Product packaging for NU 7026(Cat. No.:CAS No. 154447-35-5)

NU 7026

Cat. No.: B1684131
CAS No.: 154447-35-5
M. Wt: 281.30 g/mol
InChI Key: KKTZALUTXUZPSN-UHFFFAOYSA-N
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Description

2-(4-morpholinyl)-4-benzo[h][1]benzopyranone is an organooxygen compound and an organic heterotricyclic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO3 B1684131 NU 7026 CAS No. 154447-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylbenzo[h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-15-11-16(18-7-9-20-10-8-18)21-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTZALUTXUZPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432010
Record name NU7026
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Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154447-35-5
Record name 2-(4-Morpholinyl)-4H-naphtho[1,2-b]pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154447-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Morpholin-4-yl)benzo(h)chromen-4-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NU7026
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Record name NU-7026
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NU 7026

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NU 7026 is a potent and selective small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for the repair of DNA double-strand breaks (DSBs). By competitively inhibiting the ATP-binding site of DNA-PK, this compound effectively abrogates the repair of DSBs, leading to a range of cellular consequences that are of significant interest in oncology research. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of DNA-PK and the NHEJ Pathway

This compound functions as an ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] The inhibition of DNA-PK by this compound disrupts the NHEJ repair process, leading to the accumulation of unrepaired DSBs.[3] This, in turn, triggers a cascade of downstream cellular events, including cell cycle arrest and apoptosis.[4]

The selectivity of this compound for DNA-PK over other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related), is a key feature of its pharmacological profile.[4] This specificity allows for the targeted disruption of the NHEJ pathway with minimal off-target effects on other crucial DNA damage response signaling cascades.

Signaling Pathway of this compound Action

NU7026_Mechanism cluster_0 Cellular Environment cluster_1 Downstream Consequences of this compound Action DNA_DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 Complex DNA_DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits NHEJ_Complex Active NHEJ Repair Complex DNA_PKcs->NHEJ_Complex forms ADP ADP DNA_PKcs->ADP phosphorylates substrates Unrepaired_DSBs Accumulation of Unrepaired DSBs Ligation DNA Ligation NHEJ_Complex->Ligation promotes Repaired_DNA Repaired DNA Ligation->Repaired_DNA NU7026 This compound NU7026->DNA_PKcs inhibits ATP ATP ATP->DNA_PKcs binds G2_M_Arrest G2/M Cell Cycle Arrest Unrepaired_DSBs->G2_M_Arrest Apoptosis Apoptosis Unrepaired_DSBs->Apoptosis Radiosensitization Radiosensitization Unrepaired_DSBs->Radiosensitization Chemosensitization Chemosensitization Unrepaired_DSBs->Chemosensitization

Caption: Mechanism of this compound action on the NHEJ pathway.

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (μM)Selectivity vs. DNA-PK
DNA-PK 0.23 -
PI3K13~60-fold
ATM>100>435-fold
ATR>100>435-fold
Data compiled from multiple sources.[4]
Table 2: Cellular Effects of this compound in Combination with Other Agents
Cell LineCombination AgentEffectPotentiation Factor (PF50/PF90)
K562 (Leukemia)Topoisomerase II poisons (e.g., mAMSA, idarubicin)Increased growth inhibitionPF50: ~2-19
CH1 (Ovarian Cancer)Ionizing Radiation (3 Gy)Radiosensitization-
I83 (CLL)ChlorambucilSynergistic cytotoxicity3.5-fold sensitization
Data compiled from multiple sources.[2][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

DNA-PK Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against DNA-PK.

  • Reaction Setup : Prepare a reaction mixture containing DNA-PK enzyme, a specific peptide substrate, and DNA-PK activation buffer in a suitable kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

  • Inhibitor Addition : Add varying concentrations of this compound (or vehicle control) to the reaction wells.

  • Initiation : Start the kinase reaction by adding ATP to a final concentration of ~150µM.

  • Incubation : Incubate the reaction at room temperature for 60 minutes.

  • Detection : Measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves a two-step process: first, deplete the remaining ATP, and second, convert the ADP to ATP and measure the subsequent light production with a luciferase/luciferin reaction.

  • Data Analysis : Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound and/or ionizing radiation, providing a measure of cell reproductive viability.[5][6][7]

  • Cell Seeding : Plate a known number of cells into 6-well plates and allow them to attach overnight.

  • Treatment : Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 4 hours) prior to irradiation.

  • Irradiation : Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

  • Incubation : Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.

  • Staining : Fix the colonies with a solution of 6% glutaraldehyde and stain with 0.5% crystal violet.

  • Colony Counting : Count the number of colonies containing at least 50 cells.

  • Data Analysis : Calculate the surviving fraction for each treatment condition relative to the untreated control and plot the data to generate survival curves.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.[8][9]

  • Cell Treatment : Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Harvesting and Fixation : Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing. Cells can be stored at -20°C.

  • Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation : Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer, collecting the fluorescence data for PI.

  • Data Analysis : Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the percentage of apoptotic cells following this compound treatment.[10][11][12]

  • Cell Treatment : Treat cells with this compound as required.

  • Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the stained cells by flow cytometry, detecting the fluorescence of the Annexin V conjugate and the viability dye.

  • Data Analysis : Quantify the different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Mandatory Visualizations

Experimental Workflow for Assessing Radiosensitization by this compound

experimental_workflow cluster_workflow Experimental Workflow: this compound Radiosensitization start Start: Seed Cells treatment Treat with this compound start->treatment irradiation Irradiate with varying doses treatment->irradiation incubation Incubate for colony formation (1-3 weeks) irradiation->incubation staining Fix and stain colonies incubation->staining counting Count colonies staining->counting analysis Analyze data and plot survival curves counting->analysis end End: Determine radiosensitizing effect analysis->end

Caption: Workflow for a clonogenic survival assay.

Conclusion

This compound is a valuable research tool for investigating the role of the NHEJ pathway in DNA repair and cellular responses to DNA damage. Its potent and selective inhibition of DNA-PK provides a specific means to probe the consequences of impaired DSB repair. The downstream effects of this compound, including the induction of cell cycle arrest and apoptosis, and its ability to sensitize cancer cells to radiotherapy and chemotherapy, underscore its potential as a therapeutic agent. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

NU 7026: A Selective DNA-PK Inhibitor for Advancing Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NU 7026, with the chemical name 2-(Morpholin-4-yl)-benzo[h]chromen-4-one, is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] As a key enzyme in the non-homologous end joining (NHEJ) pathway, DNA-PK plays a critical role in the repair of DNA double-strand breaks (DSBs), a common form of DNA damage induced by ionizing radiation and various chemotherapeutic agents.[2][3] By inhibiting DNA-PK, this compound effectively blocks this crucial repair mechanism, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells. This targeted approach has positioned this compound as a promising agent for sensitizing tumors to radiotherapy and potentiating the efficacy of DNA-damaging chemotherapy. This guide provides a comprehensive overview of the technical details surrounding this compound, including its inhibitory activity, methodologies for its evaluation, and its impact on cellular signaling pathways.

Quantitative Analysis of this compound Activity

The efficacy of this compound as a selective DNA-PK inhibitor has been quantified through various in vitro studies. The following tables summarize key quantitative data regarding its inhibitory concentration, and its ability to potentiate the cytotoxic effects of chemotherapy and radiotherapy.

Table 1: Inhibitory Activity of this compound

Target EnzymeIC50 Value (µM)Selectivity (fold)Reference(s)
DNA-PK0.23~60-fold vs. PI3K[4][5]
PI3K13-[4][5]
ATM>100Inactive[4]
ATR>100Inactive[4]

Table 2: Potentiation of Topoisomerase II Poisons by this compound in K562 Leukemia Cells

Chemotherapeutic AgentIC50 without this compound (nM)IC50 with 10 µM this compound (nM)Potentiation Factor (PF50)Reference(s)
mAMSA105 ± 125.5 ± 1.5~19[4][6][7]
Etoposide1150 ± 150110 ± 4510.5[4][6]
Doxorubicin60 ± 825 ± 52.4[4][6]
Daunorubicin85 ± 1538 ± 82.2[6]
Idarubicin10 ± 25 ± 12.0[4][6]
Mitoxantrone15 ± 32.5 ± 0.56.0[6]

Table 3: Radiosensitization Effect of this compound

Cell LineRadiation Dose (Gy)This compound Concentration (µM)Dose Enhancement Factor (DEF) / Sensitizer Enhancement Ratio (SER)Reference(s)
NGP (Neuroblastoma)0.6310Synergistic (CI < 0.9)[8]
H1299Various2SR at D10: ~1.4[9]
H1299Various10SR at D10: ~1.8[9]
N87 (Gastric Cancer)451.28[3]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DNA-PK inhibitors. The following are protocols for key experiments used to characterize the activity of this compound.

In Vitro DNA-PK Kinase Assay

This assay measures the enzymatic activity of DNA-PK and its inhibition by compounds like this compound.

Materials:

  • Purified human DNA-PK enzyme

  • GST-p53N66 substrate

  • Assay buffer: 25 mM HEPES (pH 7.4), 12.5 mM MgCl₂, 50 mM KCl, 1 mM DTT, 10% v/v Glycerol, 0.1% w/v NP-40

  • 30-mer double-stranded DNA oligonucleotide

  • ATP

  • This compound (dissolved in DMSO)

  • 96-well polypropylene plates

Procedure:

  • Prepare the assay mix in a 96-well plate with a final volume of 40 µL per well, containing the assay buffer, 1 mg of GST-p53N66 substrate, and 250 ng of DNA-PK enzyme.[4]

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. The final DMSO concentration should be kept at 1% v/v.[4]

  • Incubate the plate for 10 minutes at 30°C.[4]

  • Initiate the kinase reaction by adding ATP to a final concentration of 50 µM and the double-stranded DNA oligonucleotide to a final concentration of 0.5 ng/mL.[4]

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Terminate the reaction and quantify the phosphorylation of the substrate. This can be done using various methods, such as transferring the reaction mixture to a plate where the GST-p53N66 substrate can bind, followed by detection with a phospho-specific antibody.[4]

  • Calculate the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[4]

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound and/or ionizing radiation.

Materials:

  • Cancer cell line of interest (e.g., MC38)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Irradiator (e.g., X-ray or Cobalt-60 source)

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Plate single cells at varying densities (e.g., 200 to 12,800 cells/well) in 6-well plates and allow them to attach overnight.[10][11]

  • Treat the cells with the desired concentrations of this compound or DMSO vehicle control approximately 1 hour prior to irradiation.[10]

  • Expose the plates to a range of ionizing radiation doses (e.g., 0, 2, 4, 6, 8 Gy).[10]

  • Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).[11]

  • After the incubation period, wash the colonies with PBS, fix them with a methanol/water solution, and stain with 0.5% crystal violet for 10-30 minutes.[11]

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies in each well.

  • Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

γH2AX Foci Formation Assay (Immunofluorescence)

This assay is used to quantify DNA double-strand breaks within cells by detecting the phosphorylated form of histone H2AX (γH2AX).

Materials:

  • Cells grown on coverslips in multi-well plates

  • Paraformaldehyde (PFA) or methanol for fixation

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-H2AX (Ser139)

  • Fluorescently labeled secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with this compound and/or ionizing radiation as required by the experimental design.

  • At the desired time points post-treatment, fix the cells with 4% PFA for 10-30 minutes at room temperature or with ice-cold methanol for 10 minutes.[12][13]

  • Wash the cells three times with PBS.[13]

  • Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.[13]

  • Wash the cells with PBS.

  • Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 30-60 minutes at room temperature.[13]

  • Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C or for 1-2 hours at room temperature.[12][13]

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.[13]

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the Non-Homologous End Joining (NHEJ) pathway targeted by this compound and a typical experimental workflow for its evaluation.

NHEJ_Pathway cluster_DSB DNA Double-Strand Break cluster_Recognition Break Recognition cluster_PK_Complex Kinase Complex Assembly cluster_Inhibition Inhibition cluster_Processing End Processing & Ligation cluster_Repair Repair Outcome DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates NU7026 This compound NU7026->DNA_PKcs inhibits XRCC4_LigIV XRCC4-Ligase IV Complex Artemis->XRCC4_LigIV enables ligation Repaired_DNA Repaired DNA XRCC4_LigIV->Repaired_DNA ligates

Figure 1. Non-Homologous End Joining (NHEJ) Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_Cellular Cell-Based Assays cluster_Analysis Data Analysis Kinase_Assay DNA-PK Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture Treatment Treatment with this compound +/- Radiation/Chemotherapy Cell_Culture->Treatment Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay gH2AX_Assay γH2AX Foci Formation Assay Treatment->gH2AX_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Data_Quantification Quantification of - Cell Survival - DNA Damage - Cell Cycle Arrest Clonogenic_Assay->Data_Quantification gH2AX_Assay->Data_Quantification Cell_Cycle_Analysis->Data_Quantification

Figure 2. Experimental workflow for the evaluation of this compound as a DNA-PK inhibitor.

Conclusion

This compound stands out as a highly selective and potent inhibitor of DNA-PK, a critical component of the NHEJ DNA repair pathway. Its ability to sensitize cancer cells to ionizing radiation and potentiate the effects of various chemotherapeutic agents, particularly topoisomerase II poisons, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the capabilities of this compound in the development of novel cancer treatment strategies. The continued exploration of DNA-PK inhibition with compounds like this compound holds significant promise for improving patient outcomes in oncology.

References

An In-depth Technical Guide to the Role of NU 7026 in the Non-Homologous End Joining (NHEJ) Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The repair of DNA double-strand breaks (DSBs) is critical for maintaining genomic integrity. The Non-Homologous End Joining (NHEJ) pathway is the primary mechanism for repairing these lesions in human cells, particularly in the G0 and G1 phases of the cell cycle[1]. A key enzymatic driver of this pathway is the DNA-dependent protein kinase (DNA-PK). NU 7026 is a potent and specific small molecule inhibitor of DNA-PK, which has become an invaluable tool for studying the NHEJ pathway. By inhibiting DNA-PK, this compound effectively blocks DSB repair, leading to the potentiation of DNA-damaging agents like ionizing radiation and certain chemotherapies. This guide provides a detailed overview of the NHEJ pathway, the mechanism of action of this compound, its inhibitory profile, and the experimental protocols used to characterize its function.

The Non-Homologous End Joining (NHEJ) Pathway

NHEJ is a multi-step process that directly ligates broken DNA ends without the need for a homologous template, making it active throughout the cell cycle[2][3]. While efficient, this process can be error-prone, sometimes leading to small insertions or deletions[2]. The core pathway involves several key proteins:

  • Break Recognition: The Ku70/Ku80 heterodimer rapidly recognizes and binds to the exposed DSB ends. This complex acts as a scaffold, protecting the ends from degradation and recruiting other NHEJ factors[1][2][4][5].

  • Kinase Recruitment and Activation: The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is recruited to the DNA ends by the Ku heterodimer, forming the active DNA-PK holoenzyme[6]. The binding to DNA activates the serine/threonine kinase activity of DNA-PKcs[6].

  • End Processing: For DSBs with non-ligatable or "dirty" ends (e.g., from ionizing radiation), processing is required. DNA-PKcs phosphorylates and activates nucleases like Artemis, which trim overhangs and remove blocking groups. DNA polymerases µ and λ may also be recruited to fill in gaps[2][5][7].

  • Ligation: The final step is the ligation of the processed DNA ends. This is carried out by the DNA Ligase IV, which forms a complex with its cofactor XRCC4 and is stimulated by XLF (XRCC4-like factor)[2][4][5].

This compound: A Specific DNA-PK Inhibitor

This compound, with the chemical name 2-(4-Morpholinyl)-4H-naphthol[1,2-b]pyran-4-one, is a potent, ATP-competitive inhibitor of DNA-PK[8]. It specifically targets the catalytic subunit, DNA-PKcs, thereby preventing the phosphorylation of downstream targets essential for the progression of the NHEJ pathway[9][10]. This inhibition of DSB repair sensitizes cells to DNA-damaging agents and can induce apoptosis or G2/M cell cycle arrest[9][10][11].

Mechanism of Action of this compound

The diagram below illustrates the canonical NHEJ pathway and the specific point of intervention by this compound.

NHEJ_Pathway_Inhibition cluster_0 NHEJ Pathway cluster_1 Inhibitor Action DSB DNA Double-Strand Break Ku Ku70/Ku80 Binding DSB->Ku DNAPKcs DNA-PKcs Recruitment & Activation Ku->DNAPKcs Processing End Processing (Artemis, Polymerases) DNAPKcs->Processing Phosphorylation Ligation Ligation Complex Assembly (XRCC4, Ligase IV, XLF) Processing->Ligation Repair DNA Repair Complete Ligation->Repair NU7026 This compound NU7026->DNAPKcs ATP-Competitive Inhibition

Caption: The NHEJ pathway and inhibition by this compound.

Quantitative Data and Specificity

This compound exhibits high selectivity for DNA-PK over other related kinases in the PI3K-like kinase (PIKK) family, which is crucial for its use as a specific research tool.

Target KinaseIC₅₀ (Cell-Free Assay)Selectivity vs. DNA-PKReference(s)
DNA-PK 0.23 µM - [11][12]
PI3K13.0 µM~60-fold[8][12]
ATM> 100 µM> 430-fold[8]
ATR> 100 µM> 430-fold[8]
N87 Gastric Cancer Cells17.5 µM (Cell-based)-[10]

Furthermore, treatment with this compound has been shown to inhibit DNA DSB repair by 56% in the V3YAC cell line and synergistically sensitize I83 cells to Chlorambucil by 3.5-fold[11][12][13].

Experimental Protocols

Characterizing the activity of this compound involves a combination of biochemical and cell-based assays.

DNA-PK Kinase Assay (In Vitro)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified DNA-PK.

Objective: To determine the IC₅₀ of this compound against DNA-PK.

Methodology: [11][12]

  • Enzyme Preparation: DNA-PK is isolated from HeLa cell nuclear extracts.

  • Reaction Setup: Reactions are prepared in 96-well plates containing a reaction buffer (25 mM HEPES pH 7.4, 12.5 mM MgCl₂, 50 mM KCl, 1 mM DTT, 10% glycerol, 0.1% NP-40).

  • Substrate: A peptide substrate, such as GST-p53N66 (the N-terminal 66 amino acids of human p53), is added to each well.

  • Inhibitor Addition: Varying concentrations of this compound (dissolved in DMSO) are added to the wells and incubated for 10 minutes at 30°C. The final DMSO concentration is kept constant (e.g., 1%).

  • Reaction Initiation: The kinase reaction is initiated by adding ATP (to a final concentration of 50 µM) and a 30-mer double-stranded DNA oligonucleotide (0.5 ng/mL) to activate the kinase. The reaction proceeds for 1 hour with shaking.

  • Detection:

    • The reaction is stopped, and the mixture is transferred to a new plate where the GST-p53N66 substrate binds to the well surface.

    • Phosphorylation of the substrate (specifically on serine 15 of p53) is detected using a phospho-specific primary antibody.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a chemiluminescent reagent.

    • The signal is quantified using a chemiluminescent plate reader.

  • Data Analysis: The IC₅₀ value is calculated from a sigmoidal dose-response curve plotting enzyme activity against inhibitor concentration.

Cell-Based NHEJ Efficiency Assay (GFP-Reporter)

This assay measures the efficiency of NHEJ within living cells and is used to confirm the cellular activity of this compound.

Objective: To quantify the inhibition of NHEJ in cells treated with this compound.

Methodology: [14][15][16]

  • Reporter System: Cells are stably transfected with a reporter plasmid. This plasmid contains a GFP gene that is rendered non-functional by the insertion of a sequence containing two recognition sites for the I-SceI endonuclease.

  • Cell Treatment: Cells are treated with a chosen concentration of this compound or a vehicle control (DMSO) for a specified period.

  • DSB Induction: The cells are then transfected with a second plasmid that expresses the I-SceI endonuclease. I-SceI creates a specific DSB within the inactive GFP gene.

  • Repair Phase: The cells' NHEJ machinery attempts to repair the DSB. A successful, in-frame repair event restores the functional GFP coding sequence.

  • Analysis: After a period of incubation (e.g., 48-72 hours) to allow for GFP expression, the percentage of GFP-positive cells in the population is quantified using flow cytometry. A reduction in the percentage of GFP-positive cells in the this compound-treated group compared to the control group indicates inhibition of the NHEJ pathway.

The workflow for a typical cell-based NHEJ assay is visualized below.

NHEJ_Assay_Workflow cluster_0 Setup cluster_1 Experiment cluster_2 Analysis p1 Transfect cells with NHEJ Reporter Plasmid (Inactive GFP) p2 Treat cells with This compound or Vehicle p1->p2 p3 Induce DSB by expressing I-SceI Endonuclease p2->p3 p4 NHEJ pathway attempts to repair the DSB p3->p4 p5 Successful repair restores functional GFP gene p4->p5 In-frame repair p6 Incubate for GFP expression p5->p6 p7 Quantify GFP+ cells via Flow Cytometry p6->p7 Inhibitor This compound Inhibitor->p4 Inhibits Repair

Caption: Workflow for a GFP-based NHEJ reporter assay.

Conclusion and Applications

This compound is a foundational pharmacological tool for dissecting the NHEJ pathway. Its high specificity for DNA-PK makes it instrumental in studies aiming to understand the mechanisms of DNA repair. For drug development professionals, this compound serves as a prototype DNA-PK inhibitor, demonstrating that targeting NHEJ is a viable strategy for sensitizing cancer cells to radiotherapy and specific chemotherapeutic agents that induce DNA double-strand breaks[9][10][17]. The continued study of this compound and the development of next-generation DNA-PK inhibitors hold significant promise for improving cancer therapy.

References

NU 7026: A Technical Guide to its Discovery and Development as a DNA-PK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU 7026, identified as 2-(Morpholin-4-yl)-4H-naphtho[1,2-b]pyran-4-one, is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). This enzyme plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound compromises the cancer cell's ability to repair DNA damage induced by chemo- and radiotherapy, thereby sensitizing them to these treatments. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous agents that can induce a variety of DNA lesions, with double-strand breaks (DSBs) being the most cytotoxic. Eukaryotic cells have evolved two primary pathways to repair DSBs: the high-fidelity homologous recombination (HR) and the more error-prone non-homologous end joining (NHEJ). In many cancer types, there is an increased reliance on the NHEJ pathway for survival, making its components attractive targets for therapeutic intervention.

The DNA-dependent protein kinase (DNA-PK) is a key protein complex in the NHEJ pathway. It is composed of a large catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer, which recognizes and binds to the broken DNA ends. Upon recruitment, DNA-PKcs becomes activated and phosphorylates various downstream targets to facilitate the ligation of the broken ends.

This compound was identified as a potent and selective inhibitor of DNA-PK, demonstrating significant potential as a sensitizing agent for cancer therapies that induce DNA damage.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the DNA-PK catalytic subunit. By binding to the ATP-binding pocket of DNA-PKcs, this compound prevents the phosphorylation of downstream substrates that are essential for the completion of the NHEJ pathway. This inhibition of DNA repair leads to an accumulation of unrepaired DSBs in cancer cells, ultimately triggering cell cycle arrest, primarily at the G2/M phase, and apoptosis. The selective inhibition of DNA-PK over other related kinases, such as ATM and ATR, underscores its targeted mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (μM)Selectivity vs. PI3KReference
DNA-PKCell-free0.23~60-fold[1][2]
PI3KCell-free13-[2]
ATMCell-free>100-[2]
ATRCell-free>100-[2]

Table 2: Potentiation of Cytotoxic Agents by this compound in K562 Leukemia Cells

Cytotoxic AgentPotentiation Factor (PF50)
mAMSA~19
Etoposide>10
Doxorubicin~2
Idarubicin~2
Daunorubicin~2
Mitoxantrone>10

Data sourced from Willmore et al. (2004).

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)Bioavailability (%)Plasma Clearance (L/h)
Intravenous (i.v.)5-0.108
Intraperitoneal (i.p.)2020-
Oral (p.o.)2015-

Data sourced from Nutley et al. (2005).

Experimental Protocols

DNA-PK Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of this compound against DNA-PK.

Materials:

  • Purified DNA-PK enzyme

  • GST-p53N66 substrate

  • Assay buffer (25 mM HEPES pH 7.4, 12.5 mM MgCl₂, 50 mM KCl, 1 mM DTT, 10% glycerol, 0.1% NP-40)

  • 30-mer double-stranded DNA oligonucleotide

  • ATP

  • This compound (dissolved in DMSO)

  • PBS

  • 96-well opaque white plates

Procedure:

  • Prepare the assay mixture containing DNA-PK enzyme and GST-p53N66 substrate in the assay buffer.

  • Add varying concentrations of this compound to the assay mixture. The final DMSO concentration should be kept constant (e.g., 1% v/v).

  • Incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding the 30-mer double-stranded DNA oligonucleotide (final concentration 0.5 ng/μL) and ATP (final concentration 50 μM).

  • Incubate the reaction for 1 hour with shaking.

  • Stop the reaction by adding 150 μL of PBS.

  • Transfer 50 μL of the reaction mixture to a 96-well opaque white plate.

  • Allow the GST-p53N66 substrate to bind to the wells for 1 hour.

  • Wash the wells with PBS.

  • Detect the phosphorylated substrate using a specific antibody and a suitable detection method (e.g., ELISA with a phospho-specific antibody).

  • Calculate the IC50 value from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound, alone or in combination with a DNA-damaging agent, on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., N87 gastric cancer cells)

  • Complete cell culture medium

  • This compound

  • DNA-damaging agent (e.g., ionizing radiation)

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Expose the cells to the DNA-damaging agent (e.g., irradiate with 4 Gy).

  • Incubate the cells for an additional period (e.g., 24 hours) in the presence of this compound.

  • Wash the cells with drug-free medium and incubate for a further 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition compared to the untreated control.

In Vivo Radiosensitization Study

This protocol provides a general framework for evaluating the radiosensitizing effects of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line for tumor implantation (e.g., CH1 human ovarian cancer cells)

  • This compound formulation for in vivo administration

  • Irradiation source

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).

  • Administer this compound (e.g., 25 mg/kg, i.p.) or vehicle to the respective groups.

  • After a specified time (e.g., 1 hour), irradiate the tumors of the mice in the radiation-treated groups with a single dose of radiation (e.g., 3 Gy).

  • Continue to administer this compound according to the desired dosing schedule.

  • Measure the tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Analyze the tumor growth delay or inhibition as the primary endpoint.

Signaling Pathways and Experimental Workflows

DNA-PK Signaling in Non-Homologous End Joining

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway and the point of inhibition by this compound.

DNA_PK_Pathway DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku binds DNAPKcs_inactive DNA-PKcs (inactive) Ku->DNAPKcs_inactive recruits DNAPKcs_active DNA-PKcs (active) DNAPKcs_inactive->DNAPKcs_active activates Artemis Artemis DNAPKcs_active->Artemis phosphorylates LigIV DNA Ligase IV / XRCC4 DNAPKcs_active->LigIV recruits Repair DNA Repair Artemis->Repair LigIV->Repair NU7026 This compound NU7026->DNAPKcs_active

Caption: DNA-PK pathway and this compound inhibition.

Experimental Workflow for this compound Evaluation

This diagram outlines the typical workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies EnzymeAssay DNA-PK Inhibition Assay CellProlif Cell Proliferation Assay EnzymeAssay->CellProlif DSBRepair DSB Repair Assay (γ-H2AX) CellProlif->DSBRepair PK Pharmacokinetics DSBRepair->PK Efficacy Xenograft Efficacy Study PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Discovery Compound Discovery (this compound) Discovery->EnzymeAssay

Caption: Preclinical evaluation workflow for this compound.

Chemical Synthesis

A potential synthesis for this compound (2-(morpholin-4-yl)-4H-naphtho[1,2-b]pyran-4-one) would involve the reaction of N-acetylmorpholine with a suitable naphthoyl chloride derivative in the presence of a base, followed by an intramolecular cyclization reaction.

Conclusion

This compound has been extensively characterized as a potent and selective inhibitor of DNA-PK. Its ability to potentiate the cytotoxic effects of DNA-damaging agents in preclinical models highlights its potential as a valuable therapeutic agent in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other DNA-PK inhibitors. Further studies are warranted to fully elucidate its clinical potential.

References

NU 7026: A Technical Guide to its Biochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU 7026 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, inhibitory activity, and effects on cellular processes. Detailed experimental protocols and visualizations of key pathways and workflows are presented to facilitate further research and drug development efforts.

Core Biochemical Properties

This compound, with the chemical name 2-(4-Morpholinyl)-4H-naphthol[1,2-b]pyran-4-one, is a synthetic organic compound that acts as an ATP-competitive inhibitor of DNA-PK.[1] Its primary mechanism of action is the inhibition of the catalytic subunit of DNA-PK (DNA-PKcs), thereby preventing the repair of DNA double-strand breaks (DSBs).[2] This inhibition leads to the potentiation of DNA-damaging agents and radiation, making it a compound of significant interest in oncology research.

Inhibitory Activity and Selectivity

This compound exhibits high potency and selectivity for DNA-PK over other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1] The inhibitory concentrations (IC50) against various kinases are summarized in the table below.

Target KinaseIC50 Value (μM)Selectivity vs. DNA-PK
DNA-PK 0.23 [2][3][4][5]-
PI3K13.0[1][4]~60-fold[3][5][6]
ATM> 100[1]> 435-fold
ATR> 100[1]> 435-fold

Cellular Effects and Mechanism of Action

The inhibition of DNA-PK by this compound triggers a cascade of cellular events, primarily centered around the disruption of DNA repair and subsequent cell cycle arrest and apoptosis.

Inhibition of DNA Double-Strand Break Repair

As a key component of the NHEJ pathway, DNA-PK is crucial for the repair of DNA DSBs. This compound effectively blocks this repair mechanism.[2] Studies have shown that treatment with this compound leads to a significant increase in unrepaired DSBs, as measured by the persistence of γH2AX foci.[3][7][8] In the V3YAC cell line, this compound was found to inhibit DNA DSB repair by 56%.[3][5]

Cell Cycle Arrest and Apoptosis

The accumulation of unrepaired DNA damage due to this compound treatment leads to cell cycle arrest, predominantly at the G2/M phase.[2][3][9][10] This checkpoint activation prevents cells with damaged DNA from proceeding through mitosis.[9] Ultimately, the sustained presence of DSBs can trigger programmed cell death, or apoptosis.[3] The combination of this compound with radiation has been shown to significantly increase apoptosis compared to radiation alone.[7]

Sensitization to Genotoxic Agents

A significant application of this compound is its ability to sensitize cancer cells to the cytotoxic effects of ionizing radiation and chemotherapeutic agents that induce DNA DSBs, such as topoisomerase II poisons.[9][10] By inhibiting the primary repair pathway for these lesions, this compound enhances the efficacy of these treatments. It has been shown to potentiate the growth inhibitory effects of doxorubicin, etoposide, and mAMSA.[3][9]

Signaling Pathway and Experimental Workflows

DNA-PK Signaling Pathway Inhibition by this compound

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway and how this compound intervenes.

DNA_PK_Pathway cluster_nucleus Cell Nucleus DNA_DSB DNA Double-Strand Break Ku70_80 Ku70/80 DNA_DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits NHEJ_Complex NHEJ Repair Complex DNA_PKcs->NHEJ_Complex activates Repair DNA Repair NHEJ_Complex->Repair NU7026 This compound NU7026->DNA_PKcs inhibits

Caption: Inhibition of the DNA-PK mediated NHEJ pathway by this compound.

Experimental Workflow: Assessing Cell Viability

A common method to evaluate the cytotoxic effects of this compound, alone or in combination with other agents, is through a cell viability assay, such as the thiazoyl blue tetrazolium bromide (MTT) assay.

Cell_Viability_Workflow start Seed cells in 96-well plate treatment Treat with this compound +/- Genotoxic Agent start->treatment incubation1 Incubate for 24-72 hours treatment->incubation1 mtt_addition Add Thiazoyl Blue Tetrazolium Bromide incubation1->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction read_plate Measure Optical Density (750 nm) stop_reaction->read_plate end Analyze Data read_plate->end

Caption: Workflow for a thiazoyl blue tetrazolium bromide cell viability assay.

Experimental Workflow: Analysis of Apoptosis

Flow cytometry using annexin-V and propidium iodide (PI) staining is a standard method to quantify apoptosis induced by this compound.

Apoptosis_Workflow start Treat cells with This compound +/- Radiation incubation Incubate for 48 hours start->incubation harvest Harvest and wash cells incubation->harvest staining Stain with Annexin-V-FITC and Propidium Iodide harvest->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Quantify Apoptotic (Annexin-V positive) cells flow_cytometry->data_analysis end Results data_analysis->end

Caption: Workflow for apoptosis analysis using Annexin-V and PI staining.

Detailed Experimental Protocols

In Vitro DNA-PK Inhibition Assay

This assay measures the ability of this compound to inhibit the kinase activity of DNA-PK.

Materials:

  • Purified DNA-PK enzyme

  • Assay buffer: 25 mM HEPES (pH 7.4), 12.5 mM MgCl2, 50 mM KCl, 1 mM DTT, 10% v/v Glycerol, 0.1% w/v NP-40

  • Substrate: GST-p53N66 (N-terminal 66 amino acids of p53 fused to GST)

  • ATP

  • 30-mer double-stranded DNA oligonucleotide

  • This compound (dissolved in DMSO)

  • PBS

  • 96-well opaque white plates

  • p53 phosphoserine-15 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence reagent

  • Plate reader with chemiluminescence detection

Procedure:

  • Prepare the assay mix containing DNA-PK enzyme and GST-p53N66 substrate in the assay buffer in a 96-well plate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. The final DMSO concentration should be 1% v/v.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding ATP (final concentration 50 μM) and the dsDNA oligonucleotide (final concentration 0.5 ng/mL).

  • Incubate for 1 hour with shaking.

  • Stop the reaction by adding 150 μL of PBS.

  • Transfer 5 μL of the reaction mixture to a 96-well opaque white plate containing 45 μL of PBS per well.

  • Allow the GST-p53N66 substrate to bind to the wells for 1 hour.

  • Wash the wells with PBS.

  • Probe for phosphorylated substrate using a p53 phosphoserine-15 antibody followed by an HRP-conjugated secondary antibody.

  • Add chemiluminescence reagent and measure the signal using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

γH2AX Assay for DNA Double-Strand Breaks

This assay quantifies the formation of γH2AX foci, a marker for DNA DSBs, using flow cytometry.

Materials:

  • Cell line of interest (e.g., N87 gastric cancer cells)

  • This compound

  • Source of ionizing radiation (optional)

  • Cell culture medium and supplements

  • Fixation and permeabilization buffers

  • Anti-γH2AX antibody

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound at the desired concentration for a specified time (e.g., 1 hour) before and after treatment with a DNA damaging agent (e.g., 4 Gy irradiation).

  • Incubate the cells for a further period (e.g., 24 hours) to allow for DNA repair.

  • Harvest and fix the cells.

  • Permeabilize the cells to allow antibody entry.

  • Incubate the cells with a primary antibody against γH2AX.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Analyze the cells by flow cytometry to measure the fluorescence intensity, which is proportional to the amount of γH2AX.

  • Compare the fluorescence levels between treated and untreated cells to determine the extent of DNA damage.

Conclusion

This compound is a valuable research tool for studying the DNA damage response and the NHEJ pathway. Its high potency and selectivity for DNA-PK make it a specific inhibitor for dissecting the role of this kinase in cellular processes. The ability of this compound to sensitize cancer cells to genotoxic treatments underscores its potential as a therapeutic agent, warranting further investigation in preclinical and clinical settings. The protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted biochemical properties and applications of this compound.

References

NU 7026: A Technical Guide to its Effects on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA-dependent protein kinase (DNA-PK) inhibitor, NU 7026, with a specific focus on its effects on cell cycle progression. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK). It exhibits high selectivity for DNA-PK over other phosphatidylinositol 3-kinase-related kinases (PIKKs) such as ATM and ATR.[1][2] The primary function of DNA-PK is to mediate the non-homologous end joining (NHEJ) pathway, a major route for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound effectively blocks the repair of DSBs, leading to the accumulation of DNA damage.[3] This inhibition sensitizes cancer cells to DNA-damaging agents, such as topoisomerase II poisons and ionizing radiation.[3][4][5]

Effects on Cell Cycle Progression

While this compound alone has been reported to have minimal to no direct effect on cell cycle distribution[4], its significant impact on cell cycle progression is observed when used in combination with DNA-damaging agents. The accumulation of unrepaired DSBs due to DNA-PK inhibition triggers cell cycle checkpoints, primarily leading to an arrest in the G2/M phase.[1][4][6] This G2/M arrest prevents cells with damaged DNA from entering mitosis, ultimately leading to apoptosis or mitotic catastrophe.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)SelectivityReference
DNA-PK0.23>60-fold vs. PI3K[1][2][7]
PI3K13-
ATM>100-
ATR>100-

Table 2: Potentiation of Cytotoxicity by this compound in K562 Leukemia Cells

Topoisomerase II PoisonPotentiation Factor (PF50) with 10 µM this compoundReference
mAMSA~19[1][4]
Etoposide10.53[1]
Idarubicin~2[4]

Table 3: Effect of this compound on Cell Cycle Distribution in Combination with Etoposide

Cell LineTreatment% of Cells in G2/MReference
K562Etoposide aloneIncreased[4]
K562Etoposide + this compoundSignificantly Increased[4]
I83 (CLL)Unspecified AgentIncreased[1]
I83 (CLL)Unspecified Agent + this compoundIncreased G2/M arrest[1]

Table 4: Radiosensitization Effect of this compound

Cell LineRadiation Dose (Gy)This compound Concentration (µM)EffectReference
CH1 (Ovarian)310Significant radiosensitization[1][2]
NSCLC cell linesVariousNot specifiedIncreased fraction of G2/M phase cells[6]
N87 (Gastric)VariousNot specifiedIncreased G2/M arrest[5]

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on the cell cycle.

Cell Culture and Drug Treatment
  • Cell Lines: A variety of human cancer cell lines have been used, including leukemia (K562, I83), ovarian cancer (CH1), non-small-cell lung carcinoma (A549, H520, H460, H661), and gastric cancer (N87).[1][5][6]

  • Culture Conditions: Cells are typically maintained in a suitable growth medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentration.[2]

  • Treatment: Cells are treated with this compound alone or in combination with other agents (e.g., etoposide, ionizing radiation) for specified durations.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA, while suspension cells are collected by centrifugation.

  • Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed in cold 70% ethanol, typically overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing a DNA-staining dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.

  • Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression
  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for target proteins (e.g., phosphorylated DNA-PKcs, γH2AX).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay
  • Cell Seeding: A known number of cells are seeded into culture dishes and allowed to attach.

  • Treatment: The cells are treated with this compound, a cytotoxic agent, or a combination of both.

  • Incubation: The cells are incubated for a period sufficient for colony formation (typically 10-14 days).

  • Staining: The colonies are fixed and stained with a solution such as crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Survival Fraction Calculation: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of colonies formed in the untreated control, corrected for the plating efficiency.

Visualizations

Signaling Pathway Diagram

NU7026_Mechanism cluster_0 DNA Damage cluster_1 NHEJ Pathway cluster_2 Cell Cycle Progression DSB DNA Double-Strand Break Ku7080 Ku70/80 Complex DSB->Ku7080 recruits G2M_Checkpoint G2/M Checkpoint DSB->G2M_Checkpoint activates DNAPKcs DNA-PKcs Ku7080->DNAPKcs recruits & activates Artemis Artemis DNAPKcs->Artemis phosphorylates DNAPKcs->G2M_Checkpoint signals to Arrest G2/M Arrest DNAPKcs->Arrest LigIV DNA Ligase IV / XRCC4 Artemis->LigIV processes ends for Repair DNA Repair LigIV->Repair Progression Cell Cycle Progression Repair->Progression G2M_Checkpoint->Arrest induces NU7026 This compound NU7026->DNAPKcs inhibits

Caption: Mechanism of this compound-induced G2/M arrest.

Experimental Workflow Diagram

Cell_Cycle_Analysis_Workflow start Cancer Cell Culture treatment Treatment with this compound and/or DNA damaging agent start->treatment harvest Cell Harvesting treatment->harvest fixation Fixation in 70% Ethanol harvest->fixation staining Propidium Iodide Staining fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Cell Cycle Profile Analysis (%G1, S, G2/M) flow_cytometry->data_analysis end Results data_analysis->end

Caption: Workflow for cell cycle analysis by flow cytometry.

References

Exploring the Downstream Targets of NU 7026: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU 7026 is a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. By targeting DNA-PK, this compound effectively sensitizes cancer cells to chemo- and radiotherapy, making it a compound of significant interest in oncology research and drug development. This technical guide provides a comprehensive overview of the downstream targets and cellular consequences of this compound treatment. We will delve into the quantitative effects of this compound on cellular processes, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways involved.

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. Double-strand breaks are among the most cytotoxic forms of DNA damage, and their efficient repair is crucial for cell survival. The NHEJ pathway is the primary mechanism for repairing DSBs in human cells. A central player in this pathway is DNA-PK, a serine/threonine kinase that is recruited to DNA ends by the Ku70/80 heterodimer. Upon activation, DNA-PK phosphorylates a number of downstream targets to facilitate the ligation of broken DNA ends.

This compound is a small molecule inhibitor that competitively targets the ATP-binding site of DNA-PK, thereby blocking its catalytic activity. This inhibition leads to a cascade of downstream effects, ultimately impairing the cell's ability to repair DSBs and leading to increased cell death, particularly in the context of DNA-damaging cancer therapies.

Mechanism of Action of this compound

This compound exhibits high selectivity for DNA-PK over other related kinases in the PI3K-like kinase (PIKK) family, such as ATM and ATR. This specificity makes it a valuable tool for dissecting the precise role of DNA-PK in cellular processes.

Table 1: Inhibitory Activity of this compound
TargetIC50 (µM)Selectivity vs. DNA-PKReference
DNA-PK0.23-
PI3K13.0~57-fold
ATM>100>435-fold
ATR>100>435-fold

The primary molecular consequence of this compound treatment is the inhibition of DNA-PK's kinase activity. This prevents the phosphorylation of its downstream substrates, which are essential for the sequential steps of NHEJ.

Downstream Cellular Effects of this compound

The inhibition of DNA-PK by this compound triggers a range of predictable downstream cellular responses, particularly in combination with DNA-damaging agents.

Inhibition of DNA Double-Strand Break Repair

A direct consequence of DNA-PK inhibition is the impairment of DSB repair. This can be visualized and quantified by monitoring the formation and resolution of γH2AX foci, a marker for DSBs.

TreatmentMean % of γH2AX positive cellsp-value (vs. Control)p-value (vs. 4 Gy alone)Reference
Control (0 Gy)5.0--[1]
4 Gy alone7.20.09-[1]
4 Gy + 20 µM this compound11.20.0080.04[1]

These data demonstrate that this compound significantly enhances the persistence of DNA damage after irradiation.

Cell Cycle Arrest

The accumulation of unrepaired DNA damage often leads to the activation of cell cycle checkpoints, preventing cells from progressing through the cell cycle with damaged DNA. This compound has been shown to potentiate G2/M arrest induced by DNA-damaging agents.[1][2]

Treatment% of Cells in G2/Mp-value (vs. Control)p-value (vs. 4 Gy alone)Reference
Control (0 Gy)21.2--[1]
20 µM this compound alone27.80.125-[1]
4 Gy alone34.10.04-[1]
4 Gy + 20 µM this compound68.4-0.0004[1]
Induction of Apoptosis

By preventing the repair of lethal DNA damage, this compound ultimately enhances the induction of apoptosis, or programmed cell death.

Treatment% of Apoptotic Cellsp-value (vs. Control)p-value (vs. 4 Gy alone)Reference
Control (0 Gy)5.69--[1]
20 µM this compound alone7.79--[1]
4 Gy alone5.29--[1]
4 Gy + 20 µM this compound8.540.00040.012[1]
Sensitization to Chemotherapy and Radiotherapy

The ability of this compound to inhibit DNA repair and promote apoptosis makes it a potent sensitizer for various cancer therapies that induce DSBs.

DrugPotentiation Factor (PF50) with 10 µM this compoundReference
Idarubicin~2[2]
Daunorubicin~3[2]
Doxorubicin~4[2]
Etoposide~10[2]
Amsacrine (mAMSA)~19[2]
Mitoxantrone~10[2]

Key Downstream Targets of DNA-PK Inhibited by this compound

The cellular effects of this compound are a direct result of its ability to block the phosphorylation of key downstream targets of DNA-PK. These include:

  • DNA-PKcs (autophosphorylation): DNA-PK autophosphorylates at multiple sites, a process thought to be important for its dissociation from DNA and the subsequent recruitment of other repair factors.[1]

  • Ku70/80: Phosphorylation of the Ku heterodimer is believed to play a regulatory role in the NHEJ pathway.[3]

  • Artemis: This nuclease is activated by DNA-PK-mediated phosphorylation and is responsible for processing complex DNA ends before ligation.[4]

  • XRCC4-DNA Ligase IV: This complex is responsible for the final ligation step of NHEJ, and its function is regulated by DNA-PK.

  • Histone H2AX (γH2AX): While not exclusively a DNA-PK substrate (also phosphorylated by ATM and ATR), DNA-PK contributes significantly to the formation of γH2AX foci at sites of DNA damage.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Clonogenic Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cell reproductive viability.

  • Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat cells with this compound for a specified period (e.g., 24 hours) before and/or after irradiation or treatment with a chemotherapeutic agent.

  • Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 1-3 weeks, depending on the cell line's growth rate.

  • Staining and Counting: Fix the colonies with a solution of 6% glutaraldehyde and 0.5% crystal violet. Count colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Harvest: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing to prevent clumping. Fix for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer containing FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a membrane-impermeable dye that stains the DNA of necrotic cells with compromised membrane integrity.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the phosphorylation status of specific proteins.

  • Cell Lysis: Lyse treated and untreated cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Ku70).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the signal of the phosphorylated protein to a loading control (e.g., β-actin or GAPDH) or to the total protein level of the target protein.

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

NU7026_Mechanism_of_Action cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway cluster_2 Inhibitor DSB DSB Ku Ku70/80 DSB->Ku Recruitment DNAPKcs DNA-PKcs Ku->DNAPKcs Recruitment Artemis Artemis DNAPKcs->Artemis Phosphorylation (Activation) LigaseIV XRCC4-DNA Ligase IV DNAPKcs->LigaseIV Phosphorylation Artemis->LigaseIV DNA End Processing Repair DNA Repair LigaseIV->Repair NU7026 This compound NU7026->DNAPKcs Inhibition

Figure 1. Mechanism of action of this compound in the NHEJ pathway.

Cellular_Effects_of_NU7026 NU7026 This compound DNAPK DNA-PK Inhibition NU7026->DNAPK NHEJ Impaired NHEJ DNAPK->NHEJ DSBs Accumulation of DSBs (γH2AX foci) NHEJ->DSBs G2M G2/M Cell Cycle Arrest DSBs->G2M Apoptosis Increased Apoptosis DSBs->Apoptosis Sensitization Sensitization to Chemo/Radiotherapy Apoptosis->Sensitization

Figure 2. Downstream cellular consequences of this compound treatment.

Western_Blot_Workflow start Cell Lysis quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect analyze Densitometry Analysis detect->analyze

Figure 3. General workflow for Western blot analysis.

Conclusion

This compound is a powerful tool for investigating the role of DNA-PK in DNA repair and for enhancing the efficacy of cancer therapies. Its high selectivity allows for the specific interrogation of the NHEJ pathway. The downstream consequences of this compound-mediated DNA-PK inhibition are profound, leading to impaired DNA repair, cell cycle arrest, and increased apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting DNA-PK with inhibitors like this compound. Future research will likely focus on identifying predictive biomarkers for this compound sensitivity and exploring its efficacy in combination with a wider range of therapeutic agents.

References

NU 7026: A Technical Guide to its Role in DNA Double-Strand Break Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NU 7026, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). It explores its mechanism of action, its specific impact on the non-homologous end joining (NHEJ) pathway of DNA double-strand break (DSB) repair, and its potential as a therapeutic agent, particularly in oncology.

Introduction to this compound and DNA Double-Strand Break Repair

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Cells have evolved two primary pathways to repair these breaks: the high-fidelity homologous recombination (HR) pathway, which is predominantly active in the S and G2 phases of the cell cycle, and the faster but more error-prone non-homologous end joining (NHEJ) pathway, which is active throughout the cell cycle.[1][2] In many cancer cells, there is an increased reliance on the NHEJ pathway for survival, making it an attractive target for therapeutic intervention.[3]

This compound, with the chemical name 2-(Morpholin-4-yl)-benzo[h]chomen-4-one, is a small molecule inhibitor that specifically targets DNA-PK, a crucial component of the NHEJ pathway.[4] By inhibiting DNA-PK, this compound effectively blocks the repair of DSBs via NHEJ, leading to the accumulation of DNA damage and subsequent cell death, particularly in combination with DNA-damaging agents.[5][6]

Mechanism of Action: Inhibition of the NHEJ Pathway

The NHEJ pathway is a multi-step process initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This complex then recruits the catalytic subunit of DNA-PK (DNA-PKcs), forming the active DNA-PK holoenzyme. DNA-PK then phosphorylates various downstream targets, including itself, to facilitate the processing and ligation of the DNA ends.

This compound acts as an ATP-competitive inhibitor of the kinase activity of DNA-PKcs.[7] By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of downstream substrates, thereby halting the NHEJ repair cascade. This leads to the persistence of DSBs, which can be detected by the sustained presence of phosphorylated histone H2AX (γH2AX) foci.[4][8]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in numerous studies, both in cell-free assays and in various cancer cell lines. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (μM)Selectivity vs. DNA-PK
DNA-PK0.23-
PI3K13~60-fold
ATM>100>435-fold
ATR>100>435-fold

Data compiled from multiple sources.[7][9]

Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (μM)Potentiation Factor (PF)Notes
N87Gastric CancerCell Viability17.51.28 (at 0.1 survival fraction with 4 Gy IR)[4][8]
K562LeukemiaGrowth Inhibition-~2 to ~19 (with various topoisomerase II poisons)[5]
I83Chronic Lymphocytic LeukemiaCytotoxicity< 10 (synergistic with chlorambucil)3.5 (with chlorambucil)[9]
CH1Ovarian CancerRadiosensitization--Significant radiosensitization at 10 µM with 3 Gy IR.[10]
NGPNeuroblastomaRadiosensitization--Synergistic sensitization with 0.63 Gy IR at 10 µM.[11]
H1299Non-Small Cell Lung CancerRadiosensitization--Concentration-dependent sensitization to carbon ion irradiation.[12]
PC3 & DU145Prostate CancerRadiosensitization--Enhanced radiosensitivity in combination with X-irradiation.[13]

Impact on Homologous Recombination

While this compound directly inhibits NHEJ, it can have indirect effects on the HR pathway. Some studies suggest that the impairment of NHEJ can lead to an increased reliance on HR for DSB repair.[14] However, other research indicates that the recruitment of key HR proteins, such as RAD51, can be delayed when DNA-PK is inhibited, suggesting a complex interplay between the two pathways.[15][16] This crosstalk highlights the intricate nature of the DNA damage response and suggests that the overall cellular context is critical in determining the ultimate outcome of DNA-PK inhibition.

Experimental Protocols

This section details common methodologies used to evaluate the effects of this compound.

DNA-PK Kinase Assay (Cell-Free)

This assay measures the ability of this compound to inhibit the kinase activity of purified DNA-PK.

  • Principle: A substrate peptide (e.g., based on p53) is incubated with purified DNA-PK, ATP (often radiolabeled), and varying concentrations of this compound. The amount of phosphorylated substrate is then quantified.

  • Protocol:

    • Purified DNA-PK is incubated with the substrate peptide in a kinase buffer.

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added at a range of concentrations.

    • The reaction is initiated by the addition of ATP (e.g., [γ-³²P]ATP).

    • After incubation, the reaction is stopped, and the phosphorylated substrate is separated (e.g., by gel electrophoresis or captured on a membrane).

    • The amount of phosphorylation is quantified using autoradiography or a phosphorimager.

    • IC50 values are calculated from the dose-response curve.[17]

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound and/or DNA-damaging agents.

  • Principle: The ability of single cells to proliferate and form colonies of at least 50 cells is measured.

  • Protocol:

    • Cells are seeded at a low density in culture plates.

    • Cells are treated with this compound for a specified duration, often in combination with ionizing radiation or a chemotherapeutic agent.[4]

    • The drug-containing medium is removed, and cells are allowed to grow for 1-3 weeks.

    • Colonies are fixed and stained (e.g., with crystal violet).

    • Colonies containing 50 or more cells are counted.

    • The surviving fraction is calculated as the ratio of colonies formed in the treated group to that in the control group, adjusted for plating efficiency.[8]

γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.

  • Principle: Histone H2AX is rapidly phosphorylated at serine 139 (forming γH2AX) at the sites of DSBs. These foci can be detected using a specific antibody.

  • Protocol:

    • Cells are grown on coverslips and treated with this compound and/or a DNA-damaging agent.

    • At various time points, cells are fixed and permeabilized.

    • Cells are incubated with a primary antibody against γH2AX.

    • A fluorescently labeled secondary antibody is used for detection.

    • Nuclei are counterstained with a DNA dye (e.g., DAPI).

    • Foci are visualized and quantified using fluorescence microscopy. An increase in the number and persistence of γH2AX foci in this compound-treated cells indicates inhibition of DSB repair.[4][13]

Cell Cycle Analysis

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

  • Principle: A fluorescent dye that stoichiometrically binds to DNA (e.g., propidium iodide) is used to measure the DNA content of individual cells.

  • Protocol:

    • Cells are treated as required.

    • Cells are harvested, fixed in ethanol, and treated with RNase.

    • Cells are stained with propidium iodide.

    • The DNA content is analyzed by flow cytometry. Cells in G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate DNA content. Inhibition of DSB repair by this compound often leads to an accumulation of cells in the G2/M phase.[4][8]

Therapeutic Potential and Future Directions

The specific inhibition of DNA-PK by this compound makes it a promising candidate for cancer therapy, particularly as a sensitizer for radiotherapy and certain chemotherapies.[6][18] By preventing the repair of DSBs induced by these treatments, this compound can enhance their cytotoxic effects in cancer cells.

While this compound itself has been a valuable research tool, its pharmacokinetic properties have limited its clinical development.[19] However, the insights gained from studying this compound have paved the way for the development of second-generation DNA-PK inhibitors with improved pharmacological profiles, some of which are currently in clinical trials.[20]

Future research will likely focus on identifying predictive biomarkers to determine which tumors are most likely to respond to DNA-PK inhibition. Additionally, exploring novel combination therapies with other targeted agents, such as PARP inhibitors, may yield synergistic effects and overcome resistance mechanisms.

References

Initial Studies on the Cytotoxicity of NU 7026: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the initial research on the cytotoxic effects of NU 7026, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism of action and experimental evaluation of this compound.

Core Mechanism of Action: Inhibition of DNA-PK and the Non-Homologous End Joining (NHEJ) Pathway

This compound exerts its cytotoxic effects by targeting a critical cellular DNA repair mechanism. It is a specific inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway.[1][2][3][4] The NHEJ pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage.

By inhibiting DNA-PK, this compound prevents the repair of DSBs. This leads to an accumulation of genomic instability, ultimately triggering cell cycle arrest and apoptosis.[2][3][5] While this compound alone has shown limited cytotoxicity, its primary therapeutic potential lies in its ability to sensitize cancer cells to DNA-damaging agents, such as topoisomerase II poisons and ionizing radiation.[1][2][6]

The following diagram illustrates the central role of this compound in the inhibition of the NHEJ pathway.

NU7026_Mechanism cluster_0 Cellular Response to DNA Double-Strand Breaks cluster_1 Intervention with this compound DSB DNA Double-Strand Break (DSB) Ku Ku70/Ku80 Complex DSB->Ku recruits DNAPKcs DNA-PKcs Ku->DNAPKcs recruits & activates NHEJ Non-Homologous End Joining (NHEJ) DNAPKcs->NHEJ phosphorylates substrates for Repair DNA Repair NHEJ->Repair Apoptosis Apoptosis NHEJ->Apoptosis leads to CellSurvival Cell Survival Repair->CellSurvival NU7026 This compound Inhibition Inhibition of DNA-PKcs Activity NU7026->Inhibition Inhibition->DNAPKcs blocks

Figure 1: Mechanism of this compound action in inhibiting the NHEJ pathway.

Quantitative Data on this compound Cytotoxicity

The following tables summarize the key quantitative findings from initial studies on this compound, providing a comparative overview of its effects across different cell lines and in combination with various cytotoxic agents.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeCell LineIC50 ValueReference
DNA-PKHeLa (cell-free assay)0.23 µM[5][6]
PI3K(cell-free assay)13 µM[6]

Table 2: Potentiation of Cytotoxicity by this compound in K562 Leukemia Cells

Topoisomerase II PoisonThis compound ConcentrationPotentiation Factor at 50% Growth Inhibition (PF50)Reference
Idarubicin10 µM~2[1]
Daunorubicin10 µMNot specified[1]
Doxorubicin10 µMNot specified[1]
Etoposide10 µMNot specified[1]
Amsacrine (mAMSA)10 µM~19[1]
Mitoxantrone10 µMNot specified[1]

Table 3: Radiosensitizing Effects of this compound in Gastric Cancer and Other Cell Lines

Cell LineTreatmentDose Enhancement Factor / Potentiation FactorReference
N87 (Gastric Cancer)4 Gy radiation + 5 µM this compound1.28 (at 0.1 survival fraction)[2]
DNA-PK Proficient CellsIonizing Radiation + 10 µM this compound1.51 ± 0.04 (at 90% cell kill)[6][7]

Table 4: Effects of this compound on Apoptosis in N87 Gastric Cancer Cells (48 hours post-treatment)

Treatment GroupPercentage of Apoptotic Cellsp-value (compared to control)p-value (compared to radiation alone)Reference
Control5.69%--[3]
This compound alone7.79%Not specified-[3]
Radiation alone5.29%Not specified-[3]
This compound + Radiation8.54%0.00040.012[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the initial studies of this compound cytotoxicity.

3.1. Cell Culture and Drug Preparation

  • Cell Lines:

    • K562 (human chronic myelogenous leukemia)

    • N87 (human gastric carcinoma)

    • HeLa (human cervical cancer)

    • CH1 (human ovarian cancer)

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: this compound is dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution.[6] This stock solution is then diluted in the culture medium to the desired final concentration for experiments. The final DMSO concentration in the culture medium should be kept low (e.g., <0.25% v/v) to avoid solvent-induced cytotoxicity.[6]

3.2. Cytotoxicity and Cell Viability Assays

  • Clonogenic Assay: This assay assesses the long-term survival and proliferative capacity of cells after treatment.

    • Cells are seeded at a low density in 6-well plates and allowed to attach overnight.

    • The cells are then treated with this compound, a cytotoxic agent, or a combination of both for a specified duration.

    • After treatment, the drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.

    • Colonies are fixed with methanol and stained with a solution of crystal violet.

    • Colonies containing 50 or more cells are counted, and the surviving fraction is calculated relative to the untreated control.

  • Growth Inhibition Assay (e.g., MTT or SRB Assay): These assays measure the short-term metabolic activity or total protein content as an indicator of cell viability.

    • Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and/or a cytotoxic agent.

    • After a defined incubation period (e.g., 72 hours), the assay-specific reagent (e.g., MTT or SRB) is added.

    • The absorbance is read using a microplate reader, and the percentage of growth inhibition is calculated relative to untreated controls.

3.3. Apoptosis and Cell Cycle Analysis

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cells are harvested after treatment and washed with cold phosphate-buffered saline (PBS).

    • The cells are then resuspended in Annexin V binding buffer.

    • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension.

    • After a brief incubation in the dark, the cells are analyzed by flow cytometry.

  • Propidium Iodide (PI) Staining for Cell Cycle Analysis: This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells are then washed and treated with RNase A to degrade RNA.

    • PI staining solution is added, and the cells are incubated in the dark.

    • The DNA content of the cells is analyzed by flow cytometry.

3.4. Measurement of DNA Double-Strand Breaks (γH2AX Assay)

The phosphorylation of the histone variant H2AX to form γH2AX is a sensitive marker for the presence of DNA DSBs.

  • Following treatment, cells are fixed and permeabilized.

  • The cells are then incubated with a primary antibody specific for phosphorylated H2AX.

  • A fluorescently labeled secondary antibody is used for detection.

  • The intensity of the γH2AX signal, which correlates with the number of DSBs, is quantified by flow cytometry or fluorescence microscopy.[2][3]

The following diagram provides a generalized workflow for assessing the cytotoxicity of this compound in combination with a DNA-damaging agent.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity and Mechanistic Assays cluster_analysis Data Analysis and Interpretation start Start: Cancer Cell Line Culture seeding Cell Seeding (e.g., 96-well or 6-well plates) start->seeding treatment Treatment Groups: 1. Control (Vehicle) 2. This compound alone 3. DNA-damaging agent alone 4. This compound + DNA-damaging agent seeding->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation viability Short-term Viability Assay (e.g., MTT, SRB) incubation->viability clonogenic Long-term Survival Assay (Clonogenic Assay) incubation->clonogenic apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle dsb DNA DSB Analysis (γH2AX Assay) incubation->dsb data_collection Data Collection (e.g., Absorbance, Colony Count, Fluorescence Intensity) viability->data_collection clonogenic->data_collection apoptosis->data_collection cell_cycle->data_collection dsb->data_collection quantification Quantification (e.g., IC50, Survival Fraction, % Apoptosis, Cell Cycle Distribution) data_collection->quantification interpretation Interpretation: Assess potentiation of cytotoxicity and mechanism of action quantification->interpretation

Figure 2: A generalized experimental workflow for evaluating this compound cytotoxicity.

References

Methodological & Application

Application Notes and Protocols for NU 7026 in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU 7026 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2][3] By inhibiting DNA-PK, this compound can sensitize cancer cells to DNA-damaging agents such as ionizing radiation and topoisomerase II poisons.[1][4][5] These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of DNA-PK.[6] DNA-PK is crucial for the repair of DNA double-strand breaks (DSBs) through the NHEJ pathway. Inhibition of DNA-PK by this compound leads to the accumulation of unrepaired DSBs, which can trigger cell cycle arrest, primarily at the G2/M checkpoint, and ultimately lead to apoptosis or mitotic catastrophe.[1][4][7] this compound has been shown to be highly selective for DNA-PK over other PI3K-like kinases such as ATM and ATR.[4][6]

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of this compound in various in vitro settings.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 ValueReference Cell/System
DNA-PKCell-free assay0.23 µMHeLa cell nuclear extract
PI3KCell-free assay13 µMN/A
ATMCell-free assay> 100 µMN/A
ATRCell-free assay> 100 µMN/A

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssay TypeThis compound ConcentrationObserved Effect
K562 (Leukemia)Growth Inhibition (in combination with mAMSA)10 µMPotentiation factor of ~19
K562 (Leukemia)Cell Cycle Analysis (in combination with etoposide)10 µMIncreased G2/M arrest
CH1 (Ovarian Cancer)Radiosensitization10 µMSignificant radiosensitization with 3 Gy radiation
I83 (CLL)Cytotoxicity (in combination with Chlorambucil)< 10 µMSynergistic cytotoxic activity
N87 (Gastric Cancer)Apoptosis (in combination with 4 Gy radiation)20 µMSignificant increase in apoptosis
NGP (Neuroblastoma)Radiosensitization10 µMSynergistic sensitization to 0.63 Gy IR

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, this compound is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution.[3]

  • Reagent: this compound powder, Anhydrous DMSO

  • Procedure:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

    • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).[2]

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on NGP neuroblastoma cells and can be modified for other cell lines.[8]

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 2, 10, 20 µM) with or without a DNA-damaging agent (e.g., ionizing radiation).[8] A vehicle control (DMSO) should be included.

    • Incubate the cells for the desired period (e.g., 48, 72, 96, 120 hours).[8]

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on studies investigating the effect of this compound on cell cycle distribution.[5][7]

  • Materials:

    • Cells of interest

    • 6-well plates

    • Complete cell culture medium

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the desired concentration and for the specified duration.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Centrifuge the cells to remove the ethanol and wash with PBS.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is a standard method for detecting apoptosis and is suitable for use with this compound treatment.[5][9]

  • Materials:

    • Cells of interest

    • 6-well plates

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound as required.

    • Harvest both adherent and floating cells and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

NU7026_Signaling_Pathway cluster_0 Cellular Response DNA_Damage DNA Double-Strand Break (DSB) DNA_PK DNA-PK DNA_Damage->DNA_PK activates Apoptosis Apoptosis / Mitotic Catastrophe DNA_Damage->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest DNA_Damage->CellCycleArrest NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ mediates Repair DNA Repair NHEJ->Repair CellCycleArrest->Apoptosis NU7026 This compound NU7026->DNA_PK inhibits

Caption: Signaling pathway of this compound in inhibiting DNA repair.

Experimental_Workflow cluster_workflow Experimental Workflow for In Vitro this compound Studies cluster_assays Cellular Assays Start Start: Cell Culture Treatment Treatment with this compound (± DNA damaging agent) Start->Treatment Incubation Incubation (Defined Time Period) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Incubation->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Analysis Data Analysis and Interpretation Viability->Analysis CellCycle->Analysis Apoptosis->Analysis

Caption: General experimental workflow for in vitro studies with this compound.

References

Application Notes: NU 7026 as a Radiosensitizer in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU 7026 is a potent and specific inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] In cancer therapy, resistance to ionizing radiation (IR) is often mediated by robust DNA repair mechanisms. By inhibiting DNA-PK, this compound prevents the repair of radiation-induced DSBs, leading to increased cell death and enhancing the efficacy of radiotherapy.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a radiosensitizing agent in preclinical cancer research.

Mechanism of Action

Ionizing radiation induces various forms of DNA damage, with DSBs being the most lethal. The NHEJ pathway, where DNA-PK plays a central role, is the primary mechanism for repairing these breaks in human cells. This compound selectively inhibits the kinase activity of DNA-PK, thereby blocking the re-ligation of DSBs.[1][2] This inhibition leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest (primarily at the G2/M checkpoint), apoptosis, and mitotic catastrophe, ultimately resulting in enhanced cancer cell killing.[1][3][4] Studies have shown that this compound can synergistically sensitize various cancer cell lines, including those from neuroblastoma, gastric cancer, and leukemia, to the cytotoxic effects of ionizing radiation.[1][3][5]

Data Summary

The following tables summarize the quantitative data from various studies on the radiosensitizing effects of this compound in different cancer cell lines.

Table 1: Radiosensitization Potentiation by this compound

Cell LineCancer TypeThis compound Concentration (µM)Radiation Dose (Gy)MetricValueReference
DNA-PK proficient cellsNot Specified10Not SpecifiedPotentiation Factor (PF90)1.51 ± 0.04[6]
PARP-1(+/+) cellsNot Specified10 (in combination with AG14361)Not SpecifiedPotentiation Factor (PF90)2.81 ± 0.19[6]
N87Gastric Cancer5Not SpecifiedDose Enhancement Factor (at 0.1 survival)1.28[1][2]
NGPNeuroblastoma100.63Combination Index (CI) at 96h0.25[7]
NGPNeuroblastoma100.63Combination Index (CI) at 120h0.26[7]

Table 2: Effects of this compound and Ionizing Radiation on Cell Cycle and DNA Damage

Cell LineTreatmentEndpointObservationReference
N8720 µM this compound + 4 Gy IRG2/M Arrest (48h)68.4% of cells in G2/M (vs 34.1% with IR alone)[1]
N87This compound + IRApoptosisStatistically significant increase (8.54%)[1]
N87This compound + IRγH2AX foci (24h)Significant increase in DNA DSBs (11.2% vs 7.2% with IR alone)[1]
MOLT-410 µM this compound + 1 Gy IRApoptosis (72h)Increased apoptosis[3]
MOLT-410 µM this compound + 1 Gy IRG2-phase ArrestDecreased amount of cells in G2 arrest[3]
NSCLC cell linesThis compound + IRResidual γH2AX signal (24h)Increased in G1 phase[4][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its radiosensitizing properties.

NU7026_Mechanism cluster_0 Cancer Cell Nucleus cluster_1 Cellular Outcomes IR Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) IR->DSB DNAPK DNA-PKcs DSB->DNAPK activates NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ Repair DNA Repair NHEJ->Repair AccumulatedDamage Accumulated DSBs NHEJ->AccumulatedDamage blocked by NU7026 CellDeath Enhanced Cell Death (Radiosensitization) NU7026 This compound NU7026->DNAPK inhibits G2M_Arrest G2/M Cell Cycle Arrest AccumulatedDamage->G2M_Arrest Apoptosis Apoptosis AccumulatedDamage->Apoptosis G2M_Arrest->CellDeath Apoptosis->CellDeath

Mechanism of this compound-mediated radiosensitization.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Post-Treatment Assays cluster_analysis Data Analysis CellCulture 1. Seed Cancer Cells DrugTreatment 2. Pre-incubate with this compound (e.g., 10 µM for 1h) CellCulture->DrugTreatment Irradiation 3. Expose to Ionizing Radiation (e.g., 0-8 Gy) DrugTreatment->Irradiation Clonogenic Clonogenic Survival Assay Irradiation->Clonogenic MTT Cell Viability Assay (MTT) Irradiation->MTT FACS Cell Cycle & Apoptosis Analysis (Flow Cytometry) Irradiation->FACS IF DNA Damage Assessment (γH2AX Immunofluorescence) Irradiation->IF SER Calculate SER/DEF Clonogenic->SER CI Calculate Combination Index MTT->CI Stats Statistical Analysis FACS->Stats IF->Stats

General workflow for evaluating this compound as a radiosensitizer.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding : Plate cancer cells of interest in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for clonogenic assays, or flasks for protein/DNA analysis) and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • This compound Preparation : Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 2, 5, 10, 20 µM) in fresh culture medium.[5]

  • Pre-incubation : Remove the culture medium from the cells and add the medium containing the desired concentration of this compound. A vehicle control (DMSO) should be run in parallel. Incubate the cells for a specified pre-treatment time, typically 1 hour.[5][7]

  • Irradiation : Following pre-incubation, irradiate the cells with the desired doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a suitable irradiator.[9]

  • Post-irradiation Incubation : After irradiation, return the cells to the incubator. The this compound-containing medium may be left on the cells or replaced with fresh medium, depending on the experimental design.[7] Incubate for the desired time points (e.g., 48, 72, 96, 120 hours) before performing downstream assays.[5]

Clonogenic Survival Assay

This assay assesses the long-term reproductive integrity of cells after treatment.

  • Cell Treatment : Treat cells with this compound and radiation as described above.

  • Cell Plating : After treatment, trypsinize the cells, count them, and plate a known number of cells (e.g., 200-2000 cells/well, depending on the expected survival rate) into 6-well plates.

  • Incubation : Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting : Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis : Calculate the surviving fraction for each treatment condition relative to the untreated control. The Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) can be calculated from the survival curves.[2][10]

Cell Viability (MTT) Assay

This assay measures short-term cell viability and proliferation.

  • Cell Seeding and Treatment : Seed cells in 96-well plates and treat with this compound and/or radiation.[5]

  • Incubation : Incubate for the desired time points (e.g., 48, 72, 96, 120 hours).[5]

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Express cell viability as a percentage of the untreated control. The Combination Index (CI) can be calculated to determine if the interaction between this compound and radiation is synergistic, additive, or antagonistic.[7]

Cell Cycle and Apoptosis Analysis by Flow Cytometry
  • Cell Preparation : Following treatment and incubation, harvest the cells (including any floating cells from the supernatant) and wash with PBS.

  • Fixation : For cell cycle analysis, fix the cells in cold 70% ethanol.

  • Staining :

    • Cell Cycle : Stain the fixed cells with a solution containing propidium iodide (PI) and RNase.[2]

    • Apoptosis : For apoptosis analysis, resuspend unfixed cells in a binding buffer and stain with Annexin V-FITC and PI.[2][10]

  • Flow Cytometry : Analyze the stained cells using a flow cytometer.

  • Data Analysis :

    • Cell Cycle : Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]

    • Apoptosis : Determine the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[2]

DNA Damage Assessment (γH2AX Foci Assay)

This assay visualizes and quantifies DNA double-strand breaks.

  • Cell Culture and Treatment : Grow and treat cells on coverslips or in chamber slides.

  • Fixation and Permeabilization : At desired time points post-irradiation (e.g., 1 and 24 hours), fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer (e.g., Triton X-100).[1]

  • Immunostaining : Block non-specific antibody binding and then incubate with a primary antibody against phosphorylated histone H2AX (γH2AX). Follow this with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting : Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Microscopy and Analysis : Visualize the γH2AX foci using a fluorescence microscope. Quantify the number of foci per nucleus using imaging software. An increase in the number of residual foci at later time points (e.g., 24 hours) in this compound-treated cells indicates inhibition of DNA repair.[1]

Conclusion

This compound is a valuable tool for investigating the role of DNA-PK in DNA damage repair and for developing strategies to overcome radioresistance in cancer. The protocols outlined above provide a framework for researchers to effectively utilize this compound as a radiosensitizer in a variety of cancer cell models. Careful optimization of drug concentrations, radiation doses, and timing of treatments will be crucial for achieving maximal synergistic effects in specific experimental systems.

References

Application Notes and Protocols: Synergistic Inhibition of Leukemia Cell Growth with NU 7026 and Etoposide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide, a topoisomerase II inhibitor, is a cornerstone of many chemotherapeutic regimens for various cancers, including leukemia.[1][2] It functions by stabilizing the topoisomerase II-DNA cleavable complex, leading to DNA double-strand breaks (DSBs) and subsequent cell death.[1][3] However, intrinsic and acquired resistance, often linked to efficient DNA repair mechanisms, can limit its efficacy.[4][5]

A promising strategy to enhance the cytotoxicity of etoposide is the co-administration of inhibitors targeting DNA repair pathways. NU 7026 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DSBs.[6][7] By inhibiting DNA-PK, this compound prevents the repair of etoposide-induced DSBs, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. This synergistic interaction has been demonstrated to be effective in leukemia cell lines.[6][8]

These application notes provide a comprehensive overview of the combined use of this compound and etoposide in leukemia research, including their mechanisms of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

Etoposide acts as a topoisomerase II poison, trapping the enzyme on the DNA after it has created a double-strand break.[1][3] This prevents the re-ligation of the DNA strands, leading to the accumulation of DSBs.[1] Leukemia cells, being highly proliferative, are particularly sensitive to this disruption of DNA replication and integrity.

This compound is a small molecule inhibitor that specifically targets the catalytic subunit of DNA-PK.[6][7] DNA-PK is a crucial component of the NHEJ pathway, which is responsible for repairing the majority of DSBs in human cells.[6] By inhibiting DNA-PK, this compound effectively blocks this repair pathway.

The combination of etoposide and this compound creates a scenario of synthetic lethality. Etoposide generates a high load of DSBs, while this compound prevents their repair. This overwhelming level of genomic instability triggers cell cycle arrest, primarily at the G2/M checkpoint, and subsequently induces apoptosis.[6][9]

cluster_0 Etoposide Action cluster_1 This compound Action cluster_2 DNA Repair cluster_3 Cellular Outcome Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Inhibits DSBs DNA Double-Strand Breaks TopoII->DSBs Induces NHEJ Non-Homologous End Joining DSBs->NHEJ Activates DSBs_acc DSB Accumulation NU7026 This compound DNAPK DNA-PK NU7026->DNAPK Inhibits DNAPK->NHEJ Required for G2M_arrest G2/M Arrest DSBs_acc->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Figure 1: Signaling pathway of this compound and etoposide synergy.

Data Presentation

The synergistic effect of this compound and etoposide has been quantified in various leukemia cell lines. The potentiation factor at 50% growth inhibition (PF50) is a common metric used to express the degree of synergy. It is calculated as the IC50 of the drug alone divided by the IC50 of the drug in the presence of the potentiating agent.

Cell LineDrugIC50 (alone)IC50 (with 10 µM this compound)Potentiation Factor (PF50)Reference
K562 (CML)Etoposide~0.5 µM~0.05 µM~10[6]
ML1 (AML)EtoposideNot specifiedNot specified10.53 ± 4.5[8]

Table 1: Potentiation of Etoposide Cytotoxicity by this compound in Leukemia Cell Lines

The combination of this compound and etoposide also leads to a significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle.

Treatment (24h)% G1% S% G2/MReference
Control553213[8]
10 µM this compound553213[8]
0.4 µM Etoposide252451[8]
0.4 µM Etoposide + 10 µM this compound182062[8]

Table 2: Effect of this compound and Etoposide on Cell Cycle Distribution in K562 Cells

Experimental Protocols

Herein are detailed protocols for key experiments to investigate the synergistic effects of this compound and etoposide in leukemia cell lines.

cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Outcome start Leukemia Cell Culture (e.g., K562, ML1) treat Treat with Etoposide +/- this compound start->treat xtt Cell Viability (XTT Assay) treat->xtt clonogenic Cytotoxicity (Clonogenic Assay) treat->clonogenic flow Cell Cycle Analysis (Flow Cytometry) treat->flow tardis DNA Damage (TARDIS Assay) treat->tardis end Determine Synergy & Mechanism of Action xtt->end clonogenic->end flow->end tardis->end

Figure 2: General experimental workflow.
Cell Viability Assessment (XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Leukemia cell lines (e.g., K562, ML1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Etoposide (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • XTT Cell Proliferation Assay Kit

  • Microplate reader

Protocol:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 103 to 2 x 105 cells/well in 100 µL of complete culture medium.

  • Prepare serial dilutions of etoposide in culture medium.

  • Add the desired concentrations of etoposide to the wells, with and without a fixed concentration of this compound (e.g., 10 µM). Include vehicle controls (DMSO).

  • Incubate the plate for the desired time period (e.g., 5 days).[8]

  • Prepare the activated XTT solution according to the manufacturer's instructions.

  • Add 50 µL of the activated XTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Measure the absorbance at 450-500 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Cytotoxicity Assessment (Clonogenic Survival Assay)

This assay assesses the ability of single cells to form colonies, providing a measure of cytotoxicity.

Materials:

  • Leukemia cell lines

  • Complete culture medium

  • Methylcellulose-based semi-solid medium

  • 6-well plates or 35 mm dishes

  • Etoposide

  • This compound

Protocol:

  • Treat leukemia cells in suspension with various concentrations of etoposide with or without a fixed concentration of this compound for a specified duration (e.g., 24 hours).

  • Wash the cells to remove the drugs.

  • Resuspend the cells in complete culture medium and count them.

  • Plate a known number of cells (e.g., 500-1000 cells/dish) in a methylcellulose-based medium.

  • Incubate the plates for 10-14 days at 37°C in a CO2 incubator until visible colonies are formed.

  • Fix and stain the colonies with crystal violet.

  • Count the number of colonies (containing ≥50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Leukemia cell lines

  • Complete culture medium

  • Etoposide

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Treat leukemia cells with etoposide with or without this compound for the desired time (e.g., 24 or 48 hours).[10]

  • Harvest approximately 1 x 106 cells per sample by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Detection of DNA Double-Strand Breaks (Western Blot for γH2AX)

This protocol allows for the detection of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.

Materials:

  • Treated leukemia cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against γH2AX

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against γH2AX overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Conclusion

The combination of this compound and etoposide represents a rational and effective strategy to overcome resistance and enhance the therapeutic efficacy of etoposide in leukemia. The provided application notes and protocols offer a framework for researchers to investigate this synergistic interaction further. By elucidating the underlying molecular mechanisms and optimizing treatment schedules, this combination therapy holds the potential to improve outcomes for leukemia patients.

References

Application of NU 7026 in CRISPR-Cas9 HDR Enhancement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented precision in modifying cellular DNA. A key challenge in realizing its full therapeutic potential is the relatively low efficiency of the desired Homology Directed Repair (HDR) pathway compared to the more dominant and error-prone Non-Homologous End Joining (NHEJ) pathway. NU 7026, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical component of the NHEJ pathway, has emerged as a valuable small molecule to enhance the efficiency of precise gene editing via HDR. By temporarily suppressing NHEJ, this compound shifts the balance of DNA double-strand break (DSB) repair towards the HDR pathway, thereby increasing the frequency of desired knock-ins and specific nucleotide substitutions.

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the utilization of this compound to augment CRISPR-Cas9 mediated HDR.

Mechanism of Action

This compound is an ATP-competitive inhibitor of DNA-PK, displaying high selectivity over other PI3K-related kinases such as ATM and ATR. DNA-PK plays a pivotal role in the initial steps of the NHEJ pathway, recognizing and binding to DSBs. Inhibition of DNA-PK by this compound effectively blocks the NHEJ repair cascade, creating a wider window of opportunity for the cell to utilize the HDR pathway, which is active during the S and G2 phases of the cell cycle. This targeted inhibition promotes the precise integration of a donor template at the Cas9-induced DSB site.

NU7026_Mechanism cluster_0 CRISPR-Cas9 Induced DSB cluster_1 DNA Repair Pathways DSB Double-Strand Break HDR HDR Pathway (Precise) DSB->HDR DNA_PK DNA-PK DSB->DNA_PK activates NHEJ NHEJ Pathway (Error-prone) Indels Insertions/Deletions NHEJ->Indels Precise_Editing Precise Gene Editing HDR->Precise_Editing DNA_PK->NHEJ initiates NU7026 This compound NU7026->DNA_PK inhibits Experimental_Workflow A 1. Cell Culture and Seeding C 3. Transfection/Electroporation A->C B 2. Preparation of CRISPR-Cas9 Components (Cas9 RNP, Donor Template) B->C D 4. This compound Treatment (Addition post-transfection) C->D E 5. Incubation and Cell Recovery D->E F 6. Genomic DNA Extraction E->F G 7. Analysis of HDR Efficiency (e.g., NGS, ddPCR, Flow Cytometry) F->G

Optimal Concentration of NU 7026 for Clonogenic Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of NU 7026, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), in clonogenic survival assays. This document includes a summary of effective concentrations from published studies, a detailed experimental protocol, and diagrams illustrating the mechanism of action and experimental workflow.

Introduction

This compound is a small molecule inhibitor that targets DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1] By inhibiting DNA-PK, this compound can sensitize cancer cells to DNA damaging agents such as ionizing radiation and certain chemotherapeutics, leading to reduced clonogenic survival.[1][2] The optimal concentration of this compound for a clonogenic assay is crucial for observing significant radiosensitization or chemosensitization without causing excessive toxicity from the inhibitor alone.

Data Presentation: Effective Concentrations of this compound in Clonogenic Assays

The following table summarizes the effective concentrations of this compound used in clonogenic assays across various cancer cell lines, as reported in the literature.

Cell LineCancer TypeThis compound ConcentrationContext of UseOutcomeReference
N87Gastric Cancer5 µMIn combination with 4 Gy radiationDose enhancement factor of 1.28 at 0.1 survival fraction.[3][4][3][4]
N87Gastric Cancer0-20 µmol/LIn combination with 4 Gy radiationDeclining cell survival with increasing this compound and radiation dose.[3][4][3][4]
K562Leukemia10 µMIn combination with etoposidePotentiated the growth inhibitory effects of etoposide.[5][6][5][6]
CH1Ovarian Cancer10 µMIn combination with 3 Gy radiation (4-hour exposure)Significant radiosensitization effect.[5][7][5][7]
I83Chronic Lymphocytic Leukemia< 10 µMIn combination with chlorambucilSynergistic cytotoxic activity.[5][5]
PARP-1-/- and PARP-1+/+ cellsNot specified< 50 µMIn combination with ionizing radiationSensitized cells to IR-induced cytotoxicity and decreased clonogenic survival.[2][8][2][8]
NGPNeuroblastoma2, 10, or 20 µMIn combination with 0.63 Gy IRRadiosensitized NGP cells to low IR doses.[9][9]
PC3 and DU145Prostate Cancer0.5 µMIn combination with Ribociclib and 4 Gy X-irradiationSignificantly decreased cell proliferation and colony formation.[10][10]

Signaling Pathway of this compound Action

This compound primarily acts by inhibiting the catalytic subunit of DNA-PK (DNA-PKcs). This kinase is a critical component of the NHEJ pathway, which is responsible for repairing the majority of DNA double-strand breaks.

NU7026_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Intervention DNA_Damage DNA Double-Strand Break (e.g., from Ionizing Radiation) NHEJ Non-Homologous End Joining (NHEJ) Pathway DNA_Damage->NHEJ DNA_PK DNA-PK Activation NHEJ->DNA_PK Repair DNA Repair DNA_PK->Repair Apoptosis Apoptosis/Cell Death Survival Cell Survival & Colony Formation Repair->Survival NU7026 This compound NU7026->DNA_PK Inhibition

Caption: Mechanism of this compound in inhibiting the DNA-PK-mediated NHEJ pathway.

Experimental Protocol: Clonogenic Survival Assay with this compound

This protocol provides a detailed methodology for performing a clonogenic assay to evaluate the radiosensitizing effects of this compound.

1. Materials

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in DMSO, stored at -20°C)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 6-well or 100 mm cell culture plates

  • Hemocytometer or automated cell counter

  • Fixation solution: 6% (v/v) glutaraldehyde

  • Staining solution: 0.5% (w/v) crystal violet in methanol

  • Ionizing radiation source (e.g., X-ray irradiator)

2. Methods

2.1. Cell Seeding

  • Culture cells to ~80% confluency.

  • Harvest cells using trypsin-EDTA and resuspend in complete medium.

  • Perform a cell count to determine cell concentration.

  • Calculate the required cell seeding density. This needs to be optimized for each cell line and treatment condition to yield 50-150 colonies per plate in the untreated control. A typical starting range is 200-5000 cells per well of a 6-well plate.

  • Seed the calculated number of cells into each well/plate and incubate overnight to allow for cell attachment.

2.2. This compound Treatment and Irradiation

  • Prepare working concentrations of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 20 µM) to determine the optimal non-toxic or minimally toxic concentration for your cell line. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

  • Aspirate the medium from the attached cells and add the medium containing the desired concentration of this compound or vehicle.

  • Pre-incubate the cells with this compound for a specified period before irradiation. A pre-incubation time of 1 to 24 hours is commonly used.[9][11] For example, a 4-hour pre-incubation has been shown to be effective for CH1 cells.[5]

  • Following the pre-incubation, irradiate the plates with the desired doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy). The non-irradiated plate (0 Gy) will serve as the control for this compound toxicity.

  • After irradiation, some protocols recommend washing the cells with PBS and adding fresh complete medium, while others maintain the this compound-containing medium for an additional period (e.g., 24 hours) before replacing it with fresh medium.[4] This should be optimized for the specific experimental goals.

2.3. Colony Formation

  • Incubate the plates for 7-14 days, or until colonies in the control plates are visible and contain at least 50 cells.[12]

  • The incubation time will vary depending on the cell line's doubling time.

2.4. Fixation and Staining

  • Aspirate the medium from the plates.

  • Gently wash the plates once with PBS.

  • Add enough fixation solution (6% glutaraldehyde) to cover the bottom of the plate and incubate for 30-60 minutes at room temperature.

  • Remove the fixation solution and gently rinse the plates with water.

  • Add the crystal violet staining solution and incubate for 30-60 minutes at room temperature.

  • Pour off the crystal violet solution and gently wash the plates with water until the background is clear.

  • Allow the plates to air dry completely.

2.5. Colony Counting and Data Analysis

  • Count the number of colonies containing ≥50 cells in each plate.

  • Calculate the Plating Efficiency (PE) for the control group:

    • PE = (Number of colonies counted / Number of cells seeded) x 100%

  • Calculate the Surviving Fraction (SF) for each treatment group:

    • SF = (Number of colonies counted / (Number of cells seeded x PE/100))

  • Plot the SF versus the radiation dose on a semi-logarithmic graph to generate a cell survival curve.

  • The Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) can be calculated to quantify the radiosensitizing effect of this compound. This is typically calculated at a specific survival fraction (e.g., 0.1 or 0.5).

    • DEF = (Dose of radiation alone for a given SF) / (Dose of radiation + this compound for the same SF)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the clonogenic assay protocol.

Clonogenic_Workflow A 1. Seed Cells (e.g., 200-5000 cells/well) B 2. Incubate Overnight (Allow for attachment) A->B C 3. Add this compound (and vehicle control) B->C D 4. Pre-incubate (e.g., 1-24 hours) C->D E 5. Irradiate (e.g., 0, 2, 4, 6 Gy) D->E F 6. Incubate (7-14 days for colony formation) E->F G 7. Fix and Stain (Glutaraldehyde & Crystal Violet) F->G H 8. Count Colonies (≥50 cells/colony) G->H I 9. Calculate Surviving Fraction & Generate Survival Curves H->I

Caption: A step-by-step workflow for the clonogenic survival assay.

Conclusion

The optimal concentration of this compound for clonogenic assays is cell-line dependent but typically falls within the range of 0.5 µM to 20 µM. It is essential to perform initial dose-response experiments to determine the highest concentration of this compound that does not cause significant cytotoxicity on its own. By following the detailed protocol and understanding the mechanism of action, researchers can effectively utilize this compound to investigate its potential as a sensitizer to DNA damaging therapies.

References

Application Notes and Protocols for Assessing NU 7026 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU 7026 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] By inhibiting DNA-PK, this compound sensitizes cancer cells to DNA damaging agents such as ionizing radiation and certain chemotherapies, particularly topoisomerase II poisons.[3] This mechanism of action makes this compound a promising candidate for combination therapies in oncology. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical cancer models, including both subcutaneous and orthotopic xenografts. The protocols cover animal model selection, tumor establishment, drug formulation and administration, efficacy endpoints, and pharmacodynamic assessments to confirm the mechanism of action.

Mechanism of Action: DNA-PK Inhibition

This compound competitively inhibits the ATP-binding site of the catalytic subunit of DNA-PK (DNA-PKcs). This inhibition prevents the repair of DNA double-strand breaks, leading to the accumulation of DNA damage, cell cycle arrest in G2/M phase, and ultimately apoptosis in cancer cells when combined with DNA-damaging agents.[4][5]

NU7026_Mechanism cluster_0 Cancer Cell Nucleus DNA_Damage DNA Double-Strand Break (DSB) DNA_PK DNA-PK DNA_Damage->DNA_PK activates NHEJ Non-Homologous End Joining (NHEJ) Repair DNA_PK->NHEJ initiates Cell_Survival Cell Survival & Proliferation NHEJ->Cell_Survival promotes NU7026 This compound NU7026->DNA_PK inhibits

Figure 1: Mechanism of action of this compound in inhibiting the DNA-PK mediated NHEJ pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterValueCell Lines/ConditionsReference
IC50 (DNA-PK)0.23 µMCell-free assay[4]
IC50 (PI3K)13 µMCell-free assay[6]
Potentiation of Doxorubicin~2-foldK562 cells[4]
Potentiation of mAMSA~19-foldK562 cells[4]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (5 mg/kg)Intraperitoneal (20 mg/kg)Oral (20 mg/kg)Reference
Plasma Clearance0.108 L/h--[6]
Bioavailability-20%15%[6]
Cmax-~2.2 µM (at 1h post-oral admin of 50 mg/kg)-[4]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

This protocol describes the establishment of a subcutaneous tumor model to evaluate the efficacy of this compound in combination with a DNA-damaging agent (e.g., ionizing radiation or chemotherapy).

Materials:

  • Cancer cell line of interest (e.g., N87 gastric cancer, A549 lung cancer)

  • Immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • This compound

  • Vehicle for this compound formulation (e.g., 10% DMSO, 5% Tween 20 in saline for i.p. administration)[7]

  • DNA-damaging agent (e.g., Doxorubicin)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture cancer cells in the recommended medium until they reach the logarithmic growth phase.

  • Tumor Implantation:

    • Harvest and wash the cells with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle, this compound alone, DNA-damaging agent alone, this compound + DNA-damaging agent).

    • Prepare this compound formulation. For intraperitoneal (i.p.) administration, a formulation of 10% DMSO and 5% Tween 20 in saline can be used.[7]

    • Administer this compound and the DNA-damaging agent according to the study design. Based on pharmacokinetic data, a schedule of 100 mg/kg i.p. administered four times at 1-hour intervals has been suggested to achieve the required exposure for radiosensitization.[4]

  • Efficacy Evaluation:

    • Continue monitoring tumor growth and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Subcutaneous_Xenograft_Workflow Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Tumor_Implantation 2. Tumor Implantation (Subcutaneous Injection) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers, Body Weight) Tumor_Implantation->Tumor_Growth Grouping 4. Animal Grouping & Treatment Initiation Tumor_Growth->Grouping Efficacy_Evaluation 5. Efficacy Evaluation (Tumor Growth Inhibition) Grouping->Efficacy_Evaluation PD_Analysis 6. Pharmacodynamic Analysis (Tumor Excision) Efficacy_Evaluation->PD_Analysis PD_Assessment_Workflow Tumor_Collection 1. Tumor Collection (Post-Treatment) Fixation_Embedding 2. Fixation & Paraffin Embedding Tumor_Collection->Fixation_Embedding Sectioning 3. Microtome Sectioning Fixation_Embedding->Sectioning IF_Staining 4. Immunofluorescence Staining for γH2AX Sectioning->IF_Staining Imaging 5. Fluorescence Microscopy IF_Staining->Imaging Quantification 6. Quantification of γH2AX Foci Imaging->Quantification

References

Application Notes and Protocols: NU 7026 in Synthetic Lethality Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU 7026 is a potent and selective inhibitor of the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs). DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). The concept of synthetic lethality provides a powerful framework for cancer therapy, where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is viable. By inhibiting DNA-PK with this compound, cancer cells with pre-existing defects in other DNA damage response (DDR) pathways, such as those involving ATM or BRCA, can be selectively targeted, leading to synthetic lethality. These application notes provide an overview of the use of this compound in studying synthetic lethality and detailed protocols for key experiments.

Mechanism of Action and Synthetic Lethality

This compound acts as an ATP-competitive inhibitor of DNA-PK, thereby preventing the phosphorylation of its downstream targets and effectively blocking the NHEJ pathway.[1] This inhibition of a critical DNA repair pathway can be exploited to induce synthetic lethality in cancer cells that are deficient in other DDR pathways, such as homologous recombination (HR). For instance, tumor cells with mutations in BRCA1 or BRCA2, which are essential for HR, become highly dependent on NHEJ for survival.[2][3][4][5] Inhibition of DNA-PK by this compound in these cells leads to an accumulation of unrepaired DSBs, ultimately triggering apoptosis and cell death.[6]

Furthermore, synthetic lethal interactions have been observed with the inhibition of other key DDR kinases like ATM and ATR.[7][8] Simultaneous inhibition of DNA-PK, ATM, and ATR has been shown to cause a synergistic increase in cell lethality, highlighting the potential for combination therapies.[9][10][11]

cluster_0 DNA Damage Response Pathways cluster_1 Non-Homologous End Joining (NHEJ) cluster_2 Homologous Recombination (HR) cluster_3 Therapeutic Intervention cluster_4 Cellular Outcomes DSB DNA Double-Strand Breaks (DSBs) DNAPK DNA-PKcs DSB->DNAPK BRCA BRCA1/2 DSB->BRCA NHEJ_Repair Repair DNAPK->NHEJ_Repair Phosphorylation Apoptosis Apoptosis/ Cell Death DNAPK->Apoptosis Deficiency + Other DDRi HR_Repair Repair BRCA->HR_Repair BRCA->Apoptosis Deficiency + this compound NU7026 This compound NU7026->DNAPK Inhibits PARPi PARP Inhibitors

Caption: Simplified signaling pathway of DNA-PK in NHEJ and synthetic lethality.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

ParameterValueCell Line(s)Reference
IC50 (DNA-PK) 0.23 µMCell-free assays[2][6][12][13][14]
IC50 (PI3K) 13 µMCell-free assays[6][12]
Selectivity ~60-fold for DNA-PK over PI3KCell-free assays[13]
Activity against ATM/ATR Inactive (>100 µM)Cell-free assays[13]
Treatment CombinationCell LineEffectReference
This compound (10 µM) + Ionizing Radiation (IR) DNA-PK proficient cellsPotentiates cytotoxicity (PF90 = 1.51)[12]
This compound + Chlorambucil I83 (CLL)Synergistic sensitization (3.5-fold)[12]
This compound (10 µM) + 3 Gy Radiation CH1 (Ovarian Cancer)Significant radiosensitization[12][13]
This compound (20 µmol/L) + 4 Gy Radiation N87 (Gastric Cancer)Increased G2/M arrest (68.4% vs 34.1%)[15]
This compound (5 µmol/L) + 4 Gy Radiation N87 (Gastric Cancer)Dose enhancement factor of 1.28 at 0.1 survival fraction[16]
This compound + Topoisomerase II poisons Leukemia cell linesPotentiates growth inhibitory effects[17]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Cell Culture and Drug Preparation
  • Cell Lines: Culture chosen cancer cell lines (e.g., BRCA-mutant and BRCA-proficient lines for comparison) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Dissolve this compound powder in anhydrous DMSO to create a stock solution (e.g., 10 mM).[12] Store the stock solution at -20°C or -80°C for long-term storage.[6] For experiments, dilute the stock solution in the complete cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (e.g., ≤0.25%) to avoid solvent-induced toxicity.[12]

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment.[18][19][20]

A 1. Seed Cells B 2. Treat with This compound +/- other agents A->B C 3. Incubate (1-3 weeks) B->C D 4. Fix and Stain Colonies C->D E 5. Count Colonies (>50 cells) D->E F 6. Calculate Survival Fraction E->F

Caption: Workflow for a typical clonogenic survival assay.
  • Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Count the cells and determine their viability (e.g., using trypan blue exclusion). Seed a precise number of cells into 6-well plates or T25 flasks. The number of cells to be seeded will depend on the expected survival fraction and should be optimized for each cell line and treatment condition.[21]

  • Treatment: Allow cells to attach for several hours or overnight. Treat the cells with varying concentrations of this compound, alone or in combination with other agents (e.g., PARP inhibitors, radiation). Include appropriate controls (untreated and vehicle-treated).

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 7-21 days, depending on the cell line's doubling time).[19]

  • Fixing and Staining: After the incubation period, remove the medium and wash the cells with PBS. Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid. Stain the colonies with a staining solution like 0.5% crystal violet in methanol or methylene blue.[21]

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.[19]

  • Data Analysis: Calculate the Plating Efficiency (PE) and Survival Fraction (SF) using the following formulas:

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = PE of treated sample / PE of control sample

DNA Damage Response Assay (γH2AX Staining)

This immunofluorescence-based assay is used to quantify DNA double-strand breaks.[22][23][24]

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. After attachment, treat the cells with this compound and/or other DNA damaging agents for the desired duration.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with a solution like 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.[23][24]

    • Wash again with PBS.

    • Permeabilize the cells with a solution like 0.1-0.25% Triton X-100 in PBS for 10-15 minutes to allow antibody access to the nucleus.[23]

  • Blocking: Wash the cells and then block non-specific antibody binding by incubating with a blocking solution (e.g., PBS containing 1-5% BSA or serum) for at least 30-60 minutes.[23][24]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (phosphorylated H2AX at Ser139) diluted in the blocking buffer. Incubation is typically done for 1-2 hours at room temperature or overnight at 4°C.[23][24]

  • Secondary Antibody Incubation: Wash the cells multiple times with PBS or PBST (PBS with Tween-20). Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) that recognizes the primary antibody. This step should be performed in the dark to prevent photobleaching.[23]

  • Counterstaining and Mounting: Wash the cells again. Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.[23] Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ. An increase in the number of foci indicates an increase in DNA double-strand breaks.[23]

Cell Cycle Analysis

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound and/or other agents for the desired time. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight or longer at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[15][16]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is often indicative of a DNA damage-induced cell cycle checkpoint arrest.[15][17]

Conclusion

This compound is a valuable tool for investigating the role of DNA-PK in DNA repair and for exploring synthetic lethality-based therapeutic strategies. The protocols outlined above provide a foundation for researchers to study the cellular effects of this compound, both as a single agent and in combination with other treatments. Careful experimental design and data analysis will be crucial for elucidating the full potential of targeting DNA-PK in cancer therapy.

References

Application Notes and Protocols: Investigating the Synergistic Effects of NU 7026 and PARP Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of precision oncology, targeting DNA damage response (DDR) pathways has emerged as a promising strategy. Two key players in DNA repair are DNA-dependent protein kinase (DNA-PK) and Poly(ADP-ribose) polymerase (PARP). NU 7026 is a potent and selective inhibitor of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2][3] PARP inhibitors, on the other hand, block the action of PARP enzymes, which are essential for single-strand break (SSB) repair.[4][5][6] Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks and generate DSBs.[5][6]

In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the combination of a PARP inhibitor with a DNA-PK inhibitor like this compound can induce synthetic lethality. By simultaneously blocking two major DNA repair pathways, the cancer cells are unable to repair DNA damage, leading to cell death.[7][8][9] This combination strategy holds the potential to enhance the therapeutic efficacy of PARP inhibitors and overcome resistance.[10][11][12]

These application notes provide a comprehensive experimental design to investigate the synergistic effects of combining this compound and a PARP inhibitor in cancer cell lines. Detailed protocols for key assays are provided to assess cell viability, apoptosis, cell cycle distribution, and DNA damage.

Signaling Pathways and Experimental Workflow

DNA_Repair_Pathways cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair SSB DNA Single-Strand Break PARP PARP SSB->PARP recruits SSB_repair SSB Repair PARP->SSB_repair facilitates repair PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP inhibits SSB_accumulation SSB Accumulation (leads to DSBs) PARP_inhibitor->SSB_accumulation Cell_Death Synergistic Cell Death PARP_inhibitor->Cell_Death induces DSB DNA Double-Strand Break DNA_PK DNA-PK DSB->DNA_PK activates NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ mediates NU7026 This compound NU7026->DNA_PK inhibits NU7026->Cell_Death enhances SSB_accumulation->DSB Experimental_Workflow cluster_assays Endpoint Assays start Cancer Cell Line Selection (e.g., BRCA-mutant and wild-type) treatment Treatment with: - this compound alone - PARP inhibitor alone - Combination of both - Vehicle control start->treatment assays Perform Assays at Defined Time Points treatment->assays viability Cell Viability Assay (MTT/XTT) analysis Data Analysis and Interpretation viability->analysis apoptosis Apoptosis Assay (Annexin V/PI Staining) apoptosis->analysis cell_cycle Cell Cycle Analysis (PI Staining) cell_cycle->analysis dna_damage DNA Damage Assay (γH2AX Staining) dna_damage->analysis western_blot Western Blotting western_blot->analysis Synergistic_Interaction NU7026 This compound inhibit_NHEJ Inhibition of NHEJ Pathway NU7026->inhibit_NHEJ PARP_inhibitor PARP Inhibitor inhibit_SSB_repair Inhibition of SSB Repair PARP_inhibitor->inhibit_SSB_repair Combination This compound + PARP Inhibitor dual_inhibition Dual Inhibition of DNA Repair Combination->dual_inhibition increased_DSBs Increased Accumulation of DSBs inhibit_NHEJ->increased_DSBs inhibit_SSB_repair->increased_DSBs dual_inhibition->increased_DSBs cell_cycle_arrest Enhanced G2/M Cell Cycle Arrest increased_DSBs->cell_cycle_arrest apoptosis_induction Potentiated Apoptosis cell_cycle_arrest->apoptosis_induction synergistic_cytotoxicity Synergistic Cytotoxicity apoptosis_induction->synergistic_cytotoxicity

References

Application Notes and Protocols for NU 7026-Induced G2/M Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU 7026 is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1] By inhibiting DNA-PK, this compound compromises the cell's ability to repair DSBs, leading to the accumulation of DNA damage and subsequent cell cycle arrest at the G2/M checkpoint. This mechanism makes this compound a valuable tool for cell cycle synchronization studies and a potential sensitizer for DNA-damaging cancer therapies. These application notes provide detailed protocols for inducing and analyzing G2/M arrest using this compound in cancer cell lines.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of DNA-PK, with a reported IC50 of approximately 0.23 µM in cell-free assays.[1] Its primary mechanism in inducing G2/M arrest involves the following steps:

  • Inhibition of DNA-PK: this compound binds to the ATP-binding pocket of DNA-PKcs, preventing its kinase activity.

  • Impairment of NHEJ: As DNA-PK is a critical component of the NHEJ pathway, its inhibition prevents the repair of DNA double-strand breaks.

  • Accumulation of DNA Damage: Endogenous or exogenous DNA damage (e.g., from irradiation or chemotherapeutic agents) remains unrepaired.

  • Activation of G2/M Checkpoint: The accumulation of DNA damage triggers the G2/M DNA damage checkpoint, leading to cell cycle arrest to prevent entry into mitosis with a damaged genome.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in N87 Gastric Cancer Cells

Treatment ConditionG1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0 Gy, no this compound)Not ReportedNot Reported21.2
This compound (20 µM)Not ReportedNot Reported27.8
4 Gy IrradiationNot ReportedNot Reported34.1
This compound (20 µM) + 4 Gy IrradiationNot ReportedNot Reported68.4

Data from a study on N87 gastric cancer cells. Cells were treated with this compound for 24 hours before irradiation, and cell cycle analysis was performed 48 hours after irradiation.[2]

Table 2: Qualitative Effects of this compound on G2/M Arrest in Other Cancer Cell Lines

Cell LineTreatmentEffect on G2/M Phase
K562 (Leukemia)This compound (10 µM) + EtoposideEnhances etoposide-induced G2/M blockade.[1]
NSCLC (Non-Small Cell Lung Cancer)This compound + IrradiationSignificantly increases the fraction of G2/M phase cells.[3]

Experimental Protocols

Protocol 1: Induction of G2/M Arrest with this compound

This protocol describes the general procedure for treating cultured cancer cells with this compound to induce G2/M arrest.

Materials:

  • Cancer cell line of interest (e.g., N87, K562)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., Trypan blue)

  • Hemocytometer or automated cell counter

  • Optional: DNA-damaging agent (e.g., etoposide, ionizing radiation source)

Procedure:

  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the experiment. The optimal seeding density will vary depending on the cell line.

  • This compound Preparation: Prepare a working solution of this compound in a complete culture medium from a stock solution (typically 10 mM in DMSO). A final concentration of 10-20 µM is commonly used.[1][2]

  • Treatment:

    • This compound alone: Replace the culture medium with the medium containing the desired concentration of this compound.

    • Combination treatment: If combining with a DNA-damaging agent, the timing of this compound addition will depend on the experimental design. For radiosensitization, cells are often pre-treated with this compound for a specific period (e.g., 24 hours) before irradiation.[2]

  • Incubation: Incubate the cells for the desired period. The optimal incubation time to observe G2/M arrest can range from 24 to 48 hours.[2]

  • Cell Harvesting: After incubation, harvest the cells for downstream analysis (e.g., flow cytometry, Western blotting). For adherent cells, wash with PBS, detach with trypsin-EDTA, and neutralize with a complete medium. For suspension cells, collect by centrifugation.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Harvested cells

  • Ice-cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: a. Wash the harvested cells once with ice-cold PBS. b. Resuspend the cell pellet in a small volume of ice-cold PBS. c. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. d. Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining: a. Centrifuge the fixed cells to remove the ethanol. b. Wash the cell pellet once with PBS. c. Resuspend the cell pellet in PI staining solution. d. Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis of G2/M Checkpoint Proteins

This protocol describes the analysis of key G2/M checkpoint proteins, such as Cyclin B1 and Cdk1 (Cdc2), by Western blotting.

Materials:

  • Harvested cells

  • RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Cdk1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: a. Lyse the harvested cells in ice-cold lysis buffer. b. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: a. Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: a. Load the samples onto an SDS-PAGE gel and run to separate proteins by size. b. Transfer the separated proteins to a membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

  • Detection: a. Apply the chemiluminescent substrate and capture the signal using an imaging system.

Visualizations

G2M_Arrest_Pathway cluster_damage DNA Damage Induction cluster_inhibition Drug Action cluster_repair DNA Repair Pathway cluster_checkpoint Cell Cycle Checkpoint DNA_Damage DNA Double-Strand Breaks (DSBs) DNA_PK DNA-PK DNA_Damage->DNA_PK ATM_ATR ATM/ATR DNA_Damage->ATM_ATR NU7026 This compound NU7026->DNA_PK NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ Repair DNA Repair NHEJ->Repair G2M_Arrest G2/M Arrest Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Chk1_Chk2->Cdc25 Chk1_Chk2->Cdc25 Inhibition CyclinB_Cdk1 Cyclin B/Cdk1 (MPF) Cdc25->CyclinB_Cdk1 Cdc25->CyclinB_Cdk1 Activation CyclinB_Cdk1->G2M_Arrest Mitotic Entry

Caption: Signaling pathway of this compound-induced G2/M arrest.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells treatment Treat with this compound (e.g., 10-20 µM) start->treatment incubation Incubate (e.g., 24-48 hours) treatment->incubation harvest Harvest Cells incubation->harvest flow Flow Cytometry (Cell Cycle Analysis) harvest->flow western Western Blot (Protein Expression) harvest->western

Caption: Experimental workflow for inducing and analyzing G2/M arrest.

References

Troubleshooting & Optimization

NU 7026 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of NU 7026 in DMSO. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is practically insoluble in water.

Q2: What is the solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies across different suppliers. It is crucial to consult the certificate of analysis for your specific batch. The table below summarizes the reported solubility data.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO.[1][2][3] Sonication or gentle warming (e.g., to 60°C) may be required to fully dissolve the compound.[4][5]

Q4: How should I store the solid this compound compound and its DMSO stock solutions?

A4: Proper storage is critical for maintaining the stability and activity of this compound. Recommendations are provided in the table below. For stock solutions, it is highly advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[2]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK).[6] It shows significantly less activity against other PI3K-related kinases like ATM and ATR.[5][6] By inhibiting DNA-PK, this compound impairs the repair of DNA double-strand breaks.[7]

Data Summary Tables

Table 1: Solubility of this compound in DMSO

SupplierReported SolubilityMolar ConcentrationNotes
Selleck Chemicals1 - 2 mg/mL3.55 - 7.1 mMMoisture-absorbing DMSO reduces solubility.[1]
MedchemExpress2.5 mg/mL8.89 mMUltrasonic assistance recommended.[2]
TargetMol0.7 mg/mL2.49 mMSonication is recommended.[4]
R&D SystemsSoluble to 10 mM10 mM-
Sigma-Aldrich≥10 mg/mL≥35.5 mMAlso reported as 3 mg/mL at 60°C.[5]
InvivoChem~1 mg/mL~3.5 mM-

Table 2: Storage and Stability of this compound

FormStorage TemperatureRecommended DurationSupplier(s)
Solid Powder-20°C3 - 4 yearsSelleck Chemicals, MedchemExpress, TargetMol, Cayman Chemical[1][2][4][7]
+4°C2 yearsMedchemExpress, InvivoChem[2][8]
DMSO Stock Solution-80°C6 months - 1 yearSelleck Chemicals, MedchemExpress, TargetMol, InvivoChem[1][2][4][8]
-20°C1 - 6 monthsSelleck Chemicals, MedchemExpress, InvivoChem[1][2][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving this compound in DMSO 1. Use of old or hydrated DMSO. 2. Insufficient agitation. 3. Reaching solubility limit.1. Use fresh, anhydrous (hygroscopic) DMSO.[1][2] 2. Gently warm the solution (up to 60°C) and/or use sonication to aid dissolution.[4][5] 3. Do not exceed the recommended solubility limits. Refer to the supplier's datasheet for your specific batch.
Precipitation of this compound in aqueous media 1. This compound is poorly soluble in aqueous solutions. 2. The final concentration of DMSO is too low to maintain solubility.1. Ensure the final concentration of DMSO in your cell culture media or buffer is sufficient to keep this compound in solution, but not high enough to cause cellular toxicity (typically ≤0.5%). For in-vitro assays, a final DMSO concentration of 0.25% (v/v) has been reported.[2][3][8] 2. Prepare intermediate dilutions in DMSO before adding to the final aqueous solution.
Inconsistent experimental results or loss of activity 1. Degradation of this compound due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution.1. Store the solid compound and DMSO stock solutions at the recommended temperatures. 2. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[2]

Experimental Protocols & Visualizations

Protocol: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex and/or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.

    • Aliquot the stock solution into single-use tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

G Workflow for Preparing this compound Stock Solution cluster_0 Preparation cluster_1 Storage A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Dissolve Completely (Vortex/Sonicate/Warm) C->D E Aliquot into Single-Use Tubes D->E F Store at -80°C or -20°C E->F

Caption: Workflow for Preparing this compound Stock Solution.

Signaling Pathway: DNA-PK Inhibition by this compound

This compound acts as an ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). This kinase plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By blocking the kinase activity of DNA-PKcs, this compound prevents the phosphorylation of downstream targets, thereby inhibiting the repair of DSBs and often leading to increased sensitivity to DNA-damaging agents.

G Simplified DNA-PK Signaling Pathway and Inhibition by this compound cluster_pathway NHEJ Pathway cluster_inhibitor Inhibition DSB DNA Double-Strand Break Ku7080 Ku70/80 Complex DSB->Ku7080 recruits DNAPKcs DNA-PKcs Ku7080->DNAPKcs recruits & activates Artemis Artemis DNAPKcs->Artemis phosphorylates XRCC4_LigIV XRCC4-Ligase IV DNAPKcs->XRCC4_LigIV recruits Repair DNA Repair Artemis->Repair XRCC4_LigIV->Repair NU7026 This compound NU7026->DNAPKcs inhibits

Caption: Simplified DNA-PK Signaling Pathway and Inhibition by this compound.

References

Navigating the Challenges of NU 7026 Oral Delivery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the significant challenge of poor oral bioavailability of NU 7026, a potent DNA-dependent protein kinase (DNA-PK) inhibitor. This guide is intended to equip researchers with the necessary information to design and execute experiments aimed at improving the in vivo efficacy of this compound when administered orally.

Troubleshooting Guide: Overcoming Poor Oral Bioavailability of this compound

This guide addresses common issues encountered during in vivo studies with this compound and provides systematic approaches to troubleshoot and resolve them.

Problem Potential Cause Recommended Action
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility: this compound is practically insoluble in water, limiting its dissolution in the gastrointestinal (GI) tract.[1]1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area-to-volume ratio, which can enhance the dissolution rate.[2][3] 2. Formulation with Solubilizing Excipients: Utilize surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) in the formulation to improve solubility.[2][3] 3. Amorphous Solid Dispersions: Create solid dispersions of this compound in a hydrophilic polymer matrix to present the drug in a higher energy, more soluble amorphous state.[4]
Rapid clearance and low systemic exposure despite adequate dosing. Extensive first-pass metabolism: this compound undergoes rapid and extensive metabolism, primarily through hydroxylation of the morpholine ring, leading to significant pre-systemic elimination.[5][6][7]1. Co-administration with Metabolic Inhibitors: While not a long-term clinical strategy, for preclinical studies, consider co-administration with broad-spectrum cytochrome P450 inhibitors to understand the metabolic contribution to low bioavailability. 2. Prodrug Approach: Design and synthesize a prodrug of this compound by modifying the morpholine ring to mask the primary site of metabolism. This modification should be designed to be cleaved in vivo to release the active this compound.[4] 3. Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic absorption, partially bypassing the portal circulation and reducing first-pass metabolism in the liver.[2][4]
Inconsistent results between different in vivo experiments. Formulation variability: The method of preparation and the components of the formulation can significantly impact drug release and absorption. The use of freshly prepared DMSO is crucial as it is hygroscopic and moisture can reduce solubility.[1]1. Standardize Formulation Protocol: Adhere to a strict and detailed Standard Operating Procedure (SOP) for formulation preparation. 2. Characterize the Formulation: Before in vivo administration, characterize the formulation for particle size, drug content, and in vitro dissolution/release to ensure consistency. 3. Use High-Purity Components: Ensure the purity and quality of all excipients and the this compound compound.
Precipitation of this compound in the GI tract upon dilution of a solubilized formulation. Supersaturation and precipitation: A common issue with solubility-enhancing formulations where the drug concentration exceeds its equilibrium solubility upon dilution with aqueous GI fluids.1. Incorporate Precipitation Inhibitors: Include polymers such as HPMC or PVP in the formulation. These polymers can maintain a supersaturated state and inhibit the precipitation of the drug. 2. Optimize Lipid-Based Formulations: For SEDDS, carefully select the oil, surfactant, and co-surfactant to ensure the formation of a stable microemulsion upon dilution that can maintain this compound in a solubilized state.

Frequently Asked Questions (FAQs)

1. What is the primary reason for the poor oral bioavailability of this compound?

The poor oral bioavailability of this compound, which is approximately 15% in mice, is attributed to a combination of two main factors:

  • Poor aqueous solubility: this compound is sparingly soluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1]

  • Extensive first-pass metabolism: Following absorption, this compound is rapidly cleared from the blood, primarily due to extensive metabolism.[5][6][7] The main metabolic pathway involves multiple hydroxylations, with a key site of oxidation being the C-2 position of the morpholine ring.[6][7]

2. What are the reported pharmacokinetic parameters of this compound in mice?

The following table summarizes the key pharmacokinetic data for this compound in mice.

ParameterValueAdministration Route & DoseReference
Oral Bioavailability (p.o.) 15%20 mg/kg[1][5][6][7]
Intraperitoneal Bioavailability (i.p.) 20%20 mg/kg[1][5][6][7]
Plasma Clearance 0.108 L/h5 mg/kg (i.v.)[5][6][7]
Maximum Concentration (Cmax) after oral dose 2.2 µM50 mg/kg[6]
Time to Maximum Concentration (Tmax) after oral dose 1 hour50 mg/kg[6]

3. Are there any known metabolites of this compound?

Yes, studies have shown that this compound undergoes multiple hydroxylations.[6][7] The major excretion product found in urine is a glucuronide conjugate of a bis-hydroxylated metabolite.[6][7] A significant site of oxidation has been identified as the C-2 position of the morpholine ring.[6][7] This was confirmed by studies on a methylated analog, NU7107, which exhibited a four-fold slower plasma clearance.[6][7]

4. What are some recommended starting formulations for in vivo oral dosing in preclinical models?

A commonly used vehicle for oral (p.o.) and intraperitoneal (i.p.) administration of this compound in mice is a mixture of 10% DMSO and 5% Tween 20 in saline.[5][6][8] For intravenous (i.v.) administration, a formulation of 10% ethanol, 25% PEG 200, and 5% Tween 20 in saline has been used.[5][6][8] It is crucial to use anhydrous DMSO as its hygroscopic nature can negatively impact the solubility of this compound.[5]

5. What are some advanced formulation strategies that could potentially improve the oral bioavailability of this compound?

Several advanced formulation strategies can be explored:

  • Nanocrystal Technology: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution rates and higher oral absorption.[2]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous fluids in the GI tract.[2][4] This can enhance solubility, protect the drug from degradation and metabolism, and potentially facilitate lymphatic uptake.[4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can create an amorphous form of the drug, which has higher solubility and dissolution rates compared to the crystalline form.[2][4]

  • Liposomes and Polymeric Micelles: These nanosized carriers can encapsulate this compound, protecting it from the harsh environment of the GI tract and first-pass metabolism, while also potentially improving its permeability across the intestinal epithelium.[2][4]

Experimental Protocols

Protocol 1: Preparation of a Basic Oral Formulation for Preclinical Studies

This protocol describes the preparation of a standard vehicle for oral administration of this compound to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tween 20

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve a 10x stock solution (e.g., for a final concentration of 2 mg/mL, prepare a 20 mg/mL stock in DMSO).

  • Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • In a separate sterile tube, prepare the vehicle by adding 5% Tween 20 to saline (e.g., 50 µL of Tween 20 to 950 µL of saline).

  • To prepare the final dosing solution, add 1 part of the this compound stock solution to 9 parts of the Tween 20/saline vehicle. For example, to make 1 mL of a 2 mg/mL final solution, add 100 µL of the 20 mg/mL this compound stock in DMSO to 900 µL of the 5% Tween 20 in saline.

  • Vortex the final solution vigorously to ensure a uniform suspension/solution.

  • Administer the formulation to the animals immediately after preparation.

Protocol 2: In Vivo Pharmacokinetic Study Design to Evaluate Oral Bioavailability

This protocol outlines a basic design for a pharmacokinetic study in mice to determine the oral bioavailability of a new this compound formulation.

Animal Model:

  • BALB/c mice (or other appropriate strain), 8-10 weeks old.

Groups:

  • Group 1 (Intravenous): this compound administered via tail vein injection (e.g., 5 mg/kg in an i.v. compatible vehicle). This group is essential to determine the absolute bioavailability.

  • Group 2 (Oral): this compound administered by oral gavage (e.g., 20 mg/kg in the test formulation).

Procedure:

  • Fast the animals overnight before dosing, with free access to water.

  • Administer the respective formulations to each group.

  • Collect blood samples (e.g., via retro-orbital or tail-vein sampling) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, and 24 hours post-dose).[8]

  • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) using appropriate software.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

G cluster_oral Oral Administration cluster_barriers Bioavailability Barriers NU7026_Formulation NU7026 in Formulation Dissolution Dissolution in GI Tract NU7026_Formulation->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Poor_Solubility Poor Aqueous Solubility Dissolution->Poor_Solubility Limits First_Pass_Metabolism Extensive First-Pass Metabolism (Liver) Absorption->First_Pass_Metabolism Portal Vein Systemic_Circulation Systemic Circulation (Active NU7026) First_Pass_Metabolism->Systemic_Circulation Reduced Amount Metabolites Inactive Metabolites First_Pass_Metabolism->Metabolites Systemic_Circulation->Metabolites Systemic Clearance

Caption: Key barriers limiting the oral bioavailability of this compound.

G cluster_strategies Formulation Strategies to Enhance Bioavailability cluster_solubility_approaches Approaches cluster_metabolism_approaches Approaches Solubility_Enhancement Improve Solubility Micronization Micronization/ Nanosizing Solubility_Enhancement->Micronization Solid_Dispersion Amorphous Solid Dispersions Solubility_Enhancement->Solid_Dispersion Complexation Cyclodextrin Complexation Solubility_Enhancement->Complexation Metabolism_Reduction Reduce First-Pass Metabolism SEDDS SEDDS/ Lipid Formulations Metabolism_Reduction->SEDDS Prodrug Prodrug Design Metabolism_Reduction->Prodrug Nanocarriers Nanocarriers (Liposomes, Micelles) Metabolism_Reduction->Nanocarriers Improved_Bioavailability Improved Oral Bioavailability Micronization->Improved_Bioavailability Solid_Dispersion->Improved_Bioavailability Complexation->Improved_Bioavailability SEDDS->Improved_Bioavailability Prodrug->Improved_Bioavailability Nanocarriers->Improved_Bioavailability

Caption: Strategies to overcome the poor oral bioavailability of this compound.

G Start Low/Variable In Vivo Efficacy Check_Formulation Is the formulation prepared correctly and consistently? Start->Check_Formulation Standardize_Protocol Standardize formulation protocol. Characterize formulation batches. Check_Formulation->Standardize_Protocol No Assess_PK Conduct a pharmacokinetic study. Is oral bioavailability low? Check_Formulation->Assess_PK Yes Standardize_Protocol->Assess_PK PK_Issue Bioavailability is confirmed to be low (<20%). Assess_PK->PK_Issue Yes Success Achieved Target Plasma Exposure Assess_PK->Success No, bioavailability is acceptable. Implement_Strategy Implement advanced formulation strategy. (e.g., Nanosizing, SEDDS, Solid Dispersion) PK_Issue->Implement_Strategy Re-evaluate_PK Re-evaluate pharmacokinetics with new formulation. Implement_Strategy->Re-evaluate_PK Re-evaluate_PK->Success

Caption: Troubleshooting workflow for poor in vivo performance of this compound.

References

Technical Support Center: Troubleshooting NU7026 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of NU7026, a potent inhibitor of DNA-dependent protein kinase (DNA-PK).

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of NU7026?

A1: NU7026 is a potent and selective ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2][3] It functions by blocking the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[2][4]

Q2: What are the known off-targets of NU7026?

A2: The primary known off-target of NU7026 is Phosphoinositide 3-kinase (PI3K).[1][5] However, NU7026 exhibits significant selectivity for DNA-PK over PI3K.[1][3] It is reported to be inactive against other related kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) at concentrations up to 100 µM.[1][3]

Q3: At what concentration are off-target effects likely to be observed?

A3: While NU7026 is highly selective, off-target effects, particularly on PI3K, may become more pronounced at higher concentrations. The IC50 for PI3K is approximately 60-fold higher than for DNA-PK.[1][3] It is recommended to use the lowest effective concentration of NU7026 to minimize potential off-target effects. In many cell-based assays, a concentration of 10 µM has been shown to be effective in potentiating the effects of DNA-damaging agents without significant toxicity on its own.[1][4][5]

Q4: My cells are showing a phenotype that is not consistent with DNA-PK inhibition. What could be the cause?

A4: Unexpected phenotypes could arise from several factors:

  • Off-target effects: Inhibition of PI3K or other unknown kinases, especially at high concentrations of NU7026.

  • Cell line-specific responses: The genetic background of your cell line can influence its response to DNA-PK inhibition.

  • Experimental artifacts: Ensure proper controls are in place to rule out issues with reagents, cell culture conditions, or assay procedures.

Troubleshooting Guide

This guide provides a systematic approach to investigating and mitigating potential off-target effects of NU7026 in your experiments.

Problem 1: Unexpected Cellular Phenotype or Lack of Expected Effect

Possible Cause:

  • Off-target activity of NU7026.

  • Sub-optimal experimental conditions.

  • Cell line is resistant to DNA-PK inhibition.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Western Blot Analysis: Assess the phosphorylation status of DNA-PKcs at Ser2056, a known autophosphorylation site. A decrease in p-DNA-PKcs (S2056) upon NU7026 treatment indicates target engagement.

    • γH2AX Foci Formation: In combination with a DNA-damaging agent (e.g., ionizing radiation or etoposide), inhibition of DNA-PK by NU7026 should lead to a delayed resolution or an increase in the number of γH2AX foci, a marker for DNA double-strand breaks.[6][7]

  • Validate with a DNA-PK Deficient Cell Line:

    • Compare the effects of NU7026 in your experimental cell line with a well-characterized DNA-PKcs deficient cell line (e.g., MO59J). NU7026 should have minimal to no effect in the absence of its primary target.[5][6] A similar response in both cell lines would strongly suggest off-target effects.

  • Perform a Dose-Response Curve:

    • Determine the minimal effective concentration of NU7026 that produces the desired on-target phenotype (e.g., radiosensitization). Using excessively high concentrations increases the likelihood of off-target effects.

  • Investigate PI3K Pathway Inhibition:

    • Assess the phosphorylation of Akt, a key downstream effector of PI3K. A decrease in p-Akt levels upon NU7026 treatment would indicate inhibition of the PI3K pathway.

Problem 2: Discrepancy Between Biochemical and Cellular Assay Results

Possible Cause:

  • Cellular permeability and metabolism of NU7026.

  • Presence of compensatory signaling pathways in the cellular context.

Troubleshooting Steps:

  • Evaluate Compound Stability and Uptake:

    • Ensure proper solubilization of NU7026 (typically in DMSO).[5] Be mindful of the final DMSO concentration in your cell culture medium, as it can have cytotoxic effects.

    • Consider performing time-course experiments to determine the optimal pre-incubation time with NU7026 before applying other treatments. A minimum of 4 hours has been suggested for significant radiosensitization.[5]

  • Assess Downstream Signaling Pathways:

    • Beyond direct target engagement, examine the downstream consequences of DNA-PK inhibition, such as G2/M cell cycle arrest and apoptosis, using techniques like flow cytometry.[1][4][6][7]

Data Presentation

Table 1: In Vitro Inhibitory Potency of NU7026 Against Key Kinases

KinaseIC50 (µM)Selectivity vs. DNA-PKReference
DNA-PK0.231x[1][5]
PI3K13~60x[1][5]
ATM>100>435x[1]
ATR>100>435x[1]

Experimental Protocols

Protocol 1: Western Blot for DNA-PKcs Autophosphorylation
  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat with NU7026 at various concentrations for the desired duration. Include a positive control for DNA damage (e.g., etoposide or ionizing radiation) to induce DNA-PKcs autophosphorylation.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C. Use an antibody against total DNA-PKcs or a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.

Protocol 2: γH2AX Immunofluorescence Assay
  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat with NU7026 for the desired time, followed by induction of DNA double-strand breaks (e.g., 2 Gy of ionizing radiation). Fix cells at different time points post-irradiation (e.g., 1, 4, 24 hours).

  • Immunostaining: Fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100 in PBS, and block with 1% BSA. Incubate with a primary antibody against γH2AX (phospho-Ser139) for 1 hour at room temperature.

  • Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips on slides and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

Visualizations

G cluster_0 DNA Double-Strand Break (DSB) cluster_1 Non-Homologous End Joining (NHEJ) Pathway cluster_2 Inhibitor Action DSB DNA DSB Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis activates LigIV_XRCC4 Ligase IV/XRCC4 Artemis->LigIV_XRCC4 processes ends for Repair DNA Repair LigIV_XRCC4->Repair NU7026 NU7026 NU7026->DNAPKcs inhibits

Caption: Signaling pathway of DNA-PK in NHEJ and the inhibitory action of NU7026.

G start Start: Unexpected Phenotype confirm_target 1. Confirm On-Target Engagement (p-DNA-PKcs, γH2AX) start->confirm_target validate_dnapk 2. Validate with DNA-PKcs-/- Cells confirm_target->validate_dnapk No engagement dose_response 3. Perform Dose-Response confirm_target->dose_response Engagement confirmed off_target Conclusion: Likely Off-Target Effect validate_dnapk->off_target Effect persists on_target Conclusion: Likely On-Target Effect validate_dnapk->on_target Effect absent check_pi3k 4. Investigate PI3K Pathway (p-Akt) dose_response->check_pi3k check_pi3k->off_target PI3K inhibited check_pi3k->on_target PI3K not inhibited

Caption: Troubleshooting workflow for investigating unexpected NU7026-induced phenotypes.

References

Technical Support Center: Optimizing NU 7026 Dosage for Minimal Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of NU 7026, a potent DNA-dependent protein kinase (DNA-PK) inhibitor, for minimal cytotoxicity in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[3][4] By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage. This can enhance the cytotoxic effects of DNA-damaging agents like radiation and certain chemotherapeutics.[3][5][6]

Q2: What are the common cellular effects of this compound treatment?

A2: Treatment with this compound, particularly in combination with DNA-damaging agents, can lead to several cellular outcomes:

  • Inhibition of DNA Repair: It directly inhibits the repair of DNA double-strand breaks.[4]

  • Cell Cycle Arrest: It often induces a G2/M phase cell cycle arrest, preventing cells with damaged DNA from proceeding through mitosis.[1][3][6][7]

  • Apoptosis: The accumulation of unrepaired DNA damage can trigger programmed cell death, or apoptosis.[1][3][8][9]

  • Sensitization to other agents: this compound can sensitize cancer cells to the effects of radiotherapy and chemotherapy agents that induce DNA DSBs.[3][5][7]

Q3: What is a typical effective concentration range for this compound in cell culture?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the experimental context (e.g., used alone or in combination). However, a common concentration used in many studies to potentiate the effects of other treatments without causing significant cytotoxicity on its own is 10 µM.[1][5][10] The IC50 for DNA-PK inhibition in cell-free assays is approximately 0.23 µM.[1][10] For cell growth inhibition, the half-maximal inhibitory concentration (IC50) in the N87 gastric cancer cell line was reported to be 17.5 µmol/L.[3] Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental goals.

Q4: How can I determine the optimal, minimally cytotoxic dose of this compound for my specific cell line?

A4: To find the optimal dose, you should perform a "kill curve" or dose-response experiment. This involves treating your cells with a range of this compound concentrations for a specific duration and then assessing cell viability. The goal is to identify the lowest concentration that achieves the desired biological effect (e.g., sensitization to another drug) while having the least impact on the viability of the cells when used alone. A detailed protocol for a cytotoxicity assay is provided below.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cytotoxicity observed with this compound alone. The concentration of this compound is too high for the specific cell line being used.Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the IC50 value for your cell line. Start with a lower concentration range (e.g., 0.1 µM to 20 µM).
Inconsistent results between experiments. - Cell passage number is too high, leading to altered sensitivity.- Inconsistent cell seeding density.- Variability in drug preparation.- Use cells within a consistent and low passage number range.- Ensure precise and consistent cell seeding for all experiments.- Prepare fresh drug dilutions from a validated stock solution for each experiment.
No significant sensitization to radiation or chemotherapy is observed. - The concentration of this compound is too low.- The timing of this compound treatment relative to the other agent is not optimal.- Increase the concentration of this compound in a stepwise manner.- Optimize the pre-incubation time with this compound before applying the second agent. A 4-hour pre-incubation is often effective.[10]
Unexpected off-target effects are suspected. At higher concentrations, this compound may inhibit other kinases, such as PI3K (IC50 of 13 µM).[2][10]- Use the lowest effective concentration of this compound as determined by your dose-response studies.- Consider using a more specific DNA-PK inhibitor if available and suitable for your experiment.

Data Presentation

Table 1: Reported IC50 and Effective Concentrations of this compound

Parameter Concentration Context Reference
IC50 (DNA-PK, cell-free)0.23 µMIn vitro kinase assay[1][10]
IC50 (PI3K, cell-free)13 µMIn vitro kinase assay[2][10]
IC50 (Cell Growth, N87 cells)17.5 µmol/LCell proliferation assay[3]
Effective Concentration (Sensitization)10 µMUsed to potentiate cytotoxicity of other agents in various cell lines[1][5][10]
Non-toxic Dose (CH1 cells)10 µMUsed in combination with radiation[10]

Experimental Protocols

Protocol 1: Determining Optimal this compound Dosage using an MTT Assay

This protocol outlines the steps to determine the dose-response curve of this compound in a specific cell line to identify the optimal concentration with minimal cytotoxicity.

Materials:

  • Your mammalian cell line of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density that will result in 50-70% confluency after 24 hours. A typical seeding density is 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from your stock solution. A suggested concentration range to test is 0.1, 0.5, 1, 5, 10, 20, and 50 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound concentration) and a "no treatment" control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium with the different this compound concentrations.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by living cells.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24 hours start->incubation1 prepare_nu7026 Prepare serial dilutions of this compound incubation1->prepare_nu7026 treat_cells Treat cells with this compound concentrations prepare_nu7026->treat_cells incubation2 Incubate for desired duration (24-72h) treat_cells->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 dissolve_formazan Dissolve formazan with DMSO incubation3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 signaling_pathway cluster_damage DNA Damage Induction cluster_repair NHEJ Repair Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome dna_damage DNA Double-Strand Break (e.g., from radiation) ku70_80 Ku70/80 recruitment dna_damage->ku70_80 dna_pk DNA-PKcs activation ku70_80->dna_pk artemis Artemis processing dna_pk->artemis g2m_arrest G2/M Cell Cycle Arrest dna_pk->g2m_arrest ligase_iv DNA Ligase IV / XRCC4 artemis->ligase_iv repair DNA Repair ligase_iv->repair apoptosis Apoptosis ligase_iv->apoptosis Failure to repair leads to nu7026 This compound nu7026->dna_pk troubleshooting_logic start Experiment Start high_cytotoxicity High Cytotoxicity Observed? start->high_cytotoxicity inconsistent_results Inconsistent Results? high_cytotoxicity->inconsistent_results No solution1 Lower this compound concentration Perform dose-response curve high_cytotoxicity->solution1 Yes no_sensitization No Sensitization Effect? inconsistent_results->no_sensitization No solution2 Check cell passage number Ensure consistent seeding Prepare fresh drug dilutions inconsistent_results->solution2 Yes end Optimal Dosage Achieved no_sensitization->end No solution3 Increase this compound concentration Optimize pre-incubation time no_sensitization->solution3 Yes solution1->start solution2->start solution3->start

References

NU 7026 Technical Support Center: Addressing Rapid Plasma Clearance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the rapid plasma clearance of NU 7026, a potent DNA-dependent protein kinase (DNA-PK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of DNA-dependent protein kinase (DNA-PK).[1] It functions as an ATP-competitive inhibitor, displaying selectivity for DNA-PK over other PI3K-related kinases (PIKKs) like ATM and ATR.[2] DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][3] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can sensitize cancer cells to radiation and certain chemotherapeutic agents that induce DNA damage.[1][3]

Q2: We are observing very short-lived effects of this compound in our in vivo models. Why is this happening?

A2: The primary reason for the short-lived in vivo efficacy of this compound is its rapid plasma clearance.[2][4] Studies have shown that following intravenous administration in mice, this compound is cleared very quickly from circulation, with plasma clearance values approaching the rate of liver blood flow.[4] This rapid clearance is largely attributed to extensive metabolism.[2][4]

Q3: What is the metabolic fate of this compound?

A3: this compound undergoes extensive metabolism, primarily through multiple hydroxylations on the morpholine ring.[4] The major site of oxidation has been identified as the C-2 position of the morpholine ring.[5] These hydroxylated metabolites are then further conjugated, with a glucuronide conjugate of a bis-hydroxylated metabolite being the main excretion product found in urine.[4][5]

Q4: What is the bioavailability of this compound when administered via different routes?

A4: The oral (p.o.) and intraperitoneal (i.p.) bioavailability of this compound is low. In mice, the bioavailability has been reported to be approximately 15% for oral administration and 20% for intraperitoneal administration.[2][4] This is a direct consequence of its rapid metabolism.

Troubleshooting Guide

Issue: Consistently low or undetectable plasma concentrations of this compound shortly after administration.

Possible Cause 1: Rapid Metabolism

  • Explanation: As established, this compound is extensively metabolized, leading to its rapid removal from the plasma.[4]

  • Suggested Action:

    • Increase Dosing Frequency: To maintain a therapeutic concentration, more frequent administration may be necessary. Pharmacokinetic simulations have suggested that administering this compound four times a day might be required to achieve the necessary drug exposure for radiosensitization.[4][5]

    • Consider Structural Analogs: Research has shown that modifying the morpholine ring can significantly reduce metabolism. For instance, an analog of this compound, NU 7107, which is methylated at the C-2 and C-6 positions of the morpholine ring, exhibited a four-fold slower plasma clearance.[4][5] If feasible, exploring such analogs could be a viable strategy.

Possible Cause 2: Inadequate Formulation

  • Explanation: The formulation of this compound can impact its solubility and stability, potentially affecting its absorption and distribution.

  • Suggested Action:

    • Review Formulation Protocols: Ensure that the formulation is appropriate for the chosen route of administration. For in vivo studies, this compound has been formulated in vehicles such as 10% DMSO and 5% Tween 20 in saline for intraperitoneal and oral administration, and 10% ethanol, 25% PEG 200, and 5% Tween 20 in saline for intravenous dosing.[4] Adherence to established formulation protocols is crucial.

    • Investigate Alternative Delivery Systems: For preclinical studies, consider advanced formulation strategies to prolong exposure, such as encapsulation in nanoparticles or liposomes, or the use of subcutaneous depots.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound from preclinical studies in mice.

ParameterValueAdministration RouteDoseSpeciesReference
Plasma Clearance 0.108 L/hIntravenous (i.v.)5 mg/kgMouse[4][6]
Bioavailability 20%Intraperitoneal (i.p.)20 mg/kgMouse[2][4]
Bioavailability 15%Oral (p.o.)20 mg/kgMouse[2][4]
Maximum Concentration (Cmax) 2.2 µMOral (p.o.)50 mg/kgMouse[4]
Time to Cmax (Tmax) 1 hourOral (p.o.)50 mg/kgMouse[4]

Experimental Protocols

1. In Vivo Pharmacokinetic Study Protocol (Mouse Model) [4]

  • Animal Model: Female BALB/c mice.

  • Formulation:

    • Intravenous (i.v.): this compound formulated in 10% ethanol, 25% PEG 200, and 5% Tween 20 in saline.

    • Intraperitoneal (i.p.): this compound formulated in 10% DMSO and 5% Tween 20 in saline.

    • Oral (p.o.): this compound formulated in 10% DMSO and 5% Tween 20 in saline.

  • Dosing:

    • i.v.: 5 mg/kg

    • i.p.: 20 mg/kg

    • p.o.: 50 mg/kg

  • Blood Collection: Blood samples are collected via cardiac puncture at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, and 24 hours) post-administration.

  • Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.

  • Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as LC-MS/MS.

2. In Vitro Radiosensitization Assay [4]

  • Cell Line: CH1 human ovarian cancer cells.

  • Treatment:

    • Cells are treated with 10 µM this compound.

    • After a specified exposure time (e.g., 2, 4, 6, or 24 hours), cells are irradiated with a specific dose of radiation (e.g., 3 Gy).

  • Assay: Cell survival is assessed using a clonogenic survival assay.

  • Outcome: A significant radiosensitization effect is observed with a minimum this compound exposure of 4 hours.[4]

Visualizations

DNA_PK_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Double-Strand Break (DSB) DNA_PK DNA-PK DNA_Damage->DNA_PK activates NHEJ Non-Homologous End Joining (NHEJ) Repair Pathway Repair DNA Repair NHEJ->Repair Apoptosis Apoptosis / Cell Death NHEJ->Apoptosis prevents DNA_PK->NHEJ initiates NU7026 This compound NU7026->DNA_PK inhibits

Caption: Signaling pathway of this compound as a DNA-PK inhibitor.

Experimental_Workflow cluster_workflow Workflow to Address Rapid this compound Clearance Start Problem: Rapid In Vivo Clearance of this compound Step1 Hypothesis 1: Rapid Metabolism Start->Step1 Step2 Hypothesis 2: Suboptimal Formulation Start->Step2 Action1a Option A: Increase Dosing Frequency Step1->Action1a Action1b Option B: Synthesize & Test Structural Analogs (e.g., NU 7107) Step1->Action1b Action2 Option C: Optimize Formulation (e.g., Nanoparticles, Liposomes) Step2->Action2 PK_Study Conduct Preclinical Pharmacokinetic (PK) Studies Action1a->PK_Study Action1b->PK_Study Action2->PK_Study Outcome Improved Plasma Exposure? PK_Study->Outcome

Caption: Troubleshooting workflow for this compound rapid clearance.

References

NU 7026 Technical Support Center: Troubleshooting Inconsistent Radiosensitization Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NU 7026. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in radiosensitization studies and may be encountering variability in their results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the robustness and reproducibility of your experiments.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential sources of inconsistency in your experiments with this compound.

Issue 1: Little to No Radiosensitization Effect Observed

Potential Cause Recommended Action
Suboptimal Drug Concentration The effective concentration of this compound can be cell-line dependent. Perform a dose-response curve (e.g., 1-20 µM) to determine the optimal non-toxic concentration for your specific cell line.[1][2]
Inadequate Pre-Incubation Time A minimum exposure time is often required for this compound to effectively inhibit DNA-PK before irradiation. A pre-incubation period of 4 hours has been shown to be effective in some cell lines.[3][4] Consider a time-course experiment (e.g., 1, 4, 8, 24 hours) to optimize this parameter.
Low DNA-PKcs Expression in Cell Line The radiosensitizing effect of this compound is dependent on the expression and activity of its target, DNA-PKcs.[5][6] Verify the expression level of DNA-PKcs in your cell line via Western blot or qPCR. Consider using a positive control cell line known to have high DNA-PKcs expression.
Cell Line Resistance Some cell lines may have intrinsic resistance mechanisms. This can be due to the upregulation of alternative DNA repair pathways, such as Homologous Recombination (HR).[7] Consider investigating the status of other DNA repair pathways in your cells.
Drug Inactivity Improper storage or handling can lead to the degradation of this compound. Ensure the compound is stored at -20°C or -80°C and protected from light.[4] Prepare fresh stock solutions in anhydrous DMSO and use them promptly.[3][4]

Issue 2: High Variability Between Replicate Experiments

Potential Cause Recommended Action
This compound Precipitation This compound has poor aqueous solubility and can precipitate when diluted from a DMSO stock into aqueous cell culture media.[8][9] Visually inspect for precipitates after dilution. If precipitation occurs, try vortexing, gentle warming (37°C), or sonication to redissolve.[10] Always prepare the final dilution immediately before use.
Inconsistent Cell Seeding Density The density of cells at the time of treatment and irradiation can affect the outcome. Ensure consistent cell seeding densities across all plates and experiments.
Genetic Drift of Cell Lines Cancer cell lines can be genetically unstable and may change over time with continuous passaging, leading to different drug responses.[11] Use low-passage number cells and periodically re-authenticate your cell lines.
Variability in Radiation Delivery Ensure consistent and accurate delivery of the radiation dose. Calibrate your radiation source regularly.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[3][12] DNA-PK is a key enzyme in the Non-Homologous End Joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][8] By inhibiting DNA-PK, this compound prevents the repair of these breaks, leading to an accumulation of DNA damage, cell cycle arrest (typically at the G2/M phase), and ultimately, increased cell death (apoptosis) following irradiation.[1][3][13]

Q2: In which solvent should I dissolve this compound and how should I store it?

A2: this compound is practically insoluble in water and ethanol but is soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a concentrated stock solution in anhydrous (moisture-free) DMSO and store it at -20°C or -80°C for long-term stability.[4] For experiments, the DMSO stock solution should be diluted to the final working concentration in cell culture medium. Be aware that moisture-absorbing DMSO can reduce the solubility of this compound.[3]

Q3: Are there any known off-target effects of this compound?

A3: this compound shows high selectivity for DNA-PK over other related kinases such as ATM and ATR.[3] However, it does have some inhibitory activity against phosphatidylinositol 3-kinase (PI3K), with an IC50 approximately 60-fold higher than that for DNA-PK.[3] In cell lines where the PI3K/Akt signaling pathway is highly active, this off-target effect could potentially contribute to the observed cellular response.[14][15][16]

Q4: Why do I see different levels of radiosensitization in different cell lines?

A4: The response to this compound can vary significantly between cell lines for several reasons:

  • DNA-PKcs Expression: The level of DNA-PKcs expression is a critical determinant of sensitivity. Cells with high levels of DNA-PKcs are more reliant on the NHEJ pathway for DNA repair and are therefore more susceptible to its inhibition.[5][6]

  • Status of Other DNA Repair Pathways: The proficiency of other DNA repair pathways, such as Homologous Recombination (HR), can influence the outcome. Cells with deficient HR may be more sensitive to DNA-PK inhibition.

  • Genetic Background: The overall genetic context of the cell, including the status of tumor suppressor genes like p53, can impact the cellular response to DNA damage and repair inhibition.

  • Cell Line Instability: As mentioned in the troubleshooting guide, cancer cell lines can exhibit genetic and transcriptional heterogeneity, which can lead to different subclones with varying drug sensitivities.[11]

Q5: What are the typical concentrations of this compound and radiation doses used in published studies?

A5: The concentration of this compound used in vitro typically ranges from 1 to 20 µM, with 10 µM being a commonly used concentration.[1][2][3][4][6] The radiation doses used in combination with this compound vary depending on the cell line and the specific experimental question, but often range from 2 to 8 Gy.[1][3][17] It is crucial to optimize both the drug concentration and the radiation dose for your specific experimental system.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vitro Efficacy of this compound

Parameter Value Assay Condition Reference
IC50 (DNA-PK) 0.23 µMCell-free assay[3]
IC50 (PI3K) 13 µMCell-free assay[3]
IC50 (mTOR) 6.4 µMIsolated from HeLa cells[3]
IC50 (ATM) > 100 µMCell-free assay[3]
IC50 (ATR) > 100 µMCell-free assay[3]

Table 2: Radiosensitization Effects of this compound in Different Cancer Cell Lines

Cell Line Cancer Type This compound Conc. Radiation Dose Observed Effect Reference
N87 Gastric Cancer5 µM4 GyDose Enhancement Factor of 1.28[1][2]
CH1 Ovarian Cancer10 µM3 GySignificant radiosensitization[3][4]
NGP Neuroblastoma10 µM0.63 GySynergistic sensitization[6]
K562 Leukemia10 µMNot specifiedPotentiated growth inhibition with topoisomerase II poisons[3][18]
MOLT-4 Leukemia10 µM1 GyRadiosensitization via diminished DNA repair and increased apoptosis[13]

Experimental Protocols & Methodologies

1. General Protocol for In Vitro Radiosensitization Assay (Clonogenic Survival)

This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental setup.

  • Cell Seeding: Seed cells into 6-well plates or T-25 flasks at a density that will result in approximately 50-150 colonies per plate after the treatment and a 10-14 day incubation period. Allow cells to attach overnight.

  • This compound Preparation: Prepare a fresh dilution of your this compound DMSO stock solution in pre-warmed complete cell culture medium to the desired final concentration.

  • Drug Treatment: Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Pre-incubation: Incubate the cells with this compound for the optimized duration (e.g., 4 hours) at 37°C and 5% CO2.

  • Irradiation: Irradiate the cells with the desired dose of ionizing radiation. A control plate should not be irradiated.

  • Post-irradiation Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 10-14 days, or until colonies are visible.

  • Staining and Counting: Fix the colonies with a solution of methanol and acetic acid, then stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

2. γH2AX Staining for DNA Double-Strand Break Analysis

This immunofluorescence-based assay is used to quantify the formation of DNA DSBs.

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with this compound and/or radiation as described in the radiosensitization protocol.

  • Fixation: At the desired time points post-irradiation (e.g., 1, 4, 24 hours), wash the cells with PBS and fix them with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI (to stain the nuclei).

  • Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci in the this compound plus radiation group compared to radiation alone indicates inhibition of DNA repair.[1]

Visualizations

DNA_Repair_Pathway cluster_0 Ionizing Radiation cluster_1 DNA Damage cluster_2 NHEJ Pathway cluster_3 Inhibitor IR Ionizing Radiation DSB DNA Double-Strand Break (DSB) IR->DSB Ku7080 Ku70/80 DSB->Ku7080 recruits DNAPKcs DNA-PKcs Ku7080->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis activates LigIV DNA Ligase IV XRCC4 Artemis->LigIV processes ends for Repair DNA Repair LigIV->Repair NU7026 This compound NU7026->DNAPKcs inhibits Experimental_Workflow cluster_assays Assays start Start: Seed Cells pretreatment Pre-treatment with this compound (or vehicle control) start->pretreatment irradiation Irradiation (IR) pretreatment->irradiation post_incubation Post-IR Incubation (fresh media) irradiation->post_incubation endpoint Endpoint Analysis post_incubation->endpoint clonogenic Clonogenic Survival endpoint->clonogenic gH2AX γH2AX Foci endpoint->gH2AX cell_cycle Cell Cycle Analysis endpoint->cell_cycle apoptosis Apoptosis Assay endpoint->apoptosis

References

Technical Support Center: NU 7026 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the DNA-PK inhibitor NU 7026 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequently, cell cycle arrest and apoptosis, particularly in cancer cells. This sensitizes tumor cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for DNA-PK, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) at higher concentrations. The IC50 for DNA-PK is approximately 0.23 µM, whereas for PI3K it is around 13 µM. Researchers should be mindful of this potential off-target effect, especially when using high concentrations of this compound in their experiments.

Q3: What is the bioavailability of this compound in mice?

A3: this compound exhibits low bioavailability in mice. Following intraperitoneal (i.p.) administration of 20 mg/kg, the bioavailability is approximately 20%.[1][2] After oral (p.o.) administration of 50 mg/kg, the bioavailability is around 15%.[1][2] This is largely due to extensive metabolism.[1][2]

Troubleshooting Guide

Formulation and Administration Issues

Problem: Precipitation of this compound in the vehicle during preparation or administration.

  • Possible Cause: this compound has poor aqueous solubility. The chosen vehicle may not be appropriate for the desired concentration, or the preparation method may be inadequate.

  • Troubleshooting Steps:

    • Vehicle Selection: For intraperitoneal and oral administration, a common vehicle is 10% DMSO and 5% Tween 20 in saline.[1] For intravenous administration, a formulation of 10% ethanol, 25% PEG 200, and 5% Tween 20 in saline has been used.[1] Ensure you are using a suitable vehicle for your intended route of administration.

    • Preparation Technique:

      • First, dissolve this compound completely in the organic solvent component (e.g., DMSO or ethanol) before adding the other components of the vehicle.

      • Gentle warming and vortexing can aid in dissolution.

      • Prepare the formulation fresh before each use to minimize the risk of precipitation over time.

    • Concentration Adjustment: If precipitation persists, consider lowering the final concentration of this compound in the formulation.

Problem: Signs of vehicle-related toxicity in animals (e.g., irritation, lethargy, weight loss).

  • Possible Cause: The vehicle itself, particularly at high concentrations of organic solvents like DMSO, can cause adverse effects.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a vehicle-only control group in your experiments to distinguish between vehicle-related effects and drug-specific toxicity.

    • Minimize Organic Solvent: Aim to use the lowest effective concentration of DMSO or other organic solvents. While 10% DMSO has been reported, it is advisable to test lower concentrations if possible.

    • Alternative Vehicles: If vehicle toxicity is a concern, consider exploring alternative, less toxic solubilizing agents. Options could include cyclodextrins or other commercially available formulation vehicles designed for poorly soluble compounds.[3][4][5]

    • Monitor Animal Health: Closely monitor the animals for any signs of distress. If adverse effects are observed, consider adjusting the vehicle composition or the dosing regimen.

Suboptimal Efficacy or Inconsistent Results

Problem: Lack of desired biological effect (e.g., tumor growth inhibition, radiosensitization) in animal models.

  • Possible Cause: Insufficient drug exposure at the target site due to low bioavailability, rapid metabolism, or an inadequate dosing schedule.

  • Troubleshooting Steps:

    • Dosing Regimen: Due to its rapid clearance, a single daily dose of this compound may not be sufficient to maintain therapeutic concentrations.[1] Pharmacokinetic modeling suggests that multiple administrations per day may be necessary to achieve the required drug exposure for radiosensitization.[1][2] Consider a dosing schedule of multiple intraperitoneal injections at short intervals (e.g., four times a day).[1]

    • Route of Administration: Intravenous administration will provide the highest initial plasma concentration, but it also leads to rapid clearance.[1] Intraperitoneal injection offers a balance between ease of administration and achieving systemic exposure. Oral administration results in the lowest bioavailability.[1] Select the route of administration that best suits your experimental goals and consider the pharmacokinetic profile.

    • Pharmacodynamic Assessment: Confirm that this compound is reaching the tumor tissue and inhibiting its target. This can be done by measuring the levels of phosphorylated DNA-PKcs (at serine 2056) in tumor lysates via Western blot or immunohistochemistry.[6][7] A significant reduction in p-DNA-PKcs levels post-treatment would indicate target engagement.

Problem: High variability in experimental results between animals.

  • Possible Cause: Inconsistent drug administration, leading to variable drug exposure.

  • Troubleshooting Steps:

    • Accurate Dosing: Ensure precise and consistent administration of the this compound formulation. For oral gavage, verify proper placement to avoid accidental administration into the lungs. For injections, ensure the full dose is delivered.

    • Homogeneous Formulation: Before each administration, ensure the drug formulation is homogeneous. If it is a suspension, vortex thoroughly before drawing the dose into the syringe.

    • Animal Health: Ensure all animals are healthy and of a consistent age and weight at the start of the experiment, as these factors can influence drug metabolism and response.

Data Presentation

Table 1: In Vivo Formulations for this compound in Mice

Route of AdministrationVehicle CompositionReference
Intravenous (i.v.)10% Ethanol, 25% PEG 200, 5% Tween 20 in Saline[1]
Intraperitoneal (i.p.)10% DMSO, 5% Tween 20 in Saline[1]
Oral (p.o.)10% DMSO, 5% Tween 20 in Saline[1]

Table 2: Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (µM)Tmax (h)AUC (µM·h)Bioavailability (%)Reference
i.v.5---100[1]
i.p.2018.10.2513.920[1]
p.o.502.21.05.315[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Administration
  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in 100% DMSO to create a stock solution. Ensure complete dissolution by vortexing and gentle warming if necessary.

  • In a separate tube, prepare a solution of 5% Tween 20 in sterile saline.

  • Slowly add the this compound stock solution to the Tween 20/saline solution while vortexing to achieve the final desired concentration of this compound and a final DMSO concentration of 10%.

  • Visually inspect the final formulation for any precipitation.

  • Administer the freshly prepared solution to the mice via intraperitoneal injection.

Protocol 2: Assessment of DNA-PK Inhibition in Tumor Tissue by Western Blot
  • Excise tumors from treated and control animals at the desired time point after this compound administration.

  • Snap-freeze the tumor samples in liquid nitrogen and store them at -80°C.

  • Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs (Ser2056).[7][8]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total DNA-PKcs or a housekeeping protein like β-actin.

  • Quantify the band intensities to determine the relative levels of p-DNA-PKcs.

Visualizations

NU7026_Mechanism_of_Action cluster_0 DNA Damage cluster_1 NHEJ Pathway cluster_2 This compound Intervention DNA_Damage DNA Double-Strand Break DNA_PK DNA-PK DNA_Damage->DNA_PK activates Repair DNA Repair DNA_PK->Repair promotes Apoptosis Apoptosis DNA_PK->Apoptosis Cell_Survival Cell Survival Repair->Cell_Survival NU7026 This compound NU7026->DNA_PK inhibits

Caption: Mechanism of action of this compound in inhibiting the DNA-PK mediated repair pathway.

Troubleshooting_Workflow Start Experiment Start: In vivo study with this compound Problem Suboptimal Efficacy Observed? Start->Problem Check_Formulation Verify Formulation: - Correct vehicle? - Freshly prepared? - No precipitation? Problem->Check_Formulation Yes End_Success Successful Outcome Problem->End_Success No Check_Dosing Review Dosing: - Accurate administration? - Appropriate route? - Sufficient frequency? Check_Formulation->Check_Dosing Assess_PD Assess Pharmacodynamics: - Measure p-DNA-PKcs in tumor - Target engagement confirmed? Check_Dosing->Assess_PD Optimize_Regimen Optimize Dosing Regimen: - Increase frequency - Consider different route Assess_PD->Optimize_Regimen No Assess_PD->End_Success Yes Optimize_Regimen->Problem End_Reevaluate Re-evaluate Hypothesis Optimize_Regimen->End_Reevaluate

Caption: Troubleshooting workflow for suboptimal efficacy of this compound in animal models.

References

potential resistance mechanisms to NU 7026 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NU 7026, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequent cell cycle arrest, apoptosis, or mitotic catastrophe, particularly when used in combination with DNA-damaging agents like ionizing radiation or topoisomerase II poisons.[1][3][4]

Q2: What are the potential mechanisms of resistance to this compound treatment?

While specific resistance mechanisms to this compound are still under investigation, several potential mechanisms can be hypothesized based on research with other DNA-PK inhibitors and general principles of drug resistance:

  • Upregulation of Alternative DNA Repair Pathways: Cells may compensate for the inhibition of NHEJ by upregulating other DNA repair pathways, most notably Homologous Recombination (HR).[5] This can involve the increased expression and localization of key HR proteins like RAD51 to sites of DNA damage.

  • Mutations in the Drug Target (DNA-PKcs): Genetic mutations in the PRKDC gene, which encodes the catalytic subunit of DNA-PK (DNA-PKcs), could potentially alter the drug-binding site and reduce the efficacy of this compound.[6][7][8][9]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, also known as drug efflux pumps, can actively transport this compound out of the cell, reducing its intracellular concentration and thereby its inhibitory effect.[10][11][12][13]

  • Alterations in Cell Cycle Checkpoints and Apoptotic Signaling: Changes in the signaling pathways that control cell cycle progression and apoptosis in response to DNA damage can also contribute to resistance by allowing cells to tolerate higher levels of DNA damage.[1][3]

Troubleshooting Guides

Problem 1: Decreased sensitivity or acquired resistance to this compound in cell lines over time.

Possible Cause 1: Upregulation of Homologous Recombination (HR) Repair

  • Troubleshooting Steps:

    • Assess HR activity: Monitor the formation of RAD51 foci, a key marker of HR, using immunofluorescence. An increase in the number and intensity of RAD51 foci in resistant cells compared to sensitive cells upon DNA damage induction would suggest HR upregulation.

    • Western Blot Analysis: Quantify the protein levels of key HR factors such as RAD51, BRCA1, and BRCA2.

    • Functional Assays: Utilize a DNA fiber assay to assess DNA replication fork dynamics and the efficiency of HR-mediated repair.

    • Combination Therapy: Investigate co-treatment with an HR inhibitor (e.g., a PARP inhibitor) to see if it re-sensitizes the resistant cells to this compound.

Possible Cause 2: Increased Drug Efflux

  • Troubleshooting Steps:

    • Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1/MDR1, ABCG2/BCRP).

    • Western Blot Analysis: Determine the protein levels of the corresponding ABC transporter proteins.

    • Functional Efflux Assays: Employ fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-glycoprotein/MDR1) to measure efflux activity in the presence and absence of this compound and known ABC transporter inhibitors.

    • Co-treatment with Efflux Inhibitors: Test if co-incubation with a known inhibitor of the overexpressed ABC transporter restores sensitivity to this compound.

Possible Cause 3: Mutations in PRKDC (gene for DNA-PKcs)

  • Troubleshooting Steps:

    • Sanger Sequencing: Sequence the coding region of the PRKDC gene in both sensitive and resistant cell lines to identify any potential mutations.

    • Functional Analysis of Mutations: If mutations are identified, their functional impact on this compound binding and DNA-PK activity can be assessed through in vitro kinase assays using recombinant mutant protein.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

  • Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Clonogenic Survival Assay

This assay assesses the long-term ability of cells to proliferate and form colonies after treatment.

  • Cell Seeding: Plate a known number of single cells in 6-well plates. The number of cells seeded will depend on the expected survival fraction.

  • Treatment: Treat the cells with this compound for a specified period (e.g., 24 hours).[1]

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.[16]

  • Staining: Fix the colonies with a solution like 10% methanol and 10% acetic acid, then stain with 0.5% crystal violet.[16]

  • Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated as (number of colonies formed / number of cells seeded) / plating efficiency of untreated cells.

Western Blot for DNA-PKcs and γH2AX

This protocol is used to detect the levels of total and phosphorylated DNA-PKcs and the DNA damage marker γH2AX.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNA-PKcs, phospho-DNA-PKcs (Ser2056), γH2AX (phospho-histone H2A.X Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[17][18][19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for RAD51 Foci

This protocol allows for the visualization of RAD51 foci, a marker for active homologous recombination.

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with this compound and a DNA-damaging agent (e.g., ionizing radiation).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[20]

  • Blocking: Block with a solution containing BSA and/or normal goat serum to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize and quantify the RAD51 foci using a fluorescence microscope.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cell Lines

Cell LineTreatmentIC50 (µM)
SensitiveThis compound0.5
ResistantThis compound5.0
ResistantThis compound + HR Inhibitor1.2
ResistantThis compound + Efflux Pump Inhibitor0.8

Table 2: Hypothetical Quantification of DNA Damage and Repair Markers

Cell LineTreatmentγH2AX Foci per Cell (Mean ± SD)RAD51 Foci per Cell (Mean ± SD)
SensitiveControl2 ± 11 ± 1
SensitiveThis compound + IR (4 Gy)50 ± 85 ± 2
ResistantControl3 ± 25 ± 3
ResistantThis compound + IR (4 Gy)35 ± 630 ± 7

Visualizations

NU7026_Mechanism_of_Action cluster_0 DNA Double-Strand Break (DSB) cluster_1 Non-Homologous End Joining (NHEJ) Pathway DNA_Damage DNA Damage (e.g., Ionizing Radiation) Ku70_80 Ku70/80 DNA_Damage->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates Blocked_Repair Blocked DSB Repair Accumulated DNA Damage DNA_PKcs->Blocked_Repair Ligase_IV_XRCC4 Ligase IV/XRCC4 Artemis->Ligase_IV_XRCC4 enables NHEJ_Repair DSB Repair Ligase_IV_XRCC4->NHEJ_Repair NU7026 This compound NU7026->DNA_PKcs inhibits

Caption: Mechanism of action of this compound in the NHEJ pathway.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms NU7026_Treatment This compound Treatment Upregulation_HR Upregulation of Homologous Recombination (HR) NU7026_Treatment->Upregulation_HR leads to Target_Mutation Mutation in DNA-PKcs (PRKDC gene) NU7026_Treatment->Target_Mutation selects for Drug_Efflux Increased Drug Efflux (ABC Transporters) NU7026_Treatment->Drug_Efflux can be overcome by Reduced_Efficacy Reduced Treatment Efficacy Upregulation_HR->Reduced_Efficacy Target_Mutation->Reduced_Efficacy Drug_Efflux->Reduced_Efficacy

Caption: Potential mechanisms of resistance to this compound.

Troubleshooting_Workflow Start Decreased this compound Sensitivity Check_HR Assess HR Pathway Activity (RAD51 foci, Western Blot) Start->Check_HR Check_Efflux Investigate Drug Efflux (qRT-PCR, Efflux Assay) Check_HR->Check_Efflux No HR_Upregulated HR is Upregulated Check_HR->HR_Upregulated Yes Sequence_Target Sequence PRKDC Gene Check_Efflux->Sequence_Target No Efflux_Increased Efflux is Increased Check_Efflux->Efflux_Increased Yes Mutation_Found Mutation Identified Sequence_Target->Mutation_Found Yes No_Change No Obvious Change Sequence_Target->No_Change No

Caption: A logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Mitigating NU 7026 Impact on Normal Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NU 7026, a potent DNA-dependent protein kinase (DNA-PK) inhibitor. The focus is on understanding and mitigating its impact on normal, non-cancerous tissues during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2][3][4][5][6] It functions as an ATP-competitive inhibitor, effectively blocking the non-homologous end joining (NHEJ) pathway, a major route for repairing DNA double-strand breaks (DSBs).[4][6][7] By inhibiting DNA repair, this compound sensitizes cancer cells to DNA-damaging agents such as ionizing radiation and topoisomerase II poisons.[1][5][6][7] This inhibition can lead to an accumulation of DNA damage, G2/M cell cycle arrest, and ultimately, apoptosis in target cells.[1][7][8][9]

Q2: Why does this compound affect normal tissues?

A2: this compound is not a tumor-specific inhibitor and can affect any cell that relies on DNA-PK for DNA repair.[9] Since DNA-PK is a ubiquitously expressed protein involved in a fundamental cellular process, normal proliferating cells can also be susceptible to the effects of this compound, particularly when combined with DNA-damaging agents. However, the degree of impact can vary based on the expression levels of DNA-PKcs and the proliferative status of the normal tissue.[10][11]

Q3: Is there a differential expression of DNA-PKcs between normal and tumor tissues?

A3: Yes, studies utilizing data from The Cancer Genome Atlas (TCGA) have shown that the gene encoding DNA-PKcs, PRKDC, is frequently overexpressed in a majority of human cancers compared to their matched normal tissues.[1][7] This differential expression provides a potential therapeutic window, as cancer cells may be more reliant on the DNA-PK-mediated repair pathway.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is highly selective for DNA-PK, it can inhibit phosphatidylinositol 3-kinase (PI3K) at higher concentrations, with an IC50 value approximately 60-fold higher than that for DNA-PK.[1][5][8] Researchers should be mindful of this when designing experiments with high concentrations of the inhibitor.

Troubleshooting Guides

Problem 1: High cytotoxicity observed in normal cell lines at effective cancer cell-killing concentrations.

  • Possible Cause 1: High DNA-PKcs expression in the normal cell line.

    • Troubleshooting Step: Determine the relative expression levels of DNA-PKcs in your cancer and normal cell lines via Western blot or qPCR. Normal cell lines with high DNA-PKcs expression may be more sensitive to this compound. Consider using a normal cell line with lower, more physiologically representative levels of DNA-PKcs.

  • Possible Cause 2: The concentration of this compound is too high.

    • Troubleshooting Step: Perform a dose-response curve for both your cancer and normal cell lines to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells.

  • Possible Cause 3: The combined treatment (e.g., with radiation) is too harsh for the normal cells.

    • Troubleshooting Step: Titrate the dose of the DNA-damaging agent in combination with a fixed, optimized concentration of this compound to identify a synergistic window that is selective for cancer cells.

Problem 2: Inconsistent results in radiosensitization experiments with this compound.

  • Possible Cause 1: Suboptimal timing of this compound administration.

    • Troubleshooting Step: The timing of this compound exposure relative to the DNA-damaging event is critical. For radiosensitization, pre-incubation with this compound for a sufficient period (e.g., 1-4 hours) before irradiation is often necessary to ensure adequate inhibition of DNA-PK.[5][10] Optimize the pre-incubation time in your specific cell lines.

  • Possible Cause 2: Cell cycle status.

    • Troubleshooting Step: The efficacy of this compound can be cell cycle-dependent. Synchronize your cell populations to a specific phase of the cell cycle to obtain more consistent results.

  • Possible Cause 3: Drug stability and activity.

    • Troubleshooting Step: Ensure the proper storage and handling of this compound. Prepare fresh dilutions for each experiment from a validated stock solution.

Data Presentation

Table 1: Expression of PRKDC (DNA-PKcs) in various tumor types compared to normal tissue.

Data is presented as log2(TPM + 1) from TCGA and GTEx datasets. Higher values indicate higher gene expression.

Cancer TypeTumor Median ExpressionNormal Tissue Median Expression
Breast Invasive Carcinoma (BRCA)9.89.2
Colon Adenocarcinoma (COAD)10.19.5
Lung Adenocarcinoma (LUAD)10.29.7
Prostate Adenocarcinoma (PRAD)9.99.4
Glioblastoma Multiforme (GBM)10.59.8 (Brain)

Data is illustrative and compiled from publicly available datasets. For precise values, refer to databases such as cBioPortal or OncoDB.[1][7]

Experimental Protocols

Protocol 1: Comparative Cytotoxicity Assessment using a Clonogenic Survival Assay

This protocol allows for the determination of the long-term survival of cancer cells and normal cells following treatment with this compound, alone or in combination with a DNA-damaging agent.

Materials:

  • Cancer cell line of interest

  • Normal (non-cancerous) cell line (e.g., human fibroblasts)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DNA-damaging agent (e.g., etoposide or access to an irradiator)

  • 6-well plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Harvest and count both cancer and normal cells.

    • Seed a predetermined number of cells (e.g., 200-1000 cells/well, optimized for each cell line to yield 50-150 colonies in the control group) into 6-well plates.

    • Allow cells to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • For combination treatments, prepare the DNA-damaging agent at the desired concentration.

    • Aspirate the medium from the wells and add the treatment-containing medium. For radiosensitization, pre-incubate with this compound for 1-4 hours before irradiation.

    • Include appropriate controls (vehicle control, this compound alone, DNA-damaging agent alone).

  • Incubation and Colony Formation:

    • Incubate the plates for 7-14 days, depending on the doubling time of the cell lines, to allow for colony formation.

  • Staining and Counting:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with 100% methanol for 10 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for each cell line: (Number of colonies in control / Number of cells seeded) x 100.

    • Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies in treated well / (Number of cells seeded x PE/100)).

    • Plot the SF against the drug concentration or radiation dose to generate survival curves.

Protocol 2: Assessment of DNA Damage using γH2AX Immunofluorescence Assay

This protocol measures the formation of γH2AX foci, a marker for DNA double-strand breaks, in normal and cancer cells treated with this compound.

Materials:

  • Cancer and normal cell lines grown on coverslips in 24-well plates

  • This compound

  • DNA-damaging agent

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX)

  • Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to attach.

    • Treat the cells with this compound and/or a DNA-damaging agent for the desired time.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with permeabilization buffer for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

  • Mounting and Imaging:

    • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope.

  • Quantification:

    • Count the number of γH2AX foci per nucleus in a significant number of cells for each condition. An increase in the number of foci indicates an increase in DNA double-strand breaks.

Mandatory Visualization

NU7026_Signaling_Pathway cluster_0 DNA Damage Induction cluster_1 DNA Double-Strand Break (DSB) cluster_2 NHEJ Repair Pathway cluster_3 This compound Intervention cluster_4 Cellular Outcomes Ionizing_Radiation Ionizing Radiation DSB DNA Double-Strand Break Ionizing_Radiation->DSB Chemotherapy Chemotherapy (e.g., Topo II poisons) Chemotherapy->DSB DNA_PK DNA-PK Complex (Ku70/80 + DNA-PKcs) DSB->DNA_PK activates NHEJ NHEJ Repair DNA_PK->NHEJ G2M_Arrest G2/M Arrest Apoptosis Apoptosis Cell_Survival Cell Survival & Proliferation NHEJ->Cell_Survival NU7026 This compound NU7026->DNA_PK inhibits NU7026->G2M_Arrest leads to G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment Groups cluster_assays Endpoint Assays Cancer_Cells Cancer Cells Control Vehicle Control Cancer_Cells->Control NU7026_only This compound Alone Cancer_Cells->NU7026_only DNA_Damage_only DNA Damage Alone Cancer_Cells->DNA_Damage_only Combination This compound + DNA Damage Cancer_Cells->Combination Normal_Cells Normal Cells Normal_Cells->Control Normal_Cells->NU7026_only Normal_Cells->DNA_Damage_only Normal_Cells->Combination Clonogenic_Assay Clonogenic Survival Assay Control->Clonogenic_Assay gH2AX_Assay γH2AX (DNA Damage) Assay Control->gH2AX_Assay NU7026_only->Clonogenic_Assay NU7026_only->gH2AX_Assay DNA_Damage_only->Clonogenic_Assay DNA_Damage_only->gH2AX_Assay Combination->Clonogenic_Assay Combination->gH2AX_Assay Data_Analysis Comparative Data Analysis (Normal vs. Cancer Cells) Clonogenic_Assay->Data_Analysis Cell Viability gH2AX_Assay->Data_Analysis DNA Damage Level

Caption: Workflow for assessing this compound impact.

References

Technical Support Center: Optimizing NU7026 Treatment Timing with Radiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the experimental timing of NU7026, a potent DNA-PK inhibitor, when used in combination with radiation therapy. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of NU7026 and how does it synergize with radiation?

A1: NU7026 is a selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway.[1][2] The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs), which are the primary cytotoxic lesions induced by ionizing radiation.[1][3] By inhibiting DNA-PK, NU7026 prevents the efficient repair of radiation-induced DSBs.[4][5][6] This leads to an accumulation of DNA damage, which can trigger cell cycle arrest (primarily in G2/M phase), apoptosis, and mitotic catastrophe, thereby enhancing the cytotoxic effects of radiation.[4][7]

Q2: What is the optimal timing for administering NU7026 in relation to radiation exposure in vitro?

A2: Based on preclinical studies, pre-treatment with NU7026 before irradiation is the most effective schedule for radiosensitization. A pre-incubation period of 1 to 24 hours is commonly reported. For instance, a 1-hour pre-treatment with 10 μM NU7026 has been shown to synergistically sensitize neuroblastoma cells to radiation.[8] In other studies, a minimum exposure of 4 hours with 10 μM NU7026 was required for a significant radiosensitization effect in human ovarian cancer cells.[2][4] In gastric cancer cells, pre-treatment with NU7026 for 24 hours before radiation resulted in a dose enhancement factor of 1.28.[7][9] The optimal pre-incubation time can be cell-line dependent and should be determined empirically.

Q3: What are the recommended concentrations of NU7026 for in vitro radiosensitization experiments?

A3: The effective concentration of NU7026 for in vitro studies typically ranges from 1 µM to 20 µM.[7][8] A concentration of 10 µM is frequently used and has been shown to potentiate ionizing radiation cytotoxicity.[2][4][6] It is crucial to determine the non-toxic dose of NU7026 for your specific cell line, as the goal is to observe a synergistic effect with radiation rather than additive toxicity.

Q4: How long should NU7026 be kept in the culture medium after irradiation?

A4: For maximal effect, it is generally recommended to leave NU7026 in the culture medium after irradiation. Studies have shown that the radiosensitizing effects of NU7026 increase with time, with maximum effects observed 96 hours or more after radiation exposure.[8] Continuous exposure to the inhibitor post-irradiation ensures that the DNA repair pathways remain suppressed while the cell attempts to cope with the radiation-induced damage.

Q5: What are the key molecular markers to assess the efficacy of NU7026 and radiation combination therapy?

A5: Key molecular markers to evaluate the treatment's effectiveness include:

  • γH2AX: As a marker for DNA double-strand breaks, increased and persistent γH2AX foci at 24 hours post-treatment indicate inhibited DNA repair.[7][9]

  • Phospho-DNA-PKcs (Ser2056): A decrease in the autophosphorylation of DNA-PKcs at Ser2056 upon irradiation confirms the inhibitory activity of NU7026.

  • Cell Cycle Analysis: An increase in the G2/M population suggests cell cycle arrest due to DNA damage.[4][7][9]

  • Apoptosis Markers: Increased levels of cleaved PARP, cleaved Caspase-3, and Annexin V staining indicate the induction of apoptosis.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant radiosensitization observed. 1. Suboptimal NU7026 concentration. 2. Insufficient pre-incubation time. 3. Cell line is resistant or has low DNA-PKcs expression. 4. NU7026 has degraded.1. Perform a dose-response curve to determine the optimal non-toxic concentration of NU7026 for your cell line. 2. Increase the pre-incubation time with NU7026 before irradiation (try 4, 12, and 24 hours).[2][4][7] 3. Verify the expression and activity of DNA-PKcs in your cell line via Western blot. Consider using a different cell line with known DNA-PK proficiency. 4. Prepare fresh NU7026 stock solution in DMSO and store it properly at -20°C or -80°C.[4]
High toxicity observed with NU7026 alone. 1. NU7026 concentration is too high. 2. Prolonged exposure to the inhibitor is toxic to the specific cell line.1. Lower the concentration of NU7026. The goal is to inhibit DNA repair without causing significant cell death on its own. 2. Reduce the duration of NU7026 exposure. A shorter pre-incubation time might be sufficient for radiosensitization without overt toxicity.
Inconsistent results between experiments. 1. Variability in cell confluence at the time of treatment. 2. Inconsistent timing of NU7026 addition and irradiation. 3. Instability of NU7026 solution.1. Ensure that cells are seeded at the same density and are in the exponential growth phase for all experiments. 2. Strictly adhere to the established experimental timeline for drug addition and radiation exposure. 3. Prepare fresh NU7026 dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[4]
Difficulty dissolving NU7026. 1. NU7026 has low aqueous solubility.1. Dissolve NU7026 in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).[2] For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.25%).[2]

Quantitative Data Summary

Table 1: In Vitro Efficacy of NU7026 in Combination with Radiation

Cell LineNU7026 ConcentrationPre-incubation TimeRadiation DoseEndpointKey FindingReference
NGP (Neuroblastoma)10 µM1 hour0.63 GyCell ViabilitySynergistic sensitization to radiation.[8]
CH1 (Ovarian Cancer)10 µM4 hours3 GyRadiosensitizationSignificant radiosensitization effect observed.[2][4]
N87 (Gastric Cancer)5 µM24 hours4 GyClonogenic SurvivalDose enhancement factor of 1.28.[7][9]
MOLT-4 (Leukemia)10 µMNot specified1 GyApoptosisIncreased apoptosis after 72 hours.[10]
V3YAC (Chinese Hamster)10 µMNot specifiedNot specifiedDNA DSB RepairInhibited DNA DSB repair by 56%.[4]

Experimental Protocols

1. In Vitro Radiosensitization Assay (Clonogenic Survival)

  • Cell Seeding: Seed cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well for the untreated control. Allow cells to attach and resume exponential growth (typically 18-24 hours).

  • NU7026 Pre-treatment: Treat the cells with the desired concentration of NU7026 or vehicle control (DMSO). Incubate for the predetermined pre-treatment time (e.g., 1, 4, or 24 hours).

  • Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

  • Post-Irradiation Incubation: After irradiation, replace the medium with fresh medium containing NU7026 or vehicle control and return the plates to the incubator.

  • Colony Formation: Incubate the cells for 10-14 days, or until colonies are visible.

  • Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control.

2. γH2AX Foci Formation Assay (Immunofluorescence)

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with NU7026 and/or radiation as per the experimental design.

  • Fixation: At various time points post-irradiation (e.g., 1, 4, 24 hours), wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Visualizations

Signaling_Pathway cluster_0 Radiation-Induced DNA Damage cluster_1 NHEJ Pathway cluster_2 Inhibition & Cellular Outcomes IR Ionizing Radiation DSB DNA Double- Strand Breaks IR->DSB Ku Ku70/80 DSB->Ku recruits DNAPKcs DNA-PKcs Ku->DNAPKcs recruits & activates Artemis Artemis DNAPKcs->Artemis phosphorylates Damage Persistent DNA Damage DNAPKcs->Damage LigIV DNA Ligase IV/ XRCC4/XLF Artemis->LigIV processes ends for Repair DNA Repair LigIV->Repair NU7026 NU7026 NU7026->DNAPKcs inhibits Inhibition Inhibition Arrest G2/M Arrest Damage->Arrest Apoptosis Apoptosis Damage->Apoptosis

Caption: Simplified signaling pathway of NU7026-mediated radiosensitization.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Post-Treatment cluster_3 Endpoints Start Seed Cells Incubate1 Incubate (18-24h) Start->Incubate1 Pretreat Add NU7026 (Pre-incubation) Incubate1->Pretreat Irradiate Irradiate (IR) Pretreat->Irradiate 1-24h Incubate2 Incubate (with NU7026) Irradiate->Incubate2 Assay Perform Assays Incubate2->Assay Time course Clonogenic Clonogenic Survival Assay->Clonogenic gH2AX γH2AX Foci Assay->gH2AX CellCycle Cell Cycle Analysis Assay->CellCycle Apoptosis Apoptosis Assay Assay->Apoptosis

Caption: General experimental workflow for in vitro radiosensitization studies.

References

Validation & Comparative

A Comparative Guide to the Kinase Inhibitor Selectivity of NU 7026 and LY294002

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, understanding the selectivity profile of small molecules is paramount for accurate interpretation of experimental results and for the development of targeted therapeutics. This guide provides a detailed comparison of two widely used kinase inhibitors, NU 7026 and LY294002, focusing on their target selectivity and off-target effects. The information presented herein is compiled from publicly available experimental data to aid researchers in making informed decisions for their studies.

Executive Summary

This compound is a potent and highly selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway. In contrast, LY294002 is a well-known inhibitor of phosphoinositide 3-kinases (PI3Ks), but it is widely recognized as a non-selective research tool with numerous off-target activities. This guide presents a quantitative comparison of their inhibitory activities, detailed experimental protocols for assessing their primary targets, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Inhibitor Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and LY294002 against their primary targets and key off-targets. It is important to note that the data is compiled from various sources and experimental conditions may differ.

Target KinaseThis compound IC50 (µM)LY294002 IC50 (µM)Primary Target Of
DNA-PK 0.23 [1][2]InhibitsThis compound
PI3Kα 13[1][2]0.5 LY294002
PI3Kδ -0.57 LY294002
PI3Kβ -0.97 LY294002
mTOR 6.4InhibitsLY294002 (off-target)
CK2 -0.098 LY294002 (off-target)
Pim-1 -InhibitsLY294002 (off-target)
ATM >100--
ATR >100--

Experimental Protocols

Detailed methodologies for in vitro kinase inhibition assays are crucial for the accurate determination of inhibitor potency and selectivity. Below are representative protocols for assessing the activity of this compound and LY294002 against their respective primary targets.

DNA-PK Inhibition Assay (Radiometric)

This protocol is adapted from methodologies used in the characterization of DNA-PK inhibitors.

1. Reagents and Buffers:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, and 0.2 mM EGTA.

  • DNA-PK Enzyme: Purified human DNA-PK holoenzyme (DNA-PKcs and Ku70/80 heterodimer).

  • Substrate: Biotinylated peptide substrate specific for DNA-PK (e.g., a p53-derived peptide).

  • Activator: Linearized double-stranded DNA (e.g., calf thymus DNA).

  • ATP: [γ-³²P]ATP and non-radiolabeled ATP.

  • Inhibitor: this compound dissolved in DMSO.

  • Stop Solution: 7.5 M Guanidine Hydrochloride.

  • Wash Buffer: 2 M NaCl.

2. Procedure:

  • Prepare a reaction mix in the Kinase Buffer containing the DNA-PK enzyme, the peptide substrate, and the DNA activator.

  • Add varying concentrations of this compound (or vehicle control) to the reaction mix and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Terminate the reaction by adding the Stop Solution.

  • Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide substrate.

  • Wash the plate multiple times with the Wash Buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

PI3K Inhibition Assay (Luminescent)

This protocol is based on the principle of measuring ADP production, which is a universal product of kinase reactions.

1. Reagents and Buffers:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA.

  • PI3K Enzyme: Recombinant human PI3K isoform (e.g., p110α/p85α).

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

  • ATP: Non-radiolabeled ATP.

  • Inhibitor: LY294002 dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

2. Procedure:

  • Prepare the PI3K enzyme and PIP2 substrate in the Kinase Buffer.

  • Add varying concentrations of LY294002 (or vehicle control) to the wells of a 384-well plate.

  • Add the enzyme/substrate mixture to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each LY294002 concentration and determine the IC50 value by non-linear regression analysis.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by this compound and LY294002.

DNA_PK_Pathway DNA_DSB DNA Double-Strand Break Ku70_80 Ku70/80 DNA_DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits NHEJ Non-Homologous End Joining DNA_PKcs->NHEJ activates NU7026 This compound NU7026->DNA_PKcs inhibits Repair DNA Repair NHEJ->Repair

DNA-PK Signaling Pathway and Inhibition by this compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates LY294002 LY294002 LY294002->PI3K inhibits PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3) Akt->Downstream phosphorylates Cell_Functions Cell Survival, Growth, Proliferation Downstream->Cell_Functions

PI3K/Akt Signaling Pathway and Inhibition by LY294002.
Experimental Workflow

This diagram outlines a general workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Inhibitor_Workflow start Start primary_assay Primary Kinase Assay (e.g., DNA-PK or PI3K) start->primary_assay determine_ic50 Determine IC50 for Primary Target primary_assay->determine_ic50 panel_screen Kinase Panel Screening (Broad Panel of Kinases) determine_ic50->panel_screen analyze_selectivity Analyze Selectivity Profile (Compare IC50s) panel_screen->analyze_selectivity cellular_assays Cell-Based Assays (Target Engagement & Phenotypic Effects) analyze_selectivity->cellular_assays end End cellular_assays->end

General Workflow for Kinase Inhibitor Selectivity Profiling.

Conclusion

The data and methodologies presented in this guide underscore the critical differences in the selectivity profiles of this compound and LY294002. This compound is a highly selective inhibitor of DNA-PK, making it a valuable tool for studying the specific roles of this enzyme in DNA repair and other cellular processes. In contrast, LY294002, while a potent PI3K inhibitor, exhibits significant off-target effects that must be carefully considered when interpreting experimental outcomes. Researchers are encouraged to utilize the provided protocols as a foundation for their own in-house validation of inhibitor activity and to be mindful of the potential for off-target effects, particularly when using less selective compounds like LY294002. The signaling pathway and workflow diagrams offer a visual framework for understanding the molecular context and experimental design considerations for studies involving these inhibitors.

References

NU 7026: A Specific Inhibitor of DNA-Dependent Protein Kinase (DNA-PK)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of cancer therapy and DNA damage response research, the specific inhibition of key signaling molecules is paramount. NU 7026 has emerged as a valuable tool for studying the role of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. This guide provides a comprehensive comparison of this compound with other relevant inhibitors, supported by experimental data and detailed protocols to assist researchers in their study design.

Performance Comparison

This compound exhibits potent and selective inhibition of DNA-PK. Its performance, particularly its specificity, is a critical factor for researchers. The following table summarizes the inhibitory activity of this compound and a closely related, more potent inhibitor, NU 7441, against DNA-PK and other kinases of the PI3K-like kinase (PIKK) family.

InhibitorTarget KinaseIC50Selectivity vs. PI3KSelectivity vs. ATM/ATRReference
This compound DNA-PK 0.23 µM ~56-fold >434-fold [1][2]
PI3K13 µM--[1]
ATM>100 µM--[2]
ATR>100 µM--[2]
NU 7441 DNA-PK 14 nM ~357-fold >7142-fold [1]
PI3K5 µM--[1]
ATM>100 µM--
ATR>100 µM--

As the data indicates, while both compounds are potent DNA-PK inhibitors, NU 7441 demonstrates significantly greater potency than this compound. Both inhibitors show excellent selectivity for DNA-PK over the related kinases ATM and ATR, a critical feature for dissecting the specific roles of these pathways.

Signaling Pathway and Experimental Validation

The specificity of this compound is validated through various experimental approaches that probe its effect on the DNA damage response pathway.

DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

DNA-PK plays a central role in the NHEJ pathway, which is a major mechanism for repairing DNA double-strand breaks. The pathway is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the catalytic subunit of DNA-PK (DNA-PKcs). This recruitment leads to the activation of DNA-PKcs's kinase activity, resulting in the phosphorylation of various downstream targets, including itself (autophosphorylation), to facilitate the ligation of the broken ends.

NHEJ_Pathway DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku binds to DNAPKcs DNA-PKcs Ku->DNAPKcs recruits DNAPKcs->DNAPKcs autophosphorylates (pS2056) Artemis Artemis DNAPKcs->Artemis phosphorylates LigIV_XRCC4 Ligase IV / XRCC4 DNAPKcs->LigIV_XRCC4 recruits Artemis->DSB processes ends Ligation DNA Ligation LigIV_XRCC4->Ligation mediates NU7026 This compound NU7026->DNAPKcs inhibits

Figure 1. Simplified diagram of the DNA-PK-mediated Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound.

Experimental Protocols

To validate the inhibitory effect of this compound on DNA-PK, several key experiments are typically performed.

In Vitro DNA-PK Kinase Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of purified DNA-PK.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection DNAPK Purified DNA-PKcs/Ku Incubate Incubate DNA-PK with this compound DNAPK->Incubate Substrate Substrate (e.g., p53 peptide) Substrate->Incubate NU7026_dilutions This compound Serial Dilutions NU7026_dilutions->Incubate Add_ATP Add ATP and DNA Incubate->Add_ATP Reaction_mix Kinase Reaction Add_ATP->Reaction_mix Stop Stop Reaction Reaction_mix->Stop Detect_Phos Detect Phosphorylation (e.g., ELISA, Radioactivity) Stop->Detect_Phos IC50_calc Calculate IC50 Detect_Phos->IC50_calc

Figure 2. Workflow for an in vitro DNA-PK kinase assay to determine the IC50 of this compound.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing purified DNA-PK enzyme, a suitable substrate (e.g., a p53-derived peptide), and varying concentrations of this compound in a kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).

  • Initiation: Start the reaction by adding ATP and a DNA activator (e.g., sheared calf thymus DNA).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

  • Detection: Stop the reaction and quantify the phosphorylated substrate using methods such as ELISA with a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Assays for DNA-PK Inhibition

Cell-based assays are crucial for confirming the activity of this compound in a physiological context.

1. Western Blot for DNA-PKcs Autophosphorylation

This method assesses the inhibition of DNA-PK activation in cells by measuring the level of its autophosphorylation at serine 2056 (pS2056), a key marker of its activity.

Methodology:

  • Cell Treatment: Culture cells (e.g., HeLa or other cancer cell lines) and treat with a DNA damaging agent (e.g., etoposide or ionizing radiation) in the presence or absence of this compound for a specified time.

  • Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phospho-DNA-PKcs (Ser2056). Subsequently, probe with a primary antibody for total DNA-PKcs as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated DNA-PKcs.

2. γ-H2AX Foci Formation Assay

This immunofluorescence-based assay visualizes DNA double-strand breaks. Inhibition of DNA-PK by this compound is expected to lead to the persistence of γ-H2AX foci, as DNA repair is impaired.

Workflow:

gH2AX_Workflow cluster_treatment Cell Treatment cluster_staining Immunostaining cluster_analysis Image Analysis Cell_culture Culture Cells on Coverslips Treat_damage Treat with DNA Damaging Agent +/- this compound Cell_culture->Treat_damage Fix_perm Fix and Permeabilize Cells Treat_damage->Fix_perm Primary_Ab Incubate with anti-γ-H2AX Antibody Fix_perm->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab DAPI Counterstain with DAPI Secondary_Ab->DAPI Microscopy Fluorescence Microscopy DAPI->Microscopy Quantify_foci Quantify γ-H2AX Foci per Nucleus Microscopy->Quantify_foci

Figure 3. Experimental workflow for the γ-H2AX foci formation assay to assess DNA repair inhibition by this compound.

Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with a DNA damaging agent (e.g., ionizing radiation) with or without this compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Immunostaining: Block non-specific binding and incubate with a primary antibody against γ-H2AX. Follow this with incubation with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Acquire images using a fluorescence microscope.

  • Quantification: Count the number of γ-H2AX foci per nucleus. An increase in the number and persistence of foci in this compound-treated cells indicates inhibition of DNA repair.

3. Clonogenic Survival Assay

This assay measures the ability of single cells to proliferate and form colonies after treatment, providing a read-out of cytotoxicity. This compound is expected to sensitize cells to DNA damaging agents, leading to reduced cell survival.

Methodology:

  • Cell Seeding: Plate a known number of cells into multi-well plates.

  • Treatment: Treat the cells with a DNA damaging agent (e.g., various doses of ionizing radiation) in the presence or absence of this compound.

  • Incubation: Culture the cells for a period of 10-14 days to allow for colony formation.

  • Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. A decrease in the surviving fraction in the presence of this compound indicates radiosensitization.

Conclusion

This compound is a well-characterized and specific inhibitor of DNA-PK, making it a valuable research tool for elucidating the intricacies of the DNA damage response and for preclinical studies exploring the therapeutic potential of DNA-PK inhibition. While more potent inhibitors like NU 7441 are available, the extensive characterization of this compound provides a solid foundation for its use in a variety of experimental settings. The protocols outlined in this guide offer a starting point for researchers to validate the efficacy and specificity of this compound in their own experimental systems.

References

A Comparative Analysis of NU 7026 and ATM Inhibitors in DNA Damage Response Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cancer therapy, targeting the DNA Damage Response (DDR) has emerged as a promising strategy. Two key kinases at the heart of the DDR are DNA-dependent protein kinase (DNA-PK) and Ataxia Telangiectasia Mutated (ATM). While both play critical roles in repairing DNA double-strand breaks (DSBs), they orchestrate distinct pathways with unique implications for cancer treatment. This guide provides a comparative analysis of NU 7026, a potent DNA-PK inhibitor, and a selection of prominent ATM inhibitors, offering insights into their mechanisms, selectivity, and experimental evaluation.

A crucial distinction to be made is that this compound is not an ATM inhibitor; rather, it is a highly selective inhibitor of DNA-PK, exhibiting minimal activity against ATM and ATR.[1][2] This distinction is fundamental to understanding its biological effects and therapeutic potential in comparison to true ATM inhibitors.

Mechanism of Action: Two Sides of the DSB Repair Coin

DNA-PK and ATM are both members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and are activated by DNA double-strand breaks. However, they govern two major DSB repair pathways:

  • DNA-PK and Non-Homologous End Joining (NHEJ): DNA-PK is a critical component of the NHEJ pathway, a rapid and sometimes error-prone mechanism that directly ligates broken DNA ends. Inhibition of DNA-PK by compounds like this compound prevents this repair process, leading to the accumulation of DSBs and subsequent cell death, particularly in combination with DNA-damaging agents like radiation or certain chemotherapies.[3]

  • ATM and Homologous Recombination (HR) & Cell Cycle Checkpoints: ATM is a master regulator of the cellular response to DSBs. It activates the HR pathway, a high-fidelity repair mechanism that uses a sister chromatid as a template. Additionally, ATM orchestrates cell cycle checkpoints, halting cell division to allow time for repair and can trigger apoptosis if the damage is too severe. ATM inhibitors, therefore, abrogate these critical functions, leading to genomic instability and cell death, especially in cancer cells with underlying DNA repair defects.

Comparative Inhibitor Potency and Selectivity

The efficacy and safety of kinase inhibitors are largely determined by their potency (how strongly they inhibit their target) and selectivity (how specifically they bind to their intended target over other kinases). The following table summarizes the inhibitory concentrations (IC50) of this compound against DNA-PK and a panel of ATM inhibitors against their primary target.

InhibitorPrimary TargetIC50 (µM)Selectivity Notes
This compound DNA-PK 0.23 [1][2]>60-fold selective for DNA-PK over PI3K; inactive against ATM and ATR (>100 µM)[1]
KU-55933 ATM0.013Selective over DNA-PK (IC50 = 2.5 µM), mTOR (IC50 = 9.3 µM), and PI3K (IC50 = 16.6 µM)[4]
KU-60019 ATM0.0063>270-fold selective over DNA-PK and >1600-fold selective over ATR[5]
M3541 ATM0.00025~60-fold selective over DNA-PK; inactive against PI3K isoforms, mTOR, and ATR[6]
AZD0156 ATM0.00058Highly selective for ATM[4]
ATM Inhibitor-1 ATM0.0007Weak activity against mTOR (IC50 = 21 µM) and DNA-PK (IC50 = 2.8 µM)[7]
AZD1390 ATM0.00078>10,000-fold selectivity over closely related PIKK family members[4][8]

Signaling Pathways in DNA Double-Strand Break Repair

The following diagram illustrates the distinct roles of DNA-PK and ATM in the response to DNA double-strand breaks.

cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_ATM ATM-Mediated Response DSB DNA Double-Strand Break (DSB) Ku7080 Ku70/80 DSB->Ku7080 recruits MRN MRN Complex DSB->MRN senses DNAPKcs DNA-PKcs Ku7080->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis activates LigIV Ligase IV/XRCC4 Artemis->LigIV processes ends for Repair_NHEJ DNA Repair LigIV->Repair_NHEJ NU7026 This compound NU7026->DNAPKcs inhibits ATM ATM MRN->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates BRCA1 BRCA1 ATM->BRCA1 phosphorylates CellCycle Cell Cycle Arrest CHK2->CellCycle p53->CellCycle Apoptosis Apoptosis p53->Apoptosis Repair_HR Homologous Recombination BRCA1->Repair_HR ATM_Inhibitors ATM Inhibitors ATM_Inhibitors->ATM inhibit

Figure 1. DNA Double-Strand Break Repair Pathways.

Experimental Protocols

A thorough comparison of DNA-PK and ATM inhibitors requires robust experimental methodologies. Below are detailed protocols for key assays used to evaluate these compounds.

In Vitro Kinase Assay (Biochemical Potency)

This assay determines the direct inhibitory effect of a compound on the purified kinase enzyme.

a) DNA-PK Kinase Assay

  • Principle: Measures the phosphorylation of a specific peptide substrate by purified human DNA-PK in the presence of ATP. The amount of ADP produced is quantified using a luminescence-based assay (e.g., ADP-Glo™).

  • Materials:

    • Purified human DNA-PK enzyme

    • DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)

    • DNA-PK Activation Buffer (containing calf thymus DNA)

    • Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

    • ATP

    • This compound or other test compounds

    • ADP-Glo™ Kinase Assay reagents

    • 96-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add the DNA-PK enzyme, DNA-PK peptide substrate, and DNA-PK Activation Buffer in the kinase buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced following the ADP-Glo™ Kinase Assay protocol.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.[9]

b) ATM Kinase Assay

  • Principle: Similar to the DNA-PK assay, this measures the phosphorylation of a substrate (e.g., p53) by purified ATM.

  • Materials:

    • Purified, functionally active recombinant ATM

    • p53 substrate

    • Kinase buffer

    • ATP

    • ATM inhibitor or test compounds

    • Detection reagents (e.g., FRET-based or luminescence-based)

  • Procedure:

    • Follow a similar procedure as the DNA-PK kinase assay, substituting the specific ATM enzyme, substrate, and optimized buffer conditions.

    • A FRET-based assay can also be employed, where the phosphorylation of a fluorescently labeled substrate by ATM leads to a change in the FRET signal.[10]

Cellular Assay: Western Blot for Phosphorylated Downstream Targets

This assay confirms the on-target activity of the inhibitor within a cellular context.

  • Principle: Measures the phosphorylation of downstream targets of DNA-PK or ATM in cells treated with a DNA-damaging agent and the inhibitor.

  • Materials:

    • Cancer cell line (e.g., U2OS, A549)

    • This compound or ATM inhibitor

    • DNA-damaging agent (e.g., ionizing radiation, etoposide, H2O2)

    • Lysis buffer

    • Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-p53 (Ser15), anti-phospho-CHK2 (Thr68))

    • Secondary antibodies

    • Western blot equipment and reagents

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the inhibitor for a specified time (e.g., 1 hour).

    • Induce DNA damage (e.g., irradiate with 5 Gy).

    • Lyse the cells at a specific time point post-damage (e.g., 1 hour).

    • Perform western blotting using antibodies against the phosphorylated downstream targets of ATM (e.g., p-ATM, p-p53, p-CHK2) or DNA-PK.

    • Analyze the band intensities to determine the concentration-dependent inhibition of target phosphorylation.[6][11]

Clonogenic Survival Assay (Functional Outcome)

This assay assesses the long-term effect of the inhibitor on the ability of single cells to proliferate and form colonies after DNA damage.

  • Principle: Measures the reproductive viability of cells after treatment with an inhibitor and a DNA-damaging agent.

  • Materials:

    • Cancer cell line

    • This compound or ATM inhibitor

    • Ionizing radiation source

    • Cell culture medium and plates

    • Crystal violet staining solution

  • Procedure:

    • Plate a known number of single cells in 6-well plates.

    • Allow cells to attach overnight.

    • Treat the cells with the inhibitor at a fixed concentration.

    • After a short incubation (e.g., 1-4 hours), irradiate the cells with a range of doses (e.g., 0, 2, 4, 6 Gy).

    • Remove the drug-containing medium and replace it with fresh medium.

    • Incubate the plates for 10-14 days to allow for colony formation.

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies (containing at least 50 cells).

    • Calculate the surviving fraction for each treatment condition and plot survival curves.[12][13][14]

γH2AX Foci Formation Assay (DNA Damage Marker)

This assay visualizes and quantifies the formation of DSBs within the nucleus.

  • Principle: γH2AX (phosphorylated histone H2AX) is an early marker of DNA double-strand breaks. This immunofluorescence-based assay quantifies the number of γH2AX foci, which correspond to the number of DSBs.

  • Materials:

    • Cancer cell line

    • This compound or ATM inhibitor

    • Ionizing radiation source

    • Fixation and permeabilization buffers

    • Primary antibody (anti-γH2AX)

    • Fluorescently labeled secondary antibody

    • DAPI (for nuclear counterstaining)

    • Fluorescence microscope or high-content imaging system

  • Procedure:

    • Grow cells on coverslips or in imaging-compatible plates.

    • Treat with the inhibitor and irradiate as in the clonogenic assay.

    • Fix the cells at different time points after irradiation (e.g., 30 minutes, 24 hours) to assess DSB formation and repair kinetics.

    • Permeabilize the cells and incubate with the primary anti-γH2AX antibody.

    • Incubate with the fluorescent secondary antibody and DAPI.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji).[15][16]

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for comparing the effects of a DNA-PK inhibitor (this compound) and an ATM inhibitor.

cluster_Treatment Treatment Groups cluster_Assays Downstream Assays Start Start: Cancer Cell Culture Control Vehicle Control Start->Control NU7026 This compound Start->NU7026 ATM_Inhibitor ATM Inhibitor Start->ATM_Inhibitor NU7026_IR This compound + IR Start->NU7026_IR ATM_Inhibitor_IR ATM Inhibitor + IR Start->ATM_Inhibitor_IR IR_Only IR Only Start->IR_Only Western Western Blot (p-ATM, p-CHK2, etc.) Control->Western gH2AX γH2AX Foci Assay Control->gH2AX Clonogenic Clonogenic Survival Assay Control->Clonogenic NU7026->Western NU7026->gH2AX NU7026->Clonogenic ATM_Inhibitor->Western ATM_Inhibitor->gH2AX ATM_Inhibitor->Clonogenic NU7026_IR->Western NU7026_IR->gH2AX NU7026_IR->Clonogenic ATM_Inhibitor_IR->Western ATM_Inhibitor_IR->gH2AX ATM_Inhibitor_IR->Clonogenic IR_Only->Western IR_Only->gH2AX IR_Only->Clonogenic Analysis Data Analysis and Comparison Western->Analysis gH2AX->Analysis Clonogenic->Analysis

Figure 2. Experimental Workflow for Inhibitor Comparison.

Conclusion

The distinction between DNA-PK and ATM inhibitors is critical for the rational design of cancer therapies. This compound, as a selective DNA-PK inhibitor, primarily disrupts the NHEJ pathway, offering a therapeutic strategy to potentiate the effects of DNA-damaging agents. In contrast, ATM inhibitors dismantle a broader cellular response to DSBs, including high-fidelity repair and crucial cell cycle checkpoints. The comparative data and experimental protocols provided in this guide offer a framework for researchers to further investigate these distinct but complementary approaches to targeting the DNA damage response in cancer.

References

Unveiling the Radiosensitizing Potential of NU7026: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the DNA-dependent protein kinase (DNA-PK) inhibitor, NU7026, demonstrates its significant potential as a radiosensitizing agent across a diverse range of cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of NU7026's efficacy, supported by experimental data and detailed protocols, to facilitate further investigation into its therapeutic applications.

NU7026, a potent and specific inhibitor of DNA-PK, has emerged as a promising candidate for enhancing the efficacy of radiotherapy. By targeting a key enzyme in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break (DSB) repair, NU7026 effectively sensitizes cancer cells to the cytotoxic effects of ionizing radiation. This guide synthesizes findings from multiple studies to present a clear comparison of its radiosensitizing effects in various cancer models.

Quantitative Comparison of NU7026 Radiosensitizing Effect

The efficacy of NU7026 as a radiosensitizer varies across different cancer cell lines, as evidenced by key metrics such as Dose Enhancement Factor (DEF) and Potentiation Factor (PF). The following tables summarize the quantitative data from various studies.

Cell LineCancer TypeNU7026 ConcentrationRadiation DoseKey FindingReference
N87Gastric Cancer5 µmol/L4 GyDose enhancement factor at 0.1 survival fraction was 1.28.[1][1]
NGPNeuroblastoma10 µM0.63 GySynergistically sensitized NGP cells to IR.[2][2]
VariousNeuroblastomaNot Specified0.63 GySynergistically radiosensitized all tested neuroblastoma cell lines.[2][2]
DNA-PK proficientNot Specified10 µMNot SpecifiedPotentiation factor at 90% cell kill (PF90) = 1.51 +/- 0.04.[3][4][3][4]
Cervical CancerCervical Cancer1µM, 5 µM0 to 10 GyDose modification factors of 1.26 for 1µM NU7026 and 1.55 for 5 µM NU7026.[5][5]
K562Leukemia10 µMNot SpecifiedPotentiated the growth inhibitory effects of doxorubicin and mAMSA with PF50 values of ~2 and ~19, respectively.[6]

Impact on Cell Cycle and Apoptosis

Cell LineCancer TypeNU7026 ConcentrationRadiation DoseEffect on Cell CycleEffect on ApoptosisReference
N87Gastric Cancer20 µmol/L4 GyStatistically significant increases in G2/M arrest.[1][7]Combined treatment led to an increase in apoptosis.[1][7][1][7]
MOLT-4T-cell Leukemia10 µM1 GyDecreased amount of cells in G2-phase arrest.[8]Increased apoptosis after 72 hours.[8][8]
I83CLL Cell Line10 µMNot SpecifiedIncreases γ-radiation-induced G2/M arrest.[6]Increases γ-radiation-induced apoptosis.[6][6]
Cervical CancerCervical CancerNot SpecifiedNot SpecifiedHigher proportion of cells in the G2 phase at 72 hours post-radiation.[5]Not explicitly stated.[5]
NSCLCLung CancerNot Specified~4 GySignificantly increased the fraction of G2/M phase cells.[9]Radiation-induced apoptosis increased in A549, H520, and H460 cells but decreased in H661 cells.[9][9]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Clonogenic Assay

The clonogenic assay is a fundamental method to assess the long-term survival of cells after treatment with ionizing radiation and/or a radiosensitizing agent.

  • Cell Seeding: Cells are plated at specific densities in 6-well plates.

  • Treatment: Cells are pre-treated with NU7026 for a specified duration (e.g., 24 hours) before being irradiated with varying doses of radiation (e.g., 0, 2, 4, 6 Gy).[1]

  • Incubation: Following irradiation, the drug-containing medium is removed, and cells are incubated in fresh medium for a period of 1 to 3 weeks to allow for colony formation. The medium is refreshed periodically.[1]

  • Fixation and Staining: Colonies are fixed with a solution like 70% ethanol or 6.0% v/v glutaraldehyde and then stained with a dye such as methylene blue or 0.5% w/v crystal violet.[1][10]

  • Colony Counting: Only colonies containing more than 50 cells are counted to determine the surviving fraction.[1]

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze cell cycle distribution.

  • Cell Treatment and Harvesting: Cells are treated with NU7026 and/or radiation. After the desired incubation period, cells are harvested.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[1]

  • Staining: The fixed cells are stained with a solution containing propidium iodide, a fluorescent dye that binds to DNA. RNase A is included to prevent the staining of RNA.[1]

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

γH2AX Assay for DNA Double-Strand Breaks

The formation of γH2AX foci is a sensitive marker for the presence of DNA double-strand breaks.

  • Cell Treatment: Cells are treated with NU7026 and/or radiation.

  • Immunostaining: At specific time points after treatment, cells are fixed and permeabilized. They are then incubated with a primary antibody specific for the phosphorylated form of the histone variant H2AX (γH2AX).

  • Secondary Antibody and Visualization: A fluorescently labeled secondary antibody is used to detect the primary antibody. The presence of γH2AX foci is then visualized and quantified using fluorescence microscopy or flow cytometry. An increase in the number and persistence of γH2AX foci in cells treated with NU7026 and radiation, compared to radiation alone, indicates an inhibition of DNA repair.[1]

Signaling Pathways and Experimental Visualization

The radiosensitizing effect of NU7026 is primarily mediated through the inhibition of the DNA-PKcs, a critical component of the NHEJ pathway.

G cluster_0 Cellular Response to Ionizing Radiation cluster_1 Non-Homologous End Joining (NHEJ) Pathway cluster_2 Mechanism of NU7026 cluster_3 Cellular Outcomes IR Ionizing Radiation DSB DNA Double-Strand Breaks IR->DSB induces Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits & activates Artemis Artemis DNAPKcs->Artemis activates LigIV_XRCC4 Ligase IV/XRCC4 DNAPKcs->LigIV_XRCC4 recruits Repair DNA Repair Artemis->DSB processes ends LigIV_XRCC4->Repair ligates ends Radiosensitization Radiosensitization NU7026 NU7026 NU7026->DNAPKcs inhibits IncompleteRepair Incomplete DNA Repair CellCycleArrest G2/M Arrest IncompleteRepair->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Apoptosis->Radiosensitization G cluster_0 Experimental Workflow cluster_1 Downstream Assays cluster_2 Endpoints cluster_3 Overall Outcome Start Start: Cancer Cell Lines Treatment Treatment (NU7026 +/- Ionizing Radiation) Start->Treatment Clonogenic Clonogenic Assay Treatment->Clonogenic CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle DNA_Damage DNA Damage Assay (γH2AX) Treatment->DNA_Damage Survival Cell Survival Clonogenic->Survival Distribution Cell Cycle Distribution CellCycle->Distribution DSBs DNA Double-Strand Breaks DNA_Damage->DSBs Outcome Validation of Radiosensitizing Effect Survival->Outcome Distribution->Outcome DSBs->Outcome

References

Enhancing Precision Gene Editing: A Comparative Guide to the Effects of NU 7026 on Homology-Directed Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of NU 7026 in Homology-Directed Repair and its Alternatives, Supported by Experimental Data.

The quest for precise and efficient genome editing is a cornerstone of modern molecular biology and therapeutic development. Homology-Directed Repair (HDR) stands out as a high-fidelity pathway for repairing DNA double-strand breaks (DSBs), enabling the accurate insertion, deletion, or substitution of genetic sequences. However, in most mammalian cells, the more error-prone Non-Homologous End Joining (NHEJ) pathway is predominant. Consequently, strategies to enhance the efficiency of HDR are of paramount importance. This guide provides a comparative analysis of this compound, a potent inhibitor of the DNA-dependent protein kinase (DNA-PK), and its effects on promoting HDR. We will delve into quantitative data from multiple studies, compare this compound with alternative small molecules, and provide detailed experimental protocols to assist researchers in their experimental design.

The Mechanism of Action: Inhibiting NHEJ to Promote HDR

DNA-PK is a critical component of the NHEJ pathway, responsible for the rapid but often imprecise repair of DSBs.[1] this compound is an ATP-competitive inhibitor of DNA-PK, selectively blocking its kinase activity.[2] By inhibiting DNA-PK, this compound effectively suppresses the NHEJ pathway. This shifts the balance of DSB repair towards the HDR pathway, particularly when a donor DNA template with homologous sequences is provided.[3][4] This mechanism has been harnessed to significantly improve the efficiency of precise gene editing technologies like CRISPR-Cas9.

Quantitative Comparison of this compound and Alternatives on HDR Efficiency

The efficacy of this compound in enhancing HDR has been demonstrated across various cell lines, though its effect can be cell-type dependent.[2][5] A key study by Riesenberg and colleagues investigated the use of a "CRISPY mix," a combination of small molecules including this compound, to boost HDR efficiency.[6][7]

Below is a summary of the quantitative effects of this compound and other DNA-PK inhibitors on HDR efficiency, compiled from multiple sources.

Compound/MixTargetCell Type(s)Fold Increase in HDR EfficiencyReference
This compound DNA-PKcsHEK2933-fold[8]
K5624-fold[8]
CD4+ T cells3-fold[8]
CD34+ Progenitor Cells1.7-fold[8]
"CRISPY" Mix (including this compound)MultipleHuman iPSCs2.8 to 7.2-fold[6][7]
Porcine Fibroblasts7.2-fold[6]
M3814 DNA-PKcsiPSCs and T cells2.8-fold[5]
Human HSPCsUp to 70% HDR efficiency[9]
NU7441 DNA-PKcsHEK-293T~2-fold[3]
Porcine Fibroblasts2.28-fold[6]
AZD7648 DNA-PKcsPrimary Human HSPCsUp to 50-fold / Mean of 97% editing[5][9]
SCR7 DNA Ligase IVMultiple1 to 19-fold (variable reports)[2][5]
RS-1 RAD51Porcine Fibroblasts2.10-fold[6]

HSPCs: Hematopoietic Stem and Progenitor Cells; iPSCs: induced Pluripotent Stem Cells

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

DNA_Repair_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 Repair Pathways cluster_2 Key Factors cluster_3 Outcomes cluster_4 Inhibitors DSB DSB NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ HDR Homology-Directed Repair (HDR) DSB->HDR DNA_PK DNA-PK NHEJ->DNA_PK requires LigaseIV Ligase IV NHEJ->LigaseIV requires Indels Insertions/Deletions (Error-prone) NHEJ->Indels RAD51 RAD51 HDR->RAD51 requires Precise_Edit Precise Gene Edit (High-fidelity) HDR->Precise_Edit NU7026 This compound NU7026->DNA_PK inhibits

DNA Double-Strand Break Repair Pathways

HDR_Workflow cluster_0 Preparation cluster_1 Transfection cluster_2 Incubation & Analysis Design 1. Design gRNA and Donor Template Culture 2. Cell Culture Design->Culture Transfect 3. Co-transfect Cells with: - Cas9/gRNA (RNP) - Donor Template Culture->Transfect Add_Inhibitor 4. Add Small Molecule (e.g., this compound) to Media Transfect->Add_Inhibitor Incubate 5. Incubate for 48-72 hours Add_Inhibitor->Incubate Harvest 6. Harvest Genomic DNA Incubate->Harvest Analyze 7. PCR Amplification & Sequencing/FACS/ddPCR Harvest->Analyze Quantify 8. Quantify HDR vs. NHEJ Events Analyze->Quantify

CRISPR-HDR Experimental Workflow with Small Molecules

Detailed Experimental Protocols

The following is a generalized protocol for assessing the effect of this compound on CRISPR-Cas9-mediated HDR efficiency in a human cell line (e.g., HEK293T or K562).

1. Reagent Preparation:

  • Cell Culture: Culture and maintain the chosen cell line under standard conditions.

  • gRNA Design and Synthesis: Design a guide RNA (gRNA) targeting the genomic locus of interest. Synthesize or in vitro transcribe the gRNA.

  • Cas9 Nuclease: Obtain purified Cas9 protein.

  • Donor Template: Design and synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor with homology arms flanking the desired genetic modification.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.

2. Ribonucleoprotein (RNP) Complex Formation:

  • Incubate the gRNA and Cas9 protein at a specific molar ratio (e.g., 1.5:1) in an appropriate buffer (e.g., Opti-MEM) at room temperature for 10-20 minutes to form the RNP complex.

3. Transfection:

  • Harvest cells and resuspend them in a suitable electroporation buffer.

  • Combine the cell suspension with the pre-formed RNP complexes and the donor DNA template.

  • Electroporate the cells using a pre-optimized program.

  • Immediately after electroporation, transfer the cells to pre-warmed culture media.

4. Small Molecule Treatment:

  • To the culture media containing the electroporated cells, add this compound to the desired final concentration (e.g., 1-10 µM). Include a vehicle control (DMSO) for comparison.

  • Incubate the cells for 48-72 hours.

5. Analysis of HDR Efficiency:

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA.

  • PCR Amplification: Amplify the targeted genomic region using primers flanking the modification site.

  • Quantification of Editing Events:

    • Next-Generation Sequencing (NGS): This is the most comprehensive method. Sequence the PCR amplicons to quantify the percentage of reads corresponding to the precise HDR-mediated edit versus those with indels (NHEJ) or the wild-type sequence.

    • Restriction Fragment Length Polymorphism (RFLP) Analysis: If the HDR event introduces or removes a restriction enzyme site, digest the PCR product and analyze the fragment sizes on an agarose gel.

    • Droplet Digital PCR (ddPCR): Design specific probes to differentiate between the wild-type, HDR, and NHEJ alleles for precise quantification.[10]

    • Fluorescence Reporter Assay: If using a reporter system (e.g., correcting a non-functional GFP), HDR efficiency can be quantified by measuring the percentage of GFP-positive cells via flow cytometry.[11]

Conclusion

This compound presents a valuable tool for researchers seeking to enhance the efficiency of homology-directed repair in their gene-editing experiments. By inhibiting the competing NHEJ pathway, this compound can significantly increase the frequency of precise genetic modifications. However, the optimal concentration and efficacy of this compound are cell-type dependent, necessitating empirical optimization for each experimental system. Furthermore, the landscape of HDR-enhancing small molecules is continually evolving, with newer and potentially more potent inhibitors like AZD7648 showing great promise. This guide provides a foundational understanding and practical framework for incorporating this compound and its alternatives into gene-editing workflows, empowering researchers to achieve higher precision and success in their genomic manipulations.

References

Assessing the Specificity of NU 7026 Against Other PIKK Family Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the specificity of a kinase inhibitor is paramount to its successful application. This guide provides a detailed comparison of the inhibitory activity of NU 7026 against various members of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family. The data presented herein is compiled from multiple studies to offer a comprehensive overview for assessing this compound's potential as a selective research tool or therapeutic agent.

Quantitative Comparison of this compound Specificity

This compound is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] Its selectivity has been evaluated against other members of the PIKK family, which includes Ataxia Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), Mammalian Target of Rapamycin (mTOR), and Phosphoinositide 3-kinases (PI3Ks).[3]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these enzymes, providing a clear quantitative measure of its specificity. Lower IC50 values indicate higher potency.

EnzymeIC50 (µM)Selectivity vs. DNA-PK
DNA-PK 0.23[4][5][6]1-fold
PI3K 13[4][5][6]~57-fold
mTOR 6.4[4]~28-fold
ATM > 100[5]> 435-fold
ATR > 100[5]> 435-fold

As the data indicates, this compound is significantly more potent against DNA-PK compared to other tested PIKK family members. It demonstrates approximately 60-fold greater selectivity for DNA-PK over PI3K and is largely inactive against ATM and ATR at concentrations up to 100 µM.[4][5]

Experimental Protocols

The determination of kinase inhibitor specificity is typically achieved through in vitro biochemical assays.[7] The following is a generalized protocol for a cell-free kinase assay used to determine the IC50 values of inhibitors like this compound.

Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific PIKK family kinase.

Materials:

  • Purified recombinant PIKK family enzymes (DNA-PK, ATM, ATR, mTOR, PI3K)

  • Specific peptide or protein substrate for each kinase

  • This compound stock solution (typically in DMSO)

  • Assay buffer (containing appropriate salts, DTT, and cofactors)

  • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

  • ATP solution

  • 96-well plates

  • Phosphocellulose or filter paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing the assay buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: A serial dilution of this compound is added to the wells to achieve a range of final concentrations. A control well with DMSO (vehicle) but no inhibitor is also included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³²P]ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped, often by the addition of a strong acid like phosphoric acid.

  • Measurement of Phosphorylation: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed multiple times to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate, which is bound to the paper, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity is calculated for each this compound concentration relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

Visualizing PIKK Signaling and Experimental Workflow

To better understand the context of this compound's action and the methodology for its assessment, the following diagrams are provided.

PIKK_Signaling_Pathway cluster_dna_damage DNA Double-Strand Breaks cluster_pi3k_pathway Growth Factor Signaling cluster_pi_kinases PIKK Family cluster_cellular_response Cellular Response DNA_DSB DNA DSB DNA_PK DNA-PK DNA_DSB->DNA_PK activates ATM ATM DNA_DSB->ATM activates Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis NHEJ Non-Homologous End Joining DNA_PK->NHEJ Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest ATR ATR ATR->Cell_Cycle_Arrest mTOR mTOR Apoptosis Apoptosis NU7026 This compound NU7026->DNA_PK inhibits

Caption: PIKK family signaling pathways in response to cellular stress.

Kinase_Inhibitor_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Kinase, Substrate, and Buffer C Combine Reagents in 96-well Plate A->C B Serial Dilution of this compound B->C D Initiate with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Stop Reaction & Spot on Filter E->F G Wash to Remove Unused ATP F->G H Measure Radioactivity G->H I Calculate % Inhibition and IC50 H->I

References

A Comparative Guide to DNA Repair Inhibitors: NU 7026 vs. Wortmannin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used inhibitors in DNA repair research: NU 7026 and wortmannin. Understanding the distinct pharmacological profiles of these compounds is crucial for the accurate interpretation of experimental results and for the strategic development of novel cancer therapeutics. This document outlines their mechanisms of action, inhibitory concentrations, and the experimental protocols to assess their efficacy.

At a Glance: Key Differences

FeatureThis compoundWortmannin
Primary Target DNA-dependent protein kinase (DNA-PK)Phosphoinositide 3-kinases (PI3Ks)
Selectivity Highly selective for DNA-PKBroad-spectrum inhibitor of PI3K family kinases
Mechanism of Inhibition ATP-competitiveCovalent, irreversible
Potency (IC50 for DNA-PK) ~0.23 µM~16-120 nM
Off-Target Effects Minimal inhibition of PI3K, ATM, and ATRPotent inhibition of PI3K, ATM, and mTOR

Introduction to the Inhibitors

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Cells have evolved complex signaling pathways to detect and repair these lesions, primarily through non-homologous end joining (NHEJ) and homologous recombination (HR). The DNA-dependent protein kinase (DNA-PK) is a critical component of the NHEJ pathway, making it an attractive target for therapeutic intervention, particularly in combination with radiation or chemotherapy.

This compound is a potent and specific inhibitor of DNA-PK.[1][2] Its high selectivity makes it a valuable tool for elucidating the specific roles of DNA-PK in DNA repair and other cellular processes.

Wortmannin , a fungal metabolite, was one of the first identified inhibitors of the PI3K family.[3][4] While it potently inhibits DNA-PK, it also demonstrates strong inhibitory activity against other PI3K-related kinases (PIKKs) such as PI3K, ataxia-telangiectasia mutated (ATM), and the mammalian target of rapamycin (mTOR).[3] This broad specificity can be a confounding factor in experiments aiming to isolate the effects of DNA-PK inhibition.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for this compound and wortmannin, providing a direct comparison of their potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 Values)
Target KinaseThis compoundWortmannin
DNA-PK 0.23 µM[1][2]16 - 120 nM[3][5]
PI3K 13 µM[1]3 nM[3]
ATM >100 µM[2]150 nM[3]
ATR >100 µM[2]Not significantly affected

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Table 2: Cellular Effects and Potentiation of Cytotoxicity
Cellular EffectThis compoundWortmannin
Radiosensitization Potentiates ionizing radiation-induced cytotoxicity.[6]Potentiates ionizing radiation-induced cytotoxicity.
Chemosensitization Potentiates the effects of topoisomerase II poisons.Enhances the cytotoxicity of various DNA damaging agents.
Effect on DSB Repair Inhibits DNA DSB repair.[1]Suppresses DNA DSB repair.[3]
Cell Cycle Arrest Enhances G2/M cell cycle arrest induced by DNA damage.[1]Can induce cell cycle arrest, often in G1.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the NHEJ pathway and a typical experimental workflow for evaluating these inhibitors.

NHEJ_Pathway cluster_DSB DNA Double-Strand Break cluster_Recognition Break Recognition cluster_Recruitment Kinase Recruitment & Activation cluster_Processing End Processing cluster_Ligation Ligation cluster_Inhibitors Inhibitor Action DSB DSB Ku70_80 Ku70/80 DSB->Ku70_80 binds to DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates & activates Processing End Processing & Ligation Artemis->Processing processes ends XRCC4_LigIV XRCC4-Ligase IV XLF Processing->XRCC4_LigIV recruits Repaired_DNA Repaired DNA XRCC4_LigIV->Repaired_DNA ligates ends NU7026 This compound NU7026->DNA_PKcs Wortmannin Wortmannin Wortmannin->DNA_PKcs

Caption: Non-Homologous End Joining (NHEJ) Pathway and points of inhibition.

Experimental_Workflow cluster_Cell_Culture Cell Preparation cluster_Treatment Treatment cluster_Assays Downstream Assays cluster_Analysis Data Analysis Cell_Seeding Seed Cells Inhibitor_Treatment Add Inhibitor (this compound or Wortmannin) Cell_Seeding->Inhibitor_Treatment DNA_Damage Induce DNA Damage (e.g., Irradiation) Inhibitor_Treatment->DNA_Damage Kinase_Assay DNA-PK Kinase Assay DNA_Damage->Kinase_Assay gH2AX_Assay γH2AX Staining (DSB Formation) DNA_Damage->gH2AX_Assay Clonogenic_Assay Clonogenic Survival Assay DNA_Damage->Clonogenic_Assay Data_Analysis Quantify Results & Compare Inhibitor Effects Kinase_Assay->Data_Analysis gH2AX_Assay->Data_Analysis Clonogenic_Assay->Data_Analysis

Caption: General experimental workflow for inhibitor comparison.

Experimental Protocols

Detailed and consistent methodologies are paramount for reproducible research. The following are standard protocols for key experiments used to evaluate the efficacy of DNA repair inhibitors.

DNA-PK Kinase Assay (In Vitro)

This assay measures the ability of an inhibitor to block the kinase activity of purified DNA-PK.

Materials:

  • Purified human DNA-PK enzyme

  • DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EGTA, 0.1 mM EDTA)

  • Inhibitor stock solutions (this compound and wortmannin)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of this compound and wortmannin in the kinase reaction buffer.

  • In a 96-well plate, add the DNA-PK enzyme, peptide substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (for ADP-Glo™ assay).

  • Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay) or proceed with the ADP-Glo™ reagent addition.

  • For the radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter.

  • For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks (In Cellulo)

This assay visualizes and quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks, in treated cells.[7][8][9][10][11]

Materials:

  • Cells grown on coverslips

  • This compound and wortmannin

  • DNA damaging agent (e.g., ionizing radiation source)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-labeled anti-species IgG

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or wortmannin for a specified duration (e.g., 1 hour).

  • Expose the cells to a DNA damaging agent (e.g., 2 Gy of ionizing radiation).

  • Incubate the cells for different time points post-damage (e.g., 30 minutes, 2 hours, 24 hours) to assess DSB formation and repair.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 5% BSA for 1 hour.

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with an inhibitor and a DNA damaging agent.[12][13][14][15][16]

Materials:

  • Cell culture medium and supplements

  • This compound and wortmannin

  • DNA damaging agent (e.g., ionizing radiation source)

  • 6-well plates or culture dishes

  • Fixing/staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Harvest a single-cell suspension of the desired cell line.

  • Plate a known number of cells into 6-well plates. The number of cells plated will depend on the expected survival fraction for each treatment condition.

  • Allow the cells to attach for several hours or overnight.

  • Treat the cells with the inhibitor (this compound or wortmannin) at various concentrations.

  • After a pre-incubation period, expose the cells to different doses of the DNA damaging agent.

  • Remove the drug-containing medium and replace it with fresh medium.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Fix the colonies with a fixing/staining solution for at least 30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the plating efficiency and surviving fraction for each treatment condition to determine the dose enhancement ratio of the inhibitors.

Conclusion

Both this compound and wortmannin are effective inhibitors of the DNA damage response. However, their utility in research and clinical development is dictated by their distinct selectivity profiles.

  • This compound is the preferred tool for studies specifically investigating the role of DNA-PK in DNA repair and cellular responses to DNA damage, due to its high selectivity.

  • Wortmannin , while a potent inhibitor of DNA-PK, has a broad-spectrum activity that affects multiple PI3K family members. This makes it a useful tool for studying the broader PI3K signaling network, but its lack of specificity requires careful consideration when interpreting results attributed solely to DNA-PK inhibition.

The choice between these two inhibitors should be guided by the specific research question and the desired level of target selectivity. The experimental protocols provided in this guide offer a robust framework for the comparative evaluation of these and other DNA repair inhibitors.

References

Safety Operating Guide

Proper Disposal of NU 7026: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists utilizing NU 7026, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, adherence to proper disposal procedures is critical for ensuring laboratory safety and environmental protection.[1][2] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with established safety protocols for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to be familiar with its associated hazards. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound and associated contaminated materials.

  • Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired this compound powder or solutions.

    • Contaminated consumables such as pipette tips, tubes, and flasks.

    • Contaminated PPE, including gloves and disposable lab coats.

    • Solvents and other liquids used to dissolve or rinse this compound.

  • Waste Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound and any solvents used.

    • The label should prominently display "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Collection of Waste:

    • Solid Waste: Carefully place all contaminated solid materials directly into the designated hazardous waste container. Avoid generating dust from the powdered form of this compound.[1]

    • Liquid Waste: Pour all solutions containing this compound into a designated liquid hazardous waste container. Do not dispose of this compound solutions down the drain, as this can harm aquatic ecosystems.[1]

    • Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., DMSO, followed by ethanol and then water). The rinsate must be collected and disposed of as hazardous liquid waste.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

    • Follow institutional guidelines for the temporary storage of hazardous chemical waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] All disposal must be carried out at an approved waste disposal plant.[1]

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol
IC₅₀ for DNA-PK 0.23 µM
IC₅₀ for PI3K 13 µM
Purity ≥98% (HPLC)
Storage (Powder) -20°C
Storage (in Solvent) -80°C

Sources:[1][2][3]

Experimental Protocols and Signaling Pathways

While this document focuses on disposal, it is important to note that this compound is a valuable tool in studying DNA repair pathways. It acts as an ATP-competitive inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for double-strand break repair.[2] Its use in experimental settings often involves radiosensitization studies, where it can potentiate the cytotoxic effects of ionizing radiation.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

NU7026_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Final Disposal Start This compound Waste Generated Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Waste (Gloves, Tips, etc.) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Rinsate) Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Store_Waste Store in Secure Secondary Containment Collect_Solid->Store_Waste Collect_Liquid->Store_Waste EHS_Pickup Arrange for EHS / Licensed Contractor Pickup Store_Waste->EHS_Pickup Final_Disposal Dispose at Approved Waste Disposal Plant EHS_Pickup->Final_Disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling NU 7026

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of NU 7026.

This document provides critical safety and logistical information for the handling of this compound, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure through inhalation, skin contact, and eye contact.[1]

PPE CategoryRequirementSpecifications
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Dispose of gloves immediately after handling the compound.
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Skin and Body Protection Laboratory coatFully buttoned lab coat to protect skin and personal clothing.
Respiratory Protection Use in a well-ventilated areaHandling of this compound powder should be conducted in a chemical fume hood to avoid dust and aerosol formation.[1]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProcedure
Safe Handling Avoid creating dust and aerosols. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands and any exposed skin thoroughly after handling.[1]
Storage Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1]
Incompatibilities Strong acids/alkalis and strong oxidizing/reducing agents.[1]

Operational and Disposal Plans

A systematic approach to the use and disposal of this compound is essential to mitigate risks.

Experimental Workflow:

NU7026_Workflow This compound Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Weigh Weigh this compound FumeHood->Weigh Dissolve Dissolve in Solvent (e.g., DMSO) Weigh->Dissolve CellCulture Treat Cell Cultures Dissolve->CellCulture Incubate Incubate as per Protocol CellCulture->Incubate Analysis Perform Analysis Incubate->Analysis Decontaminate Decontaminate Work Surfaces Analysis->Decontaminate Waste Dispose of Contaminated Materials Decontaminate->Waste RemovePPE Doff PPE Correctly Waste->RemovePPE

A high-level overview of the experimental workflow for handling this compound.

Spill Management:

In the event of a spill, collect the spillage and dispose of it in an approved waste disposal plant.[1] Avoid release into the environment.[1]

Disposal:

Dispose of unused this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations for hazardous chemical waste.[1] Given its high aquatic toxicity, it is imperative to prevent this compound from entering drains or waterways.[1]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
Eye Contact Remove contact lenses if present and easy to do. Immediately flush eyes with large amounts of water. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[1]

This guide is intended to provide essential safety information. Always consult the full Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.